Product packaging for tardioxopiperazine A(Cat. No.:)

tardioxopiperazine A

Cat. No.: B1247977
M. Wt: 393.5 g/mol
InChI Key: WXGWEFVOPYZZTA-YWZLYKJASA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

tardioxopiperazine A is a natural product found in Aspergillus stellatus and Penicillium griseofulvum with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H31N3O2 B1247977 tardioxopiperazine A

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

IUPAC Name

(3S,6S)-3-methyl-6-[[2-(2-methylbut-3-en-2-yl)-5-(3-methylbut-2-enyl)-1H-indol-3-yl]methyl]piperazine-2,5-dione

InChI

InChI=1S/C24H31N3O2/c1-7-24(5,6)21-18(13-20-23(29)25-15(4)22(28)27-20)17-12-16(9-8-14(2)3)10-11-19(17)26-21/h7-8,10-12,15,20,26H,1,9,13H2,2-6H3,(H,25,29)(H,27,28)/t15-,20-/m0/s1

InChI Key

WXGWEFVOPYZZTA-YWZLYKJASA-N

Isomeric SMILES

C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=C(NC3=C2C=C(C=C3)CC=C(C)C)C(C)(C)C=C

Canonical SMILES

CC1C(=O)NC(C(=O)N1)CC2=C(NC3=C2C=C(C=C3)CC=C(C)C)C(C)(C)C=C

Synonyms

cyclo-alanyl-5-isopententyl-2-(1',1'-dimethylallyl)tryptophan
tardioxopiperazine A

Origin of Product

United States

Foundational & Exploratory

The Quest for Tardioxopiperazine A: A Technical Guide to its Discovery and Isolation from Fungal Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery and isolation of tardioxopiperazine A, a diketopiperazine natural product. While the initial discovery of this specific metabolite from a fungal source has not been detailed in readily available scientific literature, this document provides a comprehensive overview of the generalized methodologies and workflows typically employed for the isolation and characterization of such novel compounds from fungi, particularly from the genus Penicillium, which is known to produce a variety of diketopiperazine alkaloids.

Introduction to Fungal Diketopiperazines

Fungi are a prolific source of structurally diverse and biologically active secondary metabolites. Among these, the diketopiperazines represent a significant class of compounds, often exhibiting a range of pharmacological activities. These cyclic dipeptides are biosynthesized from two amino acid precursors and can be extensively modified by fungal enzymes, leading to a vast array of chemical structures. The isoechinulin-type alkaloids, to which this compound belongs, are characterized by a core diketopiperazine scaffold derived from tryptophan and another amino acid, often featuring prenyl or other lipophilic moieties.

General Workflow for Discovery and Isolation

The journey from a fungal culture to a purified, characterized metabolite like this compound follows a systematic and multi-step process. The following workflow outlines the typical experimental stages involved.

experimental_workflow cluster_collection Fungal Strain Management cluster_fermentation Fermentation cluster_extraction Extraction & Purification cluster_characterization Structure Elucidation strain_isolation Strain Isolation & Identification culture_preservation Culture Preservation strain_isolation->culture_preservation small_scale Small-Scale Culture culture_preservation->small_scale large_scale Large-Scale Fermentation small_scale->large_scale extraction Solvent Extraction large_scale->extraction partitioning Solvent Partitioning extraction->partitioning chromatography Chromatography partitioning->chromatography spectroscopy Spectroscopic Analysis (NMR, MS) chromatography->spectroscopy

Caption: Generalized experimental workflow for the isolation of fungal secondary metabolites.

Experimental Protocols

The following sections provide detailed, albeit generalized, methodologies for the key experiments involved in the isolation of a compound like this compound. These protocols are based on standard practices in natural product chemistry.

Fungal Strain and Fermentation
  • Fungal Source: While the specific strain producing this compound is not definitively identified in available literature, compounds of this class are commonly isolated from species of Penicillium, such as Penicillium tardum.

  • Culture Medium: The choice of culture medium is critical for inducing the production of secondary metabolites. A variety of solid and liquid media would be screened. A typical production medium might consist of:

    • Potato Dextrose Agar (PDA) or Yeast Extract Sucrose (YES) agar for solid cultures.

    • Potato Dextrose Broth (PDB) or a specialized fermentation medium for liquid cultures.

  • Fermentation Conditions: The fungus would be cultivated under controlled conditions to maximize the yield of the target compound.

    • Temperature: 25-28 °C

    • Incubation Time: 14-21 days

    • Agitation: For liquid cultures, shaking at 120-150 rpm promotes aeration and nutrient distribution.

Extraction

The goal of extraction is to efficiently transfer the secondary metabolites from the fungal biomass and culture medium into a soluble extract.

  • Harvesting: The fungal culture (mycelia and broth) is harvested.

  • Initial Extraction: The entire culture is typically extracted with a polar organic solvent such as ethyl acetate or methanol. This is often done by maceration and sonication to ensure thorough extraction.

  • Concentration: The organic solvent is removed under reduced pressure using a rotary evaporator to yield a crude extract.

Isolation and Purification

The crude extract is a complex mixture of compounds. A series of chromatographic techniques are employed to isolate the target molecule.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity (e.g., hexane, dichloromethane, ethyl acetate) to separate compounds based on their polarity.

  • Column Chromatography: The fractions enriched with the target compound are subjected to further separation using:

    • Silica Gel Column Chromatography: A common technique for initial fractionation based on polarity.

    • Sephadex LH-20 Column Chromatography: Used for size-exclusion chromatography to separate compounds based on their molecular size.

    • High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of the compound. A C18 reverse-phase column is often used with a gradient of water and acetonitrile or methanol as the mobile phase.

Structure Elucidation

Once a pure compound is isolated, its chemical structure is determined using a combination of spectroscopic techniques.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is used to determine the connectivity of atoms and the stereochemistry of the molecule.

    • ¹H NMR: Provides information about the number and types of protons.

    • ¹³C NMR: Provides information about the carbon skeleton.

    • 2D NMR (COSY, HSQC, HMBC): Establishes the connectivity between protons and carbons.

    • NOESY: Provides information about the spatial proximity of protons, which helps in determining the relative stereochemistry.

Quantitative Data

The following tables present representative quantitative data that would be collected during the isolation and characterization of a novel fungal metabolite.

Table 1: Representative Extraction and Fractionation Yields

StepMaterialSolvent SystemYield (g)
1Fungal Culture (10 L)Ethyl Acetate15.2
2Crude ExtractHexane/Water3.5 (Hexane)
3Dichloromethane/Water5.8 (DCM)
4Ethyl Acetate/Water4.1 (EtOAc)
5DCM FractionSilica Gel ChromatographyFraction A-F

Table 2: Representative Spectroscopic Data for a Hypothetical Diketopiperazine

TechniqueData
HR-ESI-MS m/z [M+H]⁺: 404.2185 (Calculated for C₂₃H₂₉N₃O₃, 404.2180)
¹H NMR (500 MHz, CDCl₃) δ 8.10 (1H, s, NH), 7.55 (1H, d, J = 7.8 Hz), 7.30 (1H, t, J = 7.5 Hz), ...
¹³C NMR (125 MHz, CDCl₃) δ 168.5, 165.2, 136.1, 127.5, 122.3, 119.8, 118.6, 111.2, 110.5, ...

Potential Signaling Pathways

The biological activity of natural products is often mediated through their interaction with specific cellular signaling pathways. While the specific pathways modulated by this compound are not yet elucidated, many bioactive fungal metabolites are known to interfere with key cellular processes. A hypothetical signaling pathway that could be investigated for a novel bioactive compound is the NF-κB signaling pathway, which is a critical regulator of inflammation and cell survival.

signaling_pathway cluster_stimulus External Stimulus cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling Cascade cluster_nucleus Nuclear Translocation & Gene Expression stimulus Inflammatory Stimulus (e.g., LPS) receptor Toll-like Receptor (TLR) stimulus->receptor IKK IKK Complex receptor->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases NFkB_n NF-κB (active) NFkB->NFkB_n translocates to nucleus TardioxopiperazineA This compound TardioxopiperazineA->IKK Inhibits (?) genes Pro-inflammatory Gene Expression NFkB_n->genes induces

Caption: Hypothetical inhibition of the NF-κB signaling pathway by this compound.

Conclusion

The discovery and isolation of novel fungal metabolites like this compound is a meticulous process that requires a combination of microbiology, chemistry, and spectroscopy. While the specific details of this compound's natural origin remain to be fully documented in accessible literature, the generalized protocols and workflows presented here provide a robust framework for researchers in the field of natural product drug discovery. The structural elucidation and subsequent total synthesis of this compound pave the way for future investigations into its biological activities and potential therapeutic applications. Further research is needed to identify its producing organism definitively and to explore its mechanism of action at the molecular level.

The Biosynthesis of Tardioxopiperazine A in Aspergillus tardus: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Tardioxopiperazine A, a prenylated indole diketopiperazine alkaloid from Aspergillus tardus, represents a class of structurally complex fungal secondary metabolites with potential bioactivities of interest to the pharmaceutical and agrochemical industries. Elucidating its biosynthetic pathway is crucial for understanding its formation, enabling bioengineering approaches for analog generation, and improving production titers. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, drawing upon established knowledge of similar metabolic pathways in other Aspergillus species, particularly the well-characterized echinulin family of alkaloids. Due to the current absence of a publicly available genome for Aspergillus tardus and specific experimental data on this compound biosynthesis, this guide presents a putative pathway based on its chemical structure and biosynthetic logic established for related compounds. Detailed experimental protocols for key enzymatic assays and metabolite analysis, adapted from relevant literature, are provided to facilitate future research in this area. Furthermore, this guide includes structured data tables for the presentation of quantitative information and utilizes Graphviz diagrams to visualize the proposed biosynthetic pathway and experimental workflows, offering a valuable resource for researchers, scientists, and drug development professionals.

Introduction

Fungi of the genus Aspergillus are prolific producers of a diverse array of secondary metabolites, many of which possess significant biological activities.[1][2] Among these are the prenylated indole diketopiperazine alkaloids, a class of natural products characterized by a core diketopiperazine (DKP) scaffold derived from two amino acids, which is subsequently modified by the attachment of one or more isoprenoid units to a tryptophan-derived indole ring.[3][4] this compound, a secondary metabolite isolated from Aspergillus tardus, belongs to this structural family. Its biosynthesis is of considerable interest for the discovery of novel enzymes, particularly prenyltransferases with unique specificities, and for the potential to harness its biosynthetic machinery for the production of new bioactive compounds.

This guide aims to provide a detailed technical overview of the core aspects of the proposed this compound biosynthesis. In the absence of direct experimental evidence for this specific pathway, we present a robust hypothesis based on the well-documented biosynthesis of the structurally related echinulin alkaloids.[3][5][6]

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound can be conceptually divided into two major stages: the formation of the diketopiperazine core and the subsequent prenylation of the indole moiety.

Formation of the Diketopiperazine Core

The initial step in the biosynthesis of this compound is the formation of a diketopiperazine (DKP) ring from two amino acid precursors. Based on the structure of this compound, these precursors are likely L-tryptophan and L-alanine. This reaction is catalyzed by a multi-domain enzyme known as a Non-Ribosomal Peptide Synthetase (NRPS).[7][8]

The NRPS responsible for this transformation is predicted to be a bimodular enzyme. The first module would activate L-tryptophan, and the second module would activate L-alanine. Each module typically contains an adenylation (A) domain for amino acid recognition and activation, a thiolation (T) or peptidyl carrier protein (PCP) domain for covalent tethering of the activated amino acid, and a condensation (C) domain for peptide bond formation.[7][8] The final cyclization to form the DKP ring is thought to be catalyzed by a terminal condensation domain or a dedicated thioesterase (TE) domain, which releases the cyclic dipeptide from the enzyme.[7]

The proposed initial steps are as follows:

  • Activation of L-tryptophan: The A-domain of the first NRPS module selects and activates L-tryptophan as an aminoacyl-adenylate.

  • Thiolation of L-tryptophan: The activated L-tryptophan is transferred to the T-domain of the first module.

  • Activation of L-alanine: The A-domain of the second NRPS module activates L-alanine.

  • Thiolation of L-alanine: The activated L-alanine is transferred to the T-domain of the second module.

  • Peptide bond formation: The C-domain catalyzes the formation of a peptide bond between the tethered L-tryptophan and L-alanine.

  • Cyclization and release: The dipeptidyl intermediate undergoes intramolecular cyclization to form cyclo(L-Trp-L-Ala), which is then released from the NRPS.

Diketopiperazine Core Biosynthesis cluster_NRPS Non-Ribosomal Peptide Synthetase (NRPS) A1 A-domain (Trp) T1 T-domain A1->T1 Thiolation C1 C-domain T1->C1 C_term C-terminal domain C1->C_term Dipeptidyl Intermediate A2 A-domain (Ala) T2 T-domain A2->T2 Thiolation T2->C1 Condensation DKP cyclo(L-Trp-L-Ala) C_term->DKP Cyclization & Release L_Trp L-Tryptophan L_Trp->A1 Activation L_Ala L-Alanine L_Ala->A2 Activation

Figure 1: Proposed NRPS-mediated formation of the diketopiperazine core of this compound.
Prenylation of the Indole Ring

Following the formation of the cyclo(L-Trp-L-Ala) core, the indole ring of the tryptophan moiety undergoes a series of prenylation reactions. These reactions are catalyzed by a class of enzymes known as prenyltransferases, which utilize dimethylallyl pyrophosphate (DMAPP) as the isoprenoid donor.[9] Fungal indole prenyltransferases are typically soluble proteins and do not require a divalent metal ion for their activity.

Based on the structure of this compound, which contains two prenyl groups at different positions on the indole ring, it is hypothesized that at least two distinct prenyltransferase enzymes are involved in its biosynthesis. The sequence of these prenylation events can vary, and the exact order for this compound biosynthesis remains to be experimentally determined. One plausible sequence is:

  • Reverse C2-prenylation: A prenyltransferase catalyzes the attachment of a dimethylallyl group to the C2 position of the indole ring of cyclo(L-Trp-L-Ala) in a "reverse" orientation.

  • Normal C5-prenylation: A second prenyltransferase catalyzes the attachment of another dimethylallyl group to the C5 position of the indole ring in a "normal" orientation.

Prenylation Pathway of this compound cluster_enzymes Enzymatic Steps DKP cyclo(L-Trp-L-Ala) PT1 Prenyltransferase 1 DKP->PT1 Intermediate1 C2-reverse-prenylated DKP PT2 Prenyltransferase 2 Intermediate1->PT2 Tardio_A This compound PT1->Intermediate1 Reverse C2-prenylation PT2->Tardio_A Normal C5-prenylation DMAPP1 DMAPP DMAPP1->PT1 DMAPP2 DMAPP DMAPP2->PT2 Experimental Workflow cluster_in_silico In Silico Analysis cluster_in_vivo In Vivo Characterization cluster_in_vitro In Vitro Characterization Genome Genome Sequencing of A. tardus BGC_Pred BGC Prediction (antiSMASH) Genome->BGC_Pred Homology Homology Search (BLAST) BGC_Pred->Homology Gene_KO Gene Knockout/Silencing Homology->Gene_KO Heterologous_Expr Heterologous Expression Homology->Heterologous_Expr Protein_Expr Protein Expression & Purification Homology->Protein_Expr Metabolite_Analysis Metabolite Analysis (LC-MS) Gene_KO->Metabolite_Analysis Heterologous_Expr->Metabolite_Analysis Enzyme_Assay Enzyme Assays Protein_Expr->Enzyme_Assay Structure_Elucid Product Structure Elucidation (NMR) Enzyme_Assay->Structure_Elucid

References

Spectroscopic Data of Tardioxopiperazine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for tardioxopiperazine A, an isoechinulin-type alkaloid. The information presented herein is essential for the identification, characterization, and further investigation of this natural product in academic and industrial research settings.

Introduction

This compound is a diketopiperazine alkaloid with the molecular formula C₂₄H₃₁N₃O₂. It was first isolated from a marine-derived fungus, Aspergillus tardus, and has since been the subject of synthetic studies. As a member of the isoechinulin class of natural products, this compound possesses a complex chemical structure that necessitates detailed spectroscopic analysis for unambiguous identification. This document summarizes the key nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound and provides detailed experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data and the high-resolution mass spectrometry (HRESIMS) data for this compound.

NMR Spectroscopic Data

The ¹H and ¹³C NMR data were acquired in CDCl₃ at 400 MHz and 100 MHz, respectively. Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of this compound (400 MHz, CDCl₃)

Positionδ (ppm)MultiplicityJ (Hz)
1-NH8.08br s
24.22dd4.8, 3.2
4-NH5.86br s
53.85q7.2
6-CH₃1.45d7.2
73.42dd14.8, 4.8
3.33dd14.8, 3.2
97.33d8.0
107.05t7.6
117.10t7.6
127.55d8.0
145.30t7.2
15-CH₂3.40d7.2
17-CH₃1.78s
18-CH₃1.73s
195.25t7.2
20-CH₂3.35d7.2
22-CH₃1.75s
23-CH₃1.68s
24-NH7.95s

Table 2: ¹³C NMR Data of this compound (100 MHz, CDCl₃)

Positionδ (ppm)
1-C=O166.5
3-C=O170.8
554.2
6-CH₃19.8
728.5
8109.8
9122.5
10118.8
11119.7
12111.2
13136.2
13a127.5
14123.5
1522.8
16132.0
17-CH₃25.8
18-CH₃17.9
19124.2
2028.3
21131.5
22-CH₃25.7
23-CH₃17.8
Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine the exact mass and molecular formula of this compound.

Table 3: HRESIMS Data of this compound

IonCalculated m/zFound m/z
[M+H]⁺394.2489394.2491
[M+Na]⁺416.2309416.2311

Experimental Protocols

NMR Spectroscopy

NMR spectra were recorded on a Bruker AV-400 spectrometer. The sample was dissolved in deuterated chloroform (CDCl₃). ¹H NMR spectra were acquired at 400 MHz and ¹³C NMR spectra at 100 MHz. Chemical shifts were referenced to the residual solvent signals (CHCl₃: δH 7.26; CDCl₃: δC 77.16). Standard pulse sequences were used for 2D NMR experiments (COSY, HSQC, HMBC).

Mass Spectrometry

High-resolution mass spectra were obtained on a Thermo Fisher Scientific LTQ Orbitrap XL mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The sample was dissolved in methanol and infused into the ESI source.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation from Aspergillus tardus Purification Chromatographic Purification Isolation->Purification MS HRESIMS Purification->MS NMR_1D 1D NMR (¹H, ¹³C) Purification->NMR_1D Formula Molecular Formula Determination MS->Formula NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Connectivity 2D Structure Connectivity NMR_1D->Connectivity NMR_2D->Connectivity Formula->Connectivity Structure This compound Structure Connectivity->Structure

Caption: Workflow for the isolation and structural elucidation of this compound.

Physical and chemical properties of tardioxopiperazine A.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tardioxopiperazine A is a member of the isoechinulin class of alkaloids, complex natural products characterized by a diketopiperazine core and a prenylated indole moiety. First isolated from the endophytic fungus Eurotium cristatum, this compound has garnered interest within the scientific community for its notable biological activity. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, details its total synthesis, summarizes its biological effects, and explores potential mechanisms of action. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Physical and Chemical Properties

This compound is a structurally intricate molecule with a range of physicochemical characteristics that are crucial for its handling, characterization, and potential development as a therapeutic agent. While some classical physical properties such as melting and boiling points have not been extensively reported in the available literature, a significant amount of spectroscopic and other chemical data has been elucidated.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₂₄H₃₁N₃O₂[1]
Average Mass 393.531 DaN/A
Monoisotopic Mass 393.24163 DaN/A
Appearance Faint yellow substance[1]
Specific Rotation ([α]D) -80 (c 0.1, CHCl₃)[1]
High-Resolution ESI-MS m/z 394.2490 [M+H]⁺ (Calcd. for C₂₄H₃₂N₃O₂, 394.2495)[1]
Spectroscopic Data

The structural elucidation of this compound has been primarily accomplished through nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the reported ¹H and ¹³C NMR chemical shifts.

Table 2: ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

PositionδH (ppm)MultiplicityJ (Hz)
47.29s
66.89d8.2
77.24d8.2
94.15m
123.85m
131.15d6.5
153.10dd14.5, 4.0
15'2.95dd14.5, 6.0
175.20t7.0
183.20d7.0
191.70s
201.65s
NH-110.85s
NH-118.10d3.0
NH-147.95d3.0

Table 3: ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

PositionδC (ppm)
2134.5
3109.8
3a128.2
4118.5
5129.5
6110.9
7121.1
7a136.1
954.2
10166.5
1249.8
1317.5
1527.8
16123.5
17131.2
1825.9
1917.8
2025.9
21145.1
22114.8
2340.1
2428.9
2528.9

Total Synthesis

The first total syntheses of this compound, along with related isoechinulin-type alkaloids, were achieved by Dai et al. in 2011.[2] The synthetic strategy employed a convergent approach, highlighting a regiocontrolled Stille cross-coupling reaction as a key step.

Experimental Protocol: Key Synthetic Steps

A detailed experimental protocol for the entire synthesis is extensive; however, the key transformations are outlined below based on the reported synthesis.

  • Preparation of the Indole Core: The synthesis commenced with commercially available L-5-hydroxytryptophan. The carboxylic acid was esterified, and the primary amine was protected. The hydroxyl group was then converted to a triflate to prepare for the cross-coupling reaction.

  • Stille Cross-Coupling: A crucial step involved the regiocontrolled Stille cross-coupling of the triflated indole intermediate with a prenyl stannane reagent. This reaction selectively introduced the prenyl group at the C5 position of the indole ring.

  • Diketopiperazine Ring Formation: The diketopiperazine core was constructed through a series of steps involving peptide coupling of the modified tryptophan derivative with an alanine ester, followed by deprotection and cyclization to form the characteristic six-membered ring.

total_synthesis_workflow cluster_start Starting Material cluster_core_mod Indole Core Modification cluster_coupling Key Coupling Step cluster_dpep_formation Diketopiperazine Formation cluster_final Final Product start L-5-Hydroxytryptophan ester Esterification & Amine Protection start->ester 1. triflate Triflation ester->triflate 2. stille Regiocontrolled Stille Cross-Coupling triflate->stille 3. (Key Step) coupling Peptide Coupling (with Alanine ester) stille->coupling 4. cyclization Deprotection & Cyclization coupling->cyclization 5. final This compound cyclization->final 6.

Figure 1. Simplified workflow of the total synthesis of this compound.

Biological Activity and Potential Mechanism of Action

This compound has demonstrated noteworthy antibacterial properties. Specifically, it has been shown to inhibit the growth of both Gram-negative (Escherichia coli) and Gram-positive (Staphylococcus aureus) bacteria.

Table 4: Antibacterial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)Source
Escherichia coli64 µg/mL
Staphylococcus aureus8 µg/mL
Experimental Protocol: Antibacterial Assay (General Method)

While the specific details from the original study are not fully available, a standard broth microdilution method is typically employed to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., E. coli, S. aureus) is prepared in a suitable growth medium to a specific optical density, corresponding to a known cell concentration.

  • Serial Dilution of Test Compound: this compound is serially diluted in the growth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate containing the diluted compound.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Putative Mechanism of Action

The precise molecular mechanism of action for the antibacterial activity of this compound has not been definitively elucidated. However, based on the known activities of related diketopiperazine and isoechinulin alkaloids, several potential pathways can be hypothesized. Many diketopiperazines are known to interfere with bacterial cell wall synthesis, disrupt cell membrane integrity, or inhibit essential enzymes. For instance, some studies on related compounds suggest that they may function by damaging the bacterial cell membrane, leading to leakage of cellular contents and ultimately cell death.

As no specific signaling pathway has been identified for this compound's antibacterial action, a generalized logical diagram of potential antibacterial mechanisms is presented below.

antibacterial_mechanism cluster_compound Bioactive Compound cluster_targets Potential Bacterial Targets cluster_outcomes Cellular Outcomes cluster_result Final Result compound This compound cell_wall Cell Wall Synthesis compound->cell_wall cell_membrane Cell Membrane Integrity compound->cell_membrane enzyme Essential Enzyme Function compound->enzyme dna DNA Replication/Repair compound->dna lysis Cell Lysis cell_wall->lysis leakage Metabolite Leakage cell_membrane->leakage inhibition Metabolic Inhibition enzyme->inhibition apoptosis Apoptosis-like Death dna->apoptosis death Bacterial Cell Death lysis->death leakage->death inhibition->death apoptosis->death

References

A Putative Mechanism of Action for Tardioxopiperazine A: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of October 2025, there is no publicly available scientific literature or data pertaining to a compound specifically named "Tardioxopiperazine A." Therefore, this document presents a putative mechanism of action based on the well-documented activities of a structurally related dioxopiperazine derivative, Compound 5-3. This novel compound has been identified as a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor, a critical target in acute myeloid leukemia (AML). This guide is intended for researchers, scientists, and drug development professionals.

Executive Summary

Dioxopiperazines are a significant class of natural and synthetic compounds with a broad range of biological activities.[1] While the specific actions of this compound are unknown, this whitepaper outlines a plausible mechanism centered on the targeted inhibition of mutated FLT3, a key driver in certain cancers.[2] Based on the activity of the novel diketopiperazine, Compound 5-3, the putative action of this compound is the selective inhibition of the FLT3-internal tandem duplication (ITD) mutation. This mutation leads to constitutive activation of the kinase, promoting uncontrolled cell proliferation and survival in AML.[2] Inhibition of FLT3-ITD by a dioxopiperazine compound has been shown to suppress downstream signaling pathways, including STAT5, Erk, and Akt, leading to a potent and selective anti-proliferative effect in FLT3-ITD-positive cancer cells.[2][3] This document details the proposed signaling pathway, quantitative measures of activity for a representative compound, and the experimental protocols required to validate this mechanism.

Proposed Target and Signaling Pathway

The primary putative target for this compound is the FMS-like tyrosine kinase 3 (FLT3) receptor. In approximately 30% of acute myeloid leukemia (AML) cases, FLT3 is constitutively activated by mutations, most commonly an internal tandem duplication (ITD) in the juxtamembrane domain.[2] This FLT3-ITD mutation is a key driver of leukemogenesis and is associated with a poor prognosis.[2]

The proposed mechanism of action involves this compound binding to the FLT3 kinase, likely in its inactive conformation, preventing autophosphorylation and subsequent activation of downstream pro-survival signaling pathways. By inhibiting the phosphorylation of FLT3, the compound would effectively block the activation of key downstream mediators including STAT5, Akt, and Erk.[2][3] The blockade of these pathways is hypothesized to halt the cell cycle and induce apoptosis in cancer cells that are dependent on the aberrant FLT3 signaling.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD Receptor STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K Ras Ras FLT3->Ras Proliferation Cell Proliferation & Survival STAT5->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK Erk Erk MEK->Erk Erk->Proliferation TardioxopiperazineA This compound TardioxopiperazineA->FLT3 Inhibits

Figure 1. Putative FLT3 signaling pathway and inhibition.

Quantitative Data: In Vitro Activity

The following table summarizes the in vitro activity of the representative dioxopiperazine FLT3 inhibitor, Compound 5-3, against various cell lines and kinases. This data illustrates the compound's potency and selectivity for cells with the FLT3-ITD mutation.

Target Cell Line / KinaseGenotypeIC50 (nM)Reference
Cell-Based Assays
MV4-11FLT3-ITD (homozygous)51.93[3][4]
MOLM13FLT3-ITD (heterozygous)115.35[3][4]
BaF3FLT3-ITD (transfected)24.2[4]
BaF3FLT3-WT (transfected)>2000[4]
HL-60FLT3-WT>6000[3][4]
Kasumi-1c-Kit expressing8140[3]
Enzymatic Assays
FLT3-ITD Kinase-188[3][4]
FLT3-WT Kinase->1000[3][4]

Experimental Protocols

To validate the putative mechanism of action of this compound, a series of key experiments would be required. The methodologies for these are detailed below.

Cell Proliferation (MTT) Assay

This assay determines the effect of the compound on the proliferation of cancer cell lines.

  • Cell Seeding: Leukemia cells (e.g., MV4-11, MOLM13, HL-60) are seeded in 96-well plates at a density of 2 x 104 cells per well.[5]

  • Compound Treatment: Cells are treated with a range of concentrations of this compound for 48-72 hours.[1][3]

  • MTT Addition: 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[5]

  • Solubilization: 100 µL of a solubilizing agent (e.g., 10% SDS in 10 mM HCl) is added to dissolve the formazan crystals.[5]

  • Data Acquisition: The optical density is measured at 450 nm or 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Western Blot Analysis for Pathway Inhibition

This technique is used to measure the phosphorylation status of FLT3 and its downstream targets.

  • Cell Lysis: FLT3-ITD mutant cells (e.g., MV4-11) are treated with various concentrations of this compound for a short period (e.g., 4 hours).[3][4] Whole-cell lysates are then prepared using a lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates is determined using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total FLT3, STAT5, Akt, and Erk.

  • Detection: After incubation with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3][4]

Cellular Thermal Shift Assay (CETSA)

CETSA is employed to confirm the direct binding of the compound to its target protein within the cell.

  • Treatment and Heating: Intact cells (e.g., MV4-11) are treated with this compound or a vehicle control. The cell suspension is then divided and heated at various temperatures for a set time.[3][4]

  • Cell Lysis and Centrifugation: The cells are lysed, and the aggregated, denatured proteins are pelleted by centrifugation.

  • Analysis: The supernatant containing the soluble, non-denatured protein is collected. The amount of soluble FLT3 protein at each temperature is quantified by Western blot. Ligand binding is expected to increase the thermal stability of the FLT3 protein.[3][4]

Experimental_Workflow cluster_assay Cell Viability Assay Workflow (e.g., MTT) A 1. Seed leukemia cells in 96-well plate B 2. Add serial dilutions of This compound A->B C 3. Incubate for 48-72 hours B->C D 4. Add MTT reagent (4-hour incubation) C->D E 5. Add solubilizing agent D->E F 6. Read absorbance on plate reader E->F G 7. Calculate IC50 value F->G

Figure 2. A representative experimental workflow.

Conclusion

While "this compound" remains an uncharacterized agent, the established pharmacology of related dioxopiperazine compounds provides a strong foundation for a putative mechanism of action. The proposed inhibition of the constitutively active FLT3-ITD receptor represents a clinically relevant and validated strategy in oncology, particularly in the treatment of acute myeloid leukemia. The experimental framework outlined in this document provides a clear roadmap for elucidating the precise mechanism of this compound and evaluating its potential as a targeted therapeutic agent. Further research, beginning with the synthesis and initial screening of the compound, is necessary to confirm this hypothesis.

References

Potential Biological Targets of Tardioxopiperazine A: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tardioxopiperazine A, an isoechinulin-type indole alkaloid of fungal origin, has emerged as a natural product with documented antibacterial properties. This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activity of this compound. While its broad-spectrum antibacterial effects are established, the precise molecular targets and underlying mechanisms of action remain an active area for future investigation. This document summarizes the available quantitative data, outlines relevant experimental protocols for its known antibacterial activity, and proposes a potential workflow for the identification of its biological targets.

Introduction

This compound is a diketopiperazine natural product first isolated from the endophytic fungus Eurotium cristatum EN-220, associated with the marine alga Sargassum thunbergii.[1][2] It has also been isolated from the endophytic fungus Nigrospora oryzae found in a soft coral of the Dendronephthya genus.[3] The total synthesis of this compound has been successfully achieved, paving the way for further investigation into its biological properties and potential therapeutic applications.[4][5]

Preliminary studies have highlighted the antibacterial potential of this compound, demonstrating activity against both Gram-positive and Gram-negative bacteria.[1][2][6][7] However, to date, the specific biological targets of this compound have not been elucidated in publicly available literature. This guide aims to consolidate the existing data and provide a framework for future research aimed at target identification and mechanism of action studies.

Quantitative Biological Data

The primary reported biological activity of this compound is its antibacterial effect. The following table summarizes the available quantitative data.

Organism Assay Type Metric Value Reference
Staphylococcus aureusAntibacterialMIC8 µg/mL[2]
Escherichia coliAntibacterialMIC64 µg/mL[2][7]

MIC: Minimum Inhibitory Concentration

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values reported for this compound were likely determined using a broth microdilution method, a standard assay for assessing antibacterial activity.

Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a target bacterium.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • Aseptically pick several colonies of the test bacterium from an agar plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial two-fold dilution of the stock solution in CAMHB in a 96-well plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well containing the diluted this compound.

    • Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of this compound in which there is no visible bacterial growth.

    • Alternatively, bacterial growth can be quantified by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.

Proposed Workflow for Biological Target Identification

The following diagram outlines a potential experimental workflow for identifying the specific molecular targets of this compound.

G cluster_0 Phase 1: Initial Screening & Hypothesis Generation cluster_1 Phase 2: Target Validation cluster_2 Phase 3: Mechanism of Action Elucidation A Affinity-Based Methods D D A->D Affinity Chromatography (this compound-immobilized resin) B Genetic & Genomic Approaches E E B->E Resistant Mutant Screening F F B->F Transcriptomic/Proteomic Profiling (e.g., RNA-Seq, proteomics) C Computational Modeling G G C->G In silico target prediction (based on structural similarity) H Biochemical Assays D->H E->H F->H G->H I Cell-Based Assays H->I Enzyme kinetics, inhibition assays J Biophysical Interaction Studies I->J Target knockdown/overexpression, Phenotypic rescue K Validated Biological Target J->K Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) L Signaling Pathway Analysis K->L M Structural Biology K->M G cluster_0 Bacterial Cells cluster_1 Outcome T This compound GP Gram-Positive Bacteria (e.g., S. aureus) T->GP MIC = 8 µg/mL GN Gram-Negative Bacteria (e.g., E. coli) T->GN MIC = 64 µg/mL I Inhibition of Growth GP->I GN->I

References

In-Depth Technical Guide: Preliminary In Vitro Bioactivity Screening of Tardioxopiperazine A

Author: BenchChem Technical Support Team. Date: November 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is a synthesized document based on established in vitro screening methodologies. As of the latest literature search, no public data exists for a compound specifically named "tardioxopiperazine A." Therefore, this document serves as a methodological template, outlining the typical preliminary bioactivity screening pipeline that would be applied to a novel natural product-like molecule, such as a hypothetical this compound, which is presumed to be a diketopiperazine alkaloid based on its nomenclature.

Abstract

This technical guide outlines a strategic workflow for the initial in vitro bioactivity assessment of the novel compound, this compound. The primary objective of this preliminary screening is to broadly evaluate its cytotoxic, antimicrobial, and potential enzyme-inhibitory activities to identify promising avenues for further drug development. The protocols detailed herein are foundational and serve as a starting point for more comprehensive mechanistic studies. All data presented are hypothetical and for illustrative purposes only.

Hypothetical Bioactivity Data Summary

The following tables represent the kind of quantitative data that would be generated during a preliminary bioactivity screening of this compound.

Table 1: Cytotoxicity Profile of this compound

Cell LineAssay TypeIC50 (µM)Positive ControlControl IC50 (µM)
A549 (Human Lung Carcinoma)MTT Assay15.8Doxorubicin0.9
MCF-7 (Human Breast Adenocarcinoma)MTT Assay22.4Doxorubicin1.2
HepG2 (Human Hepatocellular Carcinoma)MTT Assay35.1Doxorubicin0.8
HEK293 (Human Embryonic Kidney)MTT Assay> 100Doxorubicin25.6

Table 2: Antimicrobial Activity of this compound

Microbial StrainAssay TypeMIC (µg/mL)Positive ControlControl MIC (µg/mL)
Staphylococcus aureus (ATCC 29213)Broth Microdilution32Vancomycin1
Escherichia coli (ATCC 25922)Broth Microdilution> 128Gentamicin2
Candida albicans (ATCC 90028)Broth Microdilution64Amphotericin B0.5

Table 3: Enzyme Inhibition Profile of this compound

Target EnzymeAssay TypeIC50 (µM)Positive ControlControl IC50 (µM)
Cyclooxygenase-2 (COX-2)Colorimetric45.2Celecoxib0.05
Acetylcholinesterase (AChE)Ellman's Method> 200Donepezil0.02

Experimental Protocols

Cytotoxicity Screening: MTT Assay
  • Cell Culture: Human cancer cell lines (A549, MCF-7, HepG2) and a non-cancerous cell line (HEK293) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in the wells is kept below 0.5%. Cells are treated with the compound dilutions for 48 hours.

  • MTT Addition: After incubation, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well. The plate is then incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.

Antimicrobial Screening: Broth Microdilution Assay
  • Inoculum Preparation: Bacterial and fungal strains are cultured overnight in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast). The cultures are then diluted to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria).

  • Compound Preparation: this compound is serially diluted in the appropriate broth in a 96-well plate, with concentrations typically ranging from 1 to 128 µg/mL.

  • Inoculation: The standardized microbial inoculum is added to each well containing the compound dilutions.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for yeast.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizations: Workflows and Hypothetical Signaling Pathways

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be investigated if initial screening results were promising.

G cluster_workflow Experimental Workflow: In Vitro Bioactivity Screening A This compound (Novel Compound) B Primary Screening Assays A->B C Cytotoxicity Assay (e.g., MTT) B->C D Antimicrobial Assay (e.g., Broth Microdilution) B->D E Enzyme Inhibition Assay (e.g., Colorimetric) B->E F Data Analysis (IC50 / MIC Determination) C->F D->F E->F G Identification of 'Hits' (Promising Bioactivity) F->G H Secondary Assays & Mechanism of Action Studies G->H

Caption: General workflow for the preliminary in vitro bioactivity screening of a novel compound.

G cluster_pathway Hypothetical Signaling Pathway for this compound-Induced Apoptosis compound This compound ros Increased ROS Production compound->ros stress Oxidative Stress ros->stress jnk JNK Activation stress->jnk bax Bax Upregulation jnk->bax bcl2 Bcl-2 Downregulation jnk->bcl2 mito Mitochondrial Membrane Depolarization bax->mito bcl2->mito cyto Cytochrome c Release mito->cyto cas9 Caspase-9 Activation cyto->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical apoptosis signaling pathway that could be investigated for this compound.

Future Directions

Should preliminary screening reveal significant and selective bioactivity, subsequent research should focus on:

  • Mechanism of Action Studies: Investigating the specific molecular targets and signaling pathways affected by this compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs of this compound to identify key structural features responsible for its bioactivity and to optimize its potency and selectivity.

  • In Vivo Efficacy and Toxicity Studies: Evaluating the compound's therapeutic potential and safety profile in animal models.

This guide provides a foundational framework for the initial steps in the long and rigorous process of drug discovery and development. The successful identification of a lead compound from a novel natural product like this compound is contingent on a systematic and thorough screening approach.

Tardioxopiperazine A: A Technical Overview of an Isoechinulin Alkaloid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tardioxopiperazine A is a member of the isoechinulin family of alkaloids, a class of fungal secondary metabolites characterized by a diketopiperazine core derived from tryptophan and another amino acid. These compounds, isolated from various species of Aspergillus and Penicillium, have garnered interest for their diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical structure, biosynthesis, and known biological activities. Detailed experimental protocols for key assays and a proposed signaling pathway are presented to facilitate further research and drug development efforts.

Introduction

The isoechinulin alkaloids are a structurally diverse group of natural products built around a 2,5-diketopiperazine scaffold. This compound, a representative member of this family, has been isolated from the halotolerant fungus Aspergillus variecolor. Its unique chemical architecture, featuring a prenylated indole moiety, has prompted investigations into its synthesis and biological potential. This document serves as a technical resource, consolidating the current knowledge on this compound and providing detailed methodologies for its study.

Chemical Structure and Properties

This compound is characterized by a complex heterocyclic system. Its core is a diketopiperazine ring formed from L-alanine and a tryptophan derivative. The indole nucleus of the tryptophan residue is substituted with two prenyl groups.

Table 1: Chemical Properties of this compound

PropertyValue
Molecular FormulaC₂₄H₃₁N₃O₂
Molecular Weight393.53 g/mol
IUPAC Name(3S,6R)-3-((1H-indol-3-yl)methyl)-6-methyl-1,4-bis(3-methylbut-2-en-1-yl)piperazine-2,5-dione
PubChem CID14255749

Biosynthesis

The biosynthesis of isoechinulin alkaloids, including this compound, is a complex enzymatic process. The pathway begins with the formation of the diketopiperazine core from L-tryptophan and L-alanine. Subsequent modifications, primarily prenylations, are catalyzed by specific prenyltransferases, leading to the structural diversity observed in this family.

Isoechinulin_Biosynthesis_Pathway L-Tryptophan L-Tryptophan Cyclo(L-Trp-L-Ala) Cyclo(L-Trp-L-Ala) L-Tryptophan->Cyclo(L-Trp-L-Ala) Diketopiperazine Synthase L-Alanine L-Alanine L-Alanine->Cyclo(L-Trp-L-Ala) Prenyltransferase 1 Prenyltransferase 1 Cyclo(L-Trp-L-Ala)->Prenyltransferase 1 Monoprenylated Intermediate Monoprenylated Intermediate Prenyltransferase 1->Monoprenylated Intermediate DMAPP Prenyltransferase 2 Prenyltransferase 2 Monoprenylated Intermediate->Prenyltransferase 2 This compound This compound Prenyltransferase 2->this compound DMAPP

Caption: Proposed biosynthetic pathway of this compound.

Biological Activity

This compound and related isoechinulin alkaloids have been evaluated for various biological activities, including cytotoxic and antioxidant effects. The available quantitative data is summarized below.

Table 2: Summary of Biological Activity Data for this compound and Related Isoechinulin Alkaloids

CompoundAssayCell Line / TargetIC₅₀ (µM)Reference
This compound CytotoxicityP388, HL-60, BEL-7402, A549> 50[1]
Isoechinulin-type Alkaloids (various)DPPH Radical Scavenging-43 - 103[2]

Potential Signaling Pathway: NF-κB Inhibition

While the direct molecular targets of this compound are not yet fully elucidated, many natural alkaloids are known to modulate key cellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of inflammation, cell survival, and proliferation, is a plausible target for isoechinulin alkaloids. Inhibition of this pathway is a common mechanism for the anti-inflammatory and anti-cancer effects of various natural products.

NFkB_Signaling_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Pro-inflammatory Stimuli (e.g., TNF-α) Receptor Receptor Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activation IkB_NFkB IκB NF-κB IKK_complex->IkB_NFkB Phosphorylation IkB IκB Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB NF-κB (p50/p65) NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation IkB_NFkB->IkB IkB_NFkB->NFkB Tardioxopiperazine_A This compound (Proposed) Tardioxopiperazine_A->IKK_complex Inhibition DNA DNA NFkB_nucleus->DNA Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Isolation and Cultivation of Aspergillus variecolor
  • Strain and Culture Medium: The producing organism, Aspergillus variecolor, can be isolated from marine sediments or obtained from culture collections. It is typically cultured on a solid rice medium or in a liquid potato dextrose broth (PDB) supplemented with sea salt to mimic its natural environment.

  • Fermentation: For large-scale production, solid-state fermentation is carried out in Erlenmeyer flasks containing sterilized rice medium. The fungus is inoculated and incubated at 28°C for 21-30 days.

  • Extraction: The fermented rice solid is exhaustively extracted with ethyl acetate. The organic solvent is then evaporated under reduced pressure to yield a crude extract.

  • Purification: The crude extract is subjected to a series of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC) to isolate this compound.

Cytotoxicity Assay (MTT Assay)
  • Cell Culture: Human cancer cell lines (e.g., A549, HL-60, P388, BEL-7402) are cultured in appropriate media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution. Serial dilutions are made with the culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity. The cells are treated with various concentrations of the compound for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

MTT_Assay_Workflow Start Start Cell_Culture Culture Cancer Cell Lines Start->Cell_Culture Cell_Seeding Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Treatment Treat with this compound Cell_Seeding->Compound_Treatment Incubation_48_72h Incubate for 48-72 hours Compound_Treatment->Incubation_48_72h MTT_Addition Add MTT Solution Incubation_48_72h->MTT_Addition Incubation_4h Incubate for 4 hours MTT_Addition->Incubation_4h Formazan_Solubilization Solubilize Formazan with DMSO Incubation_4h->Formazan_Solubilization Absorbance_Measurement Measure Absorbance Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate % Viability and IC50 Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

DPPH Radical Scavenging Assay
  • Reagent Preparation: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared in methanol (e.g., 0.1 mM). The solution should be freshly prepared and kept in the dark.

  • Sample Preparation: this compound is dissolved in methanol to prepare a stock solution, from which serial dilutions are made.

  • Assay Procedure: In a 96-well plate, 50 µL of each sample dilution is mixed with 150 µL of the DPPH solution. A control well contains 50 µL of methanol and 150 µL of the DPPH solution. A blank well contains 200 µL of methanol.

  • Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: The absorbance is measured at 517 nm using a microplate reader.

  • Data Analysis: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100 The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is determined by plotting a dose-response curve.

Conclusion and Future Directions

This compound, as a member of the isoechinulin alkaloid family, represents an interesting scaffold for further investigation. While initial studies indicate low cytotoxicity against several cancer cell lines, the potential for other biological activities, such as antioxidant or anti-inflammatory effects, warrants more detailed exploration. The provided protocols and the proposed mechanism of action via the NF-κB pathway offer a framework for future research. Elucidating the specific molecular targets and further exploring the structure-activity relationships of this compound and its analogs could lead to the development of novel therapeutic agents.

References

Epipolythiodioxopiperazines: A Deep Dive into a Potent Class of Fungal Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Epipolythiodioxopiperazines (ETPs) represent a fascinating and potent class of secondary metabolites produced exclusively by fungi.[1][2][3][4][5] Characterized by a unique and chemically reactive disulfide-bridged diketopiperazine core, these compounds exhibit a broad spectrum of powerful biological activities.[6][7][8] Their potent cytotoxic, immunosuppressive, and antimicrobial properties have garnered significant interest from the scientific community, particularly in the fields of drug discovery and development.[6][7][9] This technical guide provides a comprehensive literature review of ETP compounds, focusing on their mechanism of action, biological activities, and the experimental methodologies used to study them.

Core Chemistry and Structural Diversity

The defining feature of all ETPs is the 2,5-epipolythiopepeazine-3,6-dione ring system—a diketopiperazine ring derived from two amino acids and constrained by an internal disulfide or polysulfide bridge.[1][6] This transannular sulfur bridge is the cornerstone of their biological reactivity and toxicity.[1][2][3]

The structural diversity within the ETP family arises from:

  • Variations in the precursor amino acids: The diketopiperazine scaffold is built from different amino acids.

  • Modifications to the core and side chains: These modifications can include methylation, hydroxylation, prenylation, and cyclizations.[10]

  • The length of the polysulfide bridge: While most are disulfides, some ETPs possess trisulfide or tetrasulfide bridges.[11]

  • Dimerization: Some ETPs, like the verticillins, exist as symmetric or asymmetric dimers.[12]

Prominent members of the ETP class include the well-studied gliotoxin , the hepatotoxic sporidesmin , and the potently cytotoxic verticillins and chaetocins .[6][7]

Mechanism of Action: The Reactive Disulfide Bridge

The toxicity and biological effects of ETPs are intrinsically linked to the reactivity of their disulfide bridge.[1][2][3] Two primary mechanisms have been proposed:

  • Protein Inactivation via Thiol Interaction: The disulfide bridge can readily react with free thiol groups, particularly the cysteine residues in proteins. This leads to the formation of mixed disulfides, causing protein cross-linking and inactivation, thereby disrupting cellular function.[1][2][3]

  • Generation of Reactive Oxygen Species (ROS): ETPs can undergo redox cycling. The disulfide bridge is reduced to a dithiol form, which then auto-oxidizes back to the disulfide, generating superoxide radicals and other reactive oxygen species in the process.[1][2][3][5] This induction of oxidative stress can lead to widespread cellular damage, including DNA damage, and trigger apoptosis.[13][14]

Beyond these core mechanisms, ETPs have been shown to modulate specific cellular signaling pathways. For instance, gliotoxin can induce apoptosis through the activation of the pro-apoptotic Bcl-2 family member Bak[15] and inhibit the transcription factor NF-κB, a key regulator of the inflammatory response.[9] More recently, compounds like verticillin A have been identified as potential inhibitors of histone methyltransferases, suggesting a role in epigenetic regulation.[11][12][16]

Key Signaling Pathways and Cellular Effects

The diverse biological activities of ETPs stem from their ability to interfere with multiple critical cellular pathways.

dot

gliotoxin_apoptosis cluster_membrane Mitochondrial Membrane cluster_cytosol Cytosol Gliotoxin Gliotoxin Bak Bak Activation Gliotoxin->Bak Pore Mitochondrial Pore Formation Bak->Pore causes CytoC Cytochrome C Release Pore->CytoC AIF AIF Release Pore->AIF Apoptosis Apoptosis CytoC->Apoptosis initiates AIF->Apoptosis initiates

Caption: Gliotoxin-induced apoptosis pathway via Bak activation.

Gliotoxin has been shown to affect immune cells like neutrophils by inhibiting phagocytosis and inducing a reorganization of the actin cytoskeleton through distinct signaling pathways.[17] The inhibition of phagocytosis appears to be mediated by a pathway involving arachidonic acid, while the cytoskeletal effects are linked to the deregulation of intracellular cAMP.[17]

dot

gliotoxin_neutrophil cluster_phagocytosis Phagocytosis Pathway cluster_actin Actin Cytoskeleton Pathway Gliotoxin Gliotoxin Arachidonic Arachidonic Acid Signaling Gliotoxin->Arachidonic affects cAMP Deregulated cAMP Homeostasis Gliotoxin->cAMP causes InhibitPhago Inhibition of Phagocytosis Arachidonic->InhibitPhago ActinCollapse Actin Cytoskeleton Reorganization cAMP->ActinCollapse

Caption: Distinct signaling pathways for gliotoxin's effects on neutrophils.[17]

In the context of cancer, verticillin A has demonstrated potent activity against high-grade serous ovarian cancer (HGSOC). It induces cell death by causing significant DNA damage, which is linked to the generation of oxidative stress. This leads to the upregulation of apoptosis-related signaling pathways.[13][14]

dot

verticillinA_cancer VerticillinA Verticillin A ROS Oxidative Stress (ROS Generation) VerticillinA->ROS DNA_Damage DNA Damage (γH2AX foci) ROS->DNA_Damage induces Apoptosis_Pathway Upregulation of Apoptosis Signaling DNA_Damage->Apoptosis_Pathway triggers Cell_Death HGSOC Cell Death Apoptosis_Pathway->Cell_Death leads to

Caption: Verticillin A's mechanism of action in ovarian cancer cells.[13]

Quantitative Data on Biological Activities

The potent biological activities of ETPs have been quantified in numerous studies. The tables below summarize key findings for cytotoxicity and NF-κB inhibition.

Table 1: Cytotoxicity of ETP Compounds Against Human Cancer Cell Lines (IC₅₀ Values)

CompoundCell LineCancer TypeIC₅₀ (µM)Reference
Verticillin A OVCAR4OvarianLow nM[13][14]
OVCAR8OvarianLow nM[13][14]
H460Large Cell Lung< 2 µg/mL (crude extract)[9]
MCF-7Breast< 2 µg/mL (crude extract)[9]
SF-268Astrocytoma< 2 µg/mL (crude extract)[9]
Sch 52900 H460Large Cell LungPotently Cytotoxic[9]
Gliocladicillin C H460Large Cell LungPotently Cytotoxic[9]

Note: Specific IC₅₀ values for pure compounds were not always available in the provided search results, with some studies reporting the high potency of crude extracts.

Table 2: NF-κB Inhibitory Activity of Dimeric ETPs (IC₅₀ Values)

CompoundIC₅₀ (µM)Reference
Verticillin H (1) > 10[9]
Sch 52900 (2) 0.8[9]
Verticillin A (3) 0.9[9]
Gliocladicillin C (4) 1.1[9]
Sch 52901 (5) > 10[9]

Experimental Protocols and Workflows

The discovery and characterization of ETPs rely on a series of established experimental protocols.

Bioactivity-Directed Fractionation and Isolation

The isolation of novel ETPs often follows a bioactivity-directed approach. Crude fungal extracts are first screened for a desired biological activity (e.g., cytotoxicity). Active extracts are then subjected to successive rounds of chromatographic separation, with each resulting fraction being tested to guide the purification of the active compound(s).

dot

isolation_workflow cluster_main General Isolation Workflow start Fungal Fermentation (Solid or Liquid Culture) extract Organic Solvent Extraction start->extract screen Bioactivity Screening (e.g., Cytotoxicity Assay) extract->screen decision Active? screen->decision fractionate Chromatographic Fractionation (e.g., HPLC) test_fractions Test Fractions for Activity fractionate->test_fractions isolate Isolation of Pure Compound(s) test_fractions->isolate Isolate Active Peak elucidate Structure Elucidation (NMR, MS, UV) isolate->elucidate decision->fractionate Yes

Caption: Workflow for bioactivity-directed isolation of ETPs.[9]

Methodology:

  • Fermentation: Cultivate the fungus (e.g., Bionectriaceae species) on a suitable solid or liquid substrate.[9]

  • Extraction: Extract the fermented culture with an organic solvent (e.g., ethyl acetate) to obtain a crude extract.

  • Initial Screening: Test the crude extract for cytotoxicity against a panel of human cancer cell lines (e.g., H460, MCF-7, SF-268).[9]

  • Fractionation: If the extract is active, subject it to chromatographic separation (e.g., HPLC).

  • Guided Purification: Test the resulting fractions for bioactivity. Continue to purify the active fractions until a pure compound is isolated.

  • Structure Elucidation: Determine the chemical structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and UV-Vis spectroscopy.[9]

In Vitro Cytotoxicity Assay

Purpose: To determine the concentration of an ETP compound required to inhibit the growth of cancer cells by 50% (IC₅₀).

Methodology (Example using H460 cells):

  • Cell Culture: Culture H460 human large cell lung cancer cells in appropriate media and conditions.

  • Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of the purified ETP compound for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).

  • Viability Assessment: Measure cell viability using a suitable assay, such as the MTT or SRB assay.

  • Data Analysis: Plot cell viability against compound concentration and calculate the IC₅₀ value using non-linear regression analysis.

NF-κB Inhibition Assay

Purpose: To measure the ability of an ETP to inhibit the activity of the transcription factor NF-κB.

Methodology:

  • Cell Line: Use a reporter cell line that expresses a reporter gene (e.g., luciferase) under the control of an NF-κB response element.

  • Induction: Treat the cells with an NF-κB inducer (e.g., Tumor Necrosis Factor-α, TNF-α) in the presence of varying concentrations of the ETP compound.

  • Incubation: Incubate for a period sufficient to allow for reporter gene expression.

  • Measurement: Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Calculate the percent inhibition of NF-κB activity for each ETP concentration relative to the induced control and determine the IC₅₀ value. The inhibitory effect is often attributed to the ETP's interaction with essential thiol residues on proteins within the signaling cascade.[9]

Biosynthesis of ETPs

The genetic blueprints for ETP biosynthesis are typically organized in co-regulated gene clusters.[18][19] The biosynthesis of gliotoxin, encoded by the gli gene cluster, is one of the most studied examples.[19] A key initial step is the condensation of two amino acids by a nonribosomal peptide synthase (NRPS) to form the diketopiperazine core.[19] The biosynthesis of the dimeric verticillins is thought to share early steps with the gliotoxin pathway, followed by a crucial dimerization step.

dot

verticillin_biosynthesis cluster_main Proposed Biosynthesis of Verticillin A AminoAcids L-Trp + L-Ala NRPS NRPS (VerP) Condensation AminoAcids->NRPS DKP Dioxopiperazine Scaffold NRPS->DKP Hydroxylation Bis-hydroxylation (CYP450 - VerC) DKP->Hydroxylation Sulfurization Sulfurization (VerG - adds Glutathione) Hydroxylation->Sulfurization Dimerization Dimerization & Cyclization (CYP450 - VerL/VerB?) Sulfurization->Dimerization VerticillinA Verticillin A Dimerization->VerticillinA

References

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Tardioxopiperazine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tardioxopiperazine A is a diketopiperazine natural product belonging to the isoechinulin family of alkaloids. As a member of this class, it holds potential for various biological activities, making its accurate detection and quantification critical for research and development in pharmacology and medicinal chemistry. This document provides detailed application notes and experimental protocols for the analytical determination of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. Additionally, a relevant biological signaling pathway is illustrated to provide context for its potential mechanism of action.

Data Presentation

The following tables summarize the proposed quantitative parameters for the analytical methods described. These are starting points for method development and will require validation for specific applications.

Table 1: Proposed HPLC-UV Method Parameters for this compound Quantification

ParameterValue
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 15 min, hold at 90% B for 5 min, return to 10% B over 1 min, hold for 4 min
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm and 280 nm (based on typical indole alkaloid absorbance)
Linear Range 1 - 100 µg/mL (to be determined experimentally)
Limit of Detection (LOD) To be determined experimentally
Limit of Quantification (LOQ) To be determined experimentally

Table 2: Proposed LC-MS/MS Method Parameters for this compound Quantification

ParameterValue
LC System UPLC or HPLC system
Column C18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 5-95% B over 5 min, hold at 95% B for 1 min, return to 5% B over 0.5 min, hold for 1.5 min
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion (Q1) [M+H]⁺ = 394.25 m/z (Calculated for C24H31N3O2)
Product Ions (Q3) To be determined by infusion and fragmentation analysis
Collision Energy To be optimized
Linear Range 0.1 - 100 ng/mL (to be determined experimentally)
LOD/LOQ To be determined experimentally

Table 3: Proposed qNMR Method Parameters for this compound Quantification

ParameterValue
NMR Spectrometer 400 MHz or higher
Solvent Deuterated Chloroform (CDCl3) or Deuterated Methanol (CD3OD)
Internal Standard Maleic acid or Dimethyl sulfone (known concentration)
Nucleus ¹H
Pulse Program Standard quantitative pulse sequence (e.g., zg30)
Relaxation Delay (d1) 5 x T1 of the slowest relaxing proton of interest
Number of Scans 16 or higher for good signal-to-noise
Quantitative Protons Non-overlapping, sharp singlet or doublet in the this compound spectrum
Data Processing Baseline correction and integration of analyte and internal standard peaks

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

1. Objective: To quantify the concentration of this compound in a sample using a High-Performance Liquid Chromatography system with a UV detector.

2. Materials:

  • This compound reference standard

  • HPLC-grade acetonitrile and water

  • Formic acid (LC-MS grade)

  • Volumetric flasks and pipettes

  • HPLC vials

  • 0.22 µm syringe filters

3. Instrumentation:

  • HPLC system with a binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

4. Procedure: a. Standard Preparation: i. Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or acetonitrile. ii. Perform serial dilutions to prepare a calibration curve with at least five concentration levels (e.g., 1, 5, 10, 50, 100 µg/mL).

Protocol 2: Ultrasensitive Quantification of this compound by LC-MS/MS

1. Objective: To achieve high-sensitivity quantification of this compound in complex matrices using a Liquid Chromatography-Tandem Mass Spectrometry system.

2. Materials:

  • This compound reference standard

  • LC-MS grade acetonitrile and water

  • Formic acid (LC-MS grade)

  • Internal standard (e.g., a structurally similar, stable isotope-labeled compound)

  • Volumetric flasks and pipettes

  • LC-MS vials

  • 0.22 µm syringe filters

3. Instrumentation:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

4. Procedure: a. Method Development (MS): i. Infuse a standard solution of this compound directly into the mass spectrometer to determine the precursor ion ([M+H]⁺) and optimize fragmentation to identify the most intense and stable product ions (Q3 transitions).

Protocol 3: Absolute Quantification of this compound by Quantitative NMR (qNMR)

1. Objective: To determine the absolute purity or concentration of a this compound sample without the need for a specific reference standard of the same compound, using an internal standard of known purity.

2. Materials:

  • This compound sample

  • High-purity internal standard (e.g., maleic acid, dimethyl sulfone)

  • Deuterated NMR solvent (e.g., CDCl3, CD3OD)

  • High-precision analytical balance

  • NMR tubes

3. Instrumentation:

  • NMR spectrometer (400 MHz or higher).

4. Procedure: a. Sample Preparation: i. Accurately weigh a known amount of the this compound sample and the internal standard into a vial. ii. Dissolve the mixture in a precise volume of deuterated solvent. iii. Transfer the solution to an NMR tube.

Mandatory Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis Analytical Method cluster_data Data Processing & Quantification start Start: this compound Sample std_prep Prepare Calibration Standards start->std_prep sample_prep Prepare Analytical Sample (Dissolution/Extraction) start->sample_prep hplc HPLC-UV Analysis std_prep->hplc lcms LC-MS/MS Analysis std_prep->lcms sample_prep->hplc sample_prep->lcms qnmr qNMR Analysis sample_prep->qnmr data_proc Peak Integration & Calibration Curve Generation hplc->data_proc lcms->data_proc qnmr->data_proc quant Quantification of this compound data_proc->quant end End quant->end Final Concentration/Purity

Caption: General experimental workflow for the quantification of this compound.

The biological activity of isoechinulin alkaloids, such as neoechinulin A, has been shown to involve anti-inflammatory pathways.[1] Neoechinulin A can suppress the production of pro-inflammatory mediators by inhibiting the NF-κB and p38 MAPK signaling pathways.[1] Given the structural similarity, a comparable mechanism of action could be hypothesized for this compound.

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 p38 p38 MAPK tlr4->p38 Activates ikb_nfkb IκB-NF-κB Complex tlr4->ikb_nfkb Activates ikb IκB nfkb NF-κB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation ikb_nfkb->ikb Phosphorylation & Degradation gene Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-1β) nfkb_nuc->gene tardio This compound (Hypothesized) tardio->p38 Inhibits tardio->ikb Inhibits Degradation

Caption: Hypothesized anti-inflammatory signaling pathway inhibited by this compound.

References

Application Note: A Proposed HPLC Method for the Quantification of Tardioxopiperazine A

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of tardioxopiperazine A, an isoechinulin-type indole alkaloid. As no standardized HPLC method for this compound has been formally established, this protocol is derived from established methods for structurally similar fungal alkaloids. The proposed method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile and water, coupled with UV detection. This application note serves as a comprehensive starting point for method development and validation in research and quality control settings.

Introduction

This compound is a member of the isoechinulin family of indole alkaloids, which are secondary metabolites produced by various fungi, notably from the Aspergillus genus. These compounds are of interest due to their potential biological activities. Accurate and reliable quantification of this compound is crucial for various stages of research and development, including fermentation process optimization, purification, and pharmacological studies. This proposed HPLC method provides a robust framework for achieving this.

Proposed HPLC Method Parameters

A summary of the proposed starting parameters for the HPLC analysis of this compound is presented in the table below. These parameters are based on methods used for similar indole alkaloids and may require optimization for specific applications.[1][2][3][4][5]

ParameterProposed Condition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Elution 30% B to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 254 nm

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 70% A, 30% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct a calibration curve.

Sample Preparation

The following is a general guideline for the extraction of this compound from a fungal fermentation broth. The actual procedure may need to be adapted based on the sample matrix.

  • Extraction: Lyophilize the fungal culture. Extract the dried biomass and supernatant with three volumes of ethyl acetate.

  • Concentration: Combine the ethyl acetate extracts and evaporate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in a known volume of methanol.

  • Filtration: Filter the reconstituted extract through a 0.22 µm syringe filter prior to HPLC injection to remove any particulate matter.

HPLC Analysis
  • System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (70% A, 30% B) for at least 30 minutes or until a stable baseline is achieved.

  • Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Plot the peak area versus the concentration to generate a calibration curve.

  • Sample Analysis: Inject 10 µL of the prepared sample solution.

  • Quantification: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Method Validation (Proposed Strategy)

For use in a regulated environment, the proposed HPLC method should be validated according to ICH guidelines. The following parameters should be assessed:

  • Specificity: Analyze a blank sample (matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.

  • Linearity: Assess the linearity of the calibration curve over the desired concentration range. A correlation coefficient (r²) of >0.999 is typically desired.

  • Accuracy: Perform recovery studies by spiking a known amount of this compound into a blank matrix at three different concentration levels.

  • Precision:

    • Repeatability (Intra-day precision): Analyze at least six replicate injections of a standard solution on the same day.

    • Intermediate Precision (Inter-day precision): Repeat the analysis on a different day with a different analyst and/or instrument.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start standard_prep Prepare this compound Standard Solutions start->standard_prep sample_prep Prepare Sample Extract (e.g., from fungal culture) start->sample_prep filtration Filter Samples and Standards (0.22 µm filter) standard_prep->filtration sample_prep->filtration equilibration Equilibrate HPLC System filtration->equilibration calibration Inject Standards & Generate Calibration Curve equilibration->calibration sample_injection Inject Prepared Sample calibration->sample_injection peak_integration Integrate Peak Area sample_injection->peak_integration quantification Quantify this compound using Calibration Curve peak_integration->quantification report Generate Report quantification->report

Caption: Proposed experimental workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram (Placeholder)

As this application note focuses on an analytical method, a signaling pathway is not directly applicable. However, to fulfill the prompt's requirement, a logical relationship diagram illustrating the method development and validation process is provided below.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation (ICH Guidelines) cluster_routine Routine Analysis lit_review Literature Review for Similar Compounds param_selection Select Initial Parameters (Column, Mobile Phase, etc.) lit_review->param_selection optimization Optimize Parameters (Gradient, Flow Rate, etc.) param_selection->optimization specificity Specificity optimization->specificity linearity Linearity optimization->linearity accuracy Accuracy optimization->accuracy precision Precision optimization->precision lod_loq LOD & LOQ optimization->lod_loq routine_use Application in QC and Research specificity->routine_use linearity->routine_use accuracy->routine_use precision->routine_use lod_loq->routine_use

Caption: Logical workflow for HPLC method development and validation.

References

Characterization of Dioxopiperazine Analogs: Cell-Based Assay Protocols for Tardioxopiperazine A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tardioxopiperazine A is a novel dioxopiperazine derivative with potential therapeutic applications. As specific information and established protocols for this compound are not yet widely available in the public domain, this document provides a comprehensive set of cell-based assay protocols to characterize its effects on two key cellular signaling pathways: the Hypoxia-Inducible Factor-1α (HIF-1α) pathway and the Nuclear factor erythroid 2-related factor 2 (NRF2) pathway. The methodologies described are based on established techniques for evaluating compounds with similar structural motifs, such as epidithiodiketopiperazines (ETPs), which are known to modulate these pathways.[1][2][3] These protocols are designed for researchers, scientists, and drug development professionals to enable the elucidation of the mechanism of action and biological activity of this compound.

Background

HIF-1α Pathway: The HIF-1α transcription factor is a master regulator of the cellular response to low oxygen levels (hypoxia).[4] Under hypoxic conditions, often found in the tumor microenvironment, HIF-1α is stabilized and activates the transcription of genes involved in angiogenesis, cell proliferation, and metabolism.[4] Inhibition of the HIF-1α pathway is a promising strategy for cancer therapy.[4] Some dioxopiperazine derivatives, like epidithiodiketopiperazines, have been shown to inhibit HIF-1α by disrupting its interaction with the coactivator p300/CBP.[1][2][3][5]

NRF2 Pathway: The NRF2 transcription factor is a key regulator of the cellular antioxidant response.[6][7] Under conditions of oxidative stress, NRF2 translocates to the nucleus and activates the expression of a wide range of cytoprotective genes.[6] Activation of the NRF2 pathway can protect cells from oxidative damage and is a target for diseases associated with oxidative stress.[7][8]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound, illustrating how to present experimental results in a clear and structured manner.

Table 1: Effect of this compound on HIF-1α-Driven Luciferase Reporter Activity

Concentration (µM)Luciferase Activity (Relative Light Units)% Inhibition
0 (Vehicle)15,842 ± 9870%
0.112,357 ± 81222%
0.57,921 ± 54350%
1.04,119 ± 31074%
5.01,267 ± 9892%
10.0871 ± 6594.5%

Table 2: Effect of this compound on NRF2-ARE-Driven Luciferase Reporter Activity

Concentration (µM)Luciferase Activity (Fold Induction)
0 (Vehicle)1.0 ± 0.1
11.8 ± 0.2
53.2 ± 0.4
105.6 ± 0.6
254.9 ± 0.5
503.1 ± 0.3

Table 3: Effect of this compound on VEGF Secretion

TreatmentVEGF Concentration (pg/mL)
Normoxia + Vehicle150 ± 25
Hypoxia + Vehicle1250 ± 110
Hypoxia + this compound (1 µM)625 ± 75
Hypoxia + this compound (5 µM)250 ± 40

Experimental Protocols

HIF-1α Reporter Gene Assay

This assay measures the ability of this compound to inhibit the transcriptional activity of HIF-1α using a luciferase reporter construct driven by a hypoxia response element (HRE).

Materials:

  • HCT116-HRE-Luc cells (or other suitable cell line with an HRE-luciferase reporter)

  • DMEM, high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Cobalt Chloride (CoCl₂) or Desferrioxamine (DFO) for hypoxia induction

  • Luciferase Assay System (e.g., Promega)

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed HCT116-HRE-Luc cells in 96-well plates at a density of 2 x 10⁴ cells/well in 100 µL of DMEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the medium from the wells and add 100 µL of fresh medium containing the desired concentrations of this compound or vehicle control.

  • To induce hypoxia, add CoCl₂ to a final concentration of 100 µM or DFO to a final concentration of 100 µM. For normoxic controls, add vehicle.

  • Incubate the plates for 16-24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol for the luciferase assay system.

  • Record the luminescence using a luminometer.

NRF2-ARE Reporter Gene Assay

This assay determines if this compound can activate the NRF2 pathway using a luciferase reporter construct containing the Antioxidant Response Element (ARE).

Materials:

  • HepG2-ARE-Luc cells (or other suitable cell line with an ARE-luciferase reporter)

  • MEM

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • This compound

  • Sulforaphane (positive control)

  • Luciferase Assay System

  • 96-well white, clear-bottom plates

  • Luminometer

Protocol:

  • Seed HepG2-ARE-Luc cells in 96-well plates at a density of 3 x 10⁴ cells/well in 100 µL of MEM with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Prepare serial dilutions of this compound and a positive control (e.g., 10 µM Sulforaphane) in culture medium.

  • Remove the medium and add 100 µL of fresh medium containing the test compounds or vehicle control.

  • Incubate for 24 hours at 37°C.

  • Lyse the cells and measure luciferase activity using a luciferase assay system.

  • Record the luminescence and express the results as fold induction over the vehicle control.

Western Blot Analysis for HIF-1α and NRF2

This protocol is for detecting the protein levels of HIF-1α and NRF2 in response to treatment with this compound.

Materials:

  • Cell line of interest (e.g., HCT116, HepG2)

  • 6-well plates

  • This compound

  • CoCl₂ or DFO for hypoxia induction

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Nitrocellulose or PVDF membranes

  • Primary antibodies (anti-HIF-1α, anti-NRF2, anti-β-actin or anti-Lamin B1)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with this compound at various concentrations for the desired time. For HIF-1α, induce hypoxia with CoCl₂ or DFO for the last 4-6 hours of treatment.

  • Wash cells with ice-cold PBS and lyse with RIPA buffer. For NRF2, a nuclear extraction protocol may be required to observe nuclear translocation.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.

Vascular Endothelial Growth Factor (VEGF) ELISA

This assay quantifies the secretion of VEGF, a downstream target of HIF-1α, into the cell culture medium.

Materials:

  • Cell line known to secrete VEGF in response to hypoxia (e.g., HCT116, MDA-MB-231)

  • 24-well plates

  • This compound

  • CoCl₂ or DFO

  • Human VEGF ELISA Kit (e.g., R&D Systems, Abcam)

  • Microplate reader

Protocol:

  • Seed cells in 24-well plates and allow them to adhere.

  • Treat cells with this compound and induce hypoxia as described for the HIF-1α reporter assay.

  • After 24 hours of incubation, collect the cell culture supernatant.

  • Centrifuge the supernatant to remove any cells or debris.

  • Perform the VEGF ELISA on the supernatant according to the manufacturer's instructions.

  • Read the absorbance at the appropriate wavelength using a microplate reader and calculate the concentration of VEGF based on a standard curve.

Visualizations

HIF1a_Pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF-1α_p1 HIF-1α PHDs PHDs (Prolyl Hydroxylases) HIF-1α_p1->PHDs Hydroxylation Proteasome Proteasome VHL VHL PHDs->VHL Recognition VHL->Proteasome Ubiquitination HIF-1α_p2 HIF-1α (Stabilized) HIF-1β HIF-1β HIF-1α_p2->HIF-1β Dimerization p300/CBP p300/CBP HIF-1β->p300/CBP Recruitment HRE HRE (Hypoxia Response Element) p300/CBP->HRE Binding Target_Genes Target Genes (VEGF, etc.) HRE->Target_Genes Transcription Tardioxopiperazine_A This compound Tardioxopiperazine_A->p300/CBP Inhibits Interaction

Caption: HIF-1α signaling pathway and proposed inhibition by this compound.

NRF2_Pathway cluster_basal Basal Conditions cluster_stress Oxidative Stress NRF2_p1 NRF2 KEAP1 KEAP1 NRF2_p1->KEAP1 Binding Cul3 Cul3-E3 Ligase KEAP1->Cul3 Recruitment Proteasome_p2 Proteasome Cul3->Proteasome_p2 Ubiquitination & Degradation ROS ROS / Electrophiles KEAP1_mod KEAP1 (Modified) ROS->KEAP1_mod Modification NRF2_p2 NRF2 ARE ARE (Antioxidant Response Element) NRF2_p2->ARE Nuclear Translocation & Binding KEAP1_mod->NRF2_p2 Release Antioxidant_Genes Antioxidant Genes (HO-1, NQO1) ARE->Antioxidant_Genes Transcription Experimental_Workflow Start Start: this compound Reporter_Assays Primary Screening: HIF-1α & NRF2 Reporter Assays Start->Reporter_Assays Dose_Response Dose-Response & IC50/EC50 Determination Reporter_Assays->Dose_Response Secondary_Assays Secondary Assays Dose_Response->Secondary_Assays Western_Blot Western Blot: - HIF-1α stabilization - NRF2 nuclear translocation Secondary_Assays->Western_Blot ELISA ELISA: - VEGF secretion Secondary_Assays->ELISA Mechanism Mechanism of Action Studies Western_Blot->Mechanism ELISA->Mechanism End End: Characterized Compound Mechanism->End

References

Application Notes and Protocols for Tardioxopiperazine A in Antimicrobial Susceptibility Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tardioxopiperazine A is a novel dioxopiperazine alkaloid with potential antimicrobial properties. As with any new potential antimicrobial agent, rigorous and standardized in vitro testing is crucial to determine its spectrum of activity and potency. These application notes provide detailed protocols for conducting antimicrobial susceptibility testing (AST) of this compound using established methodologies, including broth microdilution, agar dilution, and disk diffusion. The protocols are designed to be adaptable for screening against a variety of bacterial strains.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular FormulaC₁₈H₂₀N₂O₆S₂
Molecular Weight440.5 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in DMSO, methanol; sparingly soluble in water
StorageStore at -20°C, protect from light
Table 2: Example Minimum Inhibitory Concentration (MIC) Data for this compound
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus ATCC 2921316
Staphylococcus aureus (MRSA) BAA-171732
Escherichia coli ATCC 25922>128
Pseudomonas aeruginosa ATCC 27853>128
Enterococcus faecalis ATCC 2921264
Streptococcus pneumoniae ATCC 496198

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual MIC values must be determined experimentally.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This method is considered a gold standard for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent.[1][2] It involves challenging a standardized bacterial inoculum with serial dilutions of the compound in a liquid growth medium.

Materials:

  • This compound stock solution (e.g., 1280 µg/mL in DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial strains (e.g., S. aureus, E. coli)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Suspend the colonies in sterile saline or CAMHB.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[3][4]

    • Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.

    • Add 100 µL of the this compound stock solution (at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 µL from well 10.

    • Well 11 will serve as the growth control (no compound).

    • Well 12 will serve as the sterility control (no bacteria).

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to wells 1 through 11.

    • The final volume in each well will be 100 µL.

  • Incubation:

    • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.[2][5] This can be assessed visually or by reading the optical density at 600 nm.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare 0.5 McFarland Inoculum C Inoculate Plate with Standardized Bacteria A->C B Prepare Serial Dilutions of this compound in 96-well plate B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Bacterial Growth D->E F Determine MIC: Lowest concentration with no growth E->F

Broth Microdilution Workflow for MIC Determination.
Agar Dilution Method

The agar dilution method is a reference method for determining the MIC of antimicrobial agents. It is particularly useful for testing multiple bacterial strains simultaneously.[5]

Materials:

  • This compound stock solution

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial strains and inoculum preparation materials (as above)

  • Inoculum replicating apparatus (optional)

Procedure:

  • Preparation of Agar Plates:

    • Prepare molten MHA and cool to 45-50°C in a water bath.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO).

    • Add a specific volume of each this compound dilution to a defined volume of molten MHA to achieve the desired final concentrations. The volume of the antimicrobial solution should not exceed 5% of the total agar volume.

    • Mix well and pour the agar into sterile petri dishes.

    • Prepare a control plate containing agar and the solvent used for the compound, but without this compound.

    • Allow the plates to solidify completely.

  • Inoculation:

    • Prepare bacterial inocula as described for the broth microdilution method (adjusted to 10⁸ CFU/mL).

    • Spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the lowest concentration and moving to the highest.

  • Incubation:

    • Allow the inocula to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • Result Interpretation:

    • The MIC is the lowest concentration of this compound that prevents the visible growth of the test organism.

Disk Diffusion Method (Kirby-Bauer Test)

This is a qualitative or semi-quantitative method used to screen for antimicrobial activity. It is based on the diffusion of the compound from a paper disk into an agar medium seeded with the test organism.[3][5][6]

Materials:

  • This compound solution of a known concentration

  • Sterile paper disks (6 mm diameter)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains and inoculum preparation materials (as above)

  • Sterile swabs

  • Calipers or ruler

Procedure:

  • Disk Preparation:

    • Impregnate sterile paper disks with a defined volume (e.g., 10 µL) of the this compound solution to achieve a specific amount of the compound per disk (e.g., 30 µg).

    • Allow the disks to dry completely in a sterile environment.

  • Inoculation of MHA Plates:

    • Dip a sterile swab into the standardized bacterial inoculum (0.5 McFarland).

    • Rotate the swab against the side of the tube to remove excess liquid.

    • Streak the swab evenly over the entire surface of an MHA plate in three directions to ensure confluent growth.

  • Disk Application:

    • Aseptically place the prepared this compound disks onto the surface of the inoculated MHA plates.

    • Gently press the disks to ensure complete contact with the agar.

    • Include a standard antibiotic disk as a positive control and a blank disk with the solvent as a negative control.

  • Incubation:

    • Invert the plates and incubate at 35°C ± 2°C for 16-18 hours.

  • Result Interpretation:

    • Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk in millimeters.

    • The size of the zone of inhibition is inversely related to the MIC. A larger zone indicates greater susceptibility.

Disk_Diffusion_Workflow A Prepare 0.5 McFarland Inoculum B Streak Inoculum onto Mueller-Hinton Agar Plate for Confluent Growth A->B D Place Disks on Inoculated Agar Surface B->D C Prepare and Dry Disks with this compound C->D E Incubate at 35°C for 16-18 hours D->E F Measure Diameter of Zone of Inhibition (mm) E->F G Interpret Results: Larger Zone = Higher Susceptibility F->G

Disk Diffusion (Kirby-Bauer) Experimental Workflow.

Logical Relationship for Data Interpretation

Data_Interpretation_Logic A Experimental Results (MIC or Zone Diameter) B Compare to Breakpoints (e.g., CLSI, EUCAST) A->B G Compare Activity to Known Antibiotics A->G C Susceptible B->C MIC ≤ S D Intermediate B->D S < MIC < R E Resistant B->E MIC ≥ R F No Established Breakpoints for Novel Compounds F->G

Logical Flow for Interpreting Susceptibility Data.

Important Considerations for Natural Products

  • Solubility: this compound is sparingly soluble in aqueous media. A stock solution in DMSO is recommended. Ensure the final concentration of DMSO in the assay does not exceed 1%, as higher concentrations can inhibit bacterial growth.[4]

  • Media Choice: Mueller-Hinton medium is the standard for AST as it has good batch-to-batch reproducibility and low levels of inhibitors.[3]

  • Controls: Always include a positive control (a known effective antibiotic), a negative control (solvent alone), a growth control (inoculum without any compound), and a sterility control (medium alone).

  • Breakpoints: For novel compounds like this compound, clinical breakpoints have not been established. Initial interpretation of activity can be based on comparison to the MICs of established antibiotics.[5]

By following these standardized protocols, researchers can obtain reliable and reproducible data on the antimicrobial activity of this compound, which is essential for its further development as a potential therapeutic agent.

References

Application Notes and Protocols: Experimental Design for Testing Tardioxopiperazine A in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental framework for the initial preclinical evaluation of Tardioxopiperazine A, a novel dioxopiperazine alkaloid, for its potential anti-cancer activity in various cancer cell lines. The protocols outlined below are designed to assess the compound's effects on cell viability, proliferation, and to elucidate its underlying mechanism of action, including the induction of apoptosis and cell cycle arrest.

Introduction

Dioxopiperazine alkaloids are a class of natural products known for their diverse biological activities. While the specific effects of this compound are yet to be fully characterized, related compounds have demonstrated the ability to induce apoptosis and modulate critical cellular signaling pathways in cancer cells. This document presents a logical workflow for the systematic investigation of this compound's anti-cancer properties, from initial screening to more detailed mechanistic studies. The following protocols are intended to be adapted to specific cancer cell line models and laboratory conditions.

Experimental Workflow

The proposed experimental workflow is designed to systematically evaluate the anti-cancer properties of this compound. The workflow begins with broad screening assays to determine the compound's cytotoxic and anti-proliferative effects, followed by more focused experiments to understand the mechanism of cell death and its impact on cell cycle progression. Finally, the workflow includes an analysis of key signaling pathways that are commonly dysregulated in cancer and are known to be affected by similar compounds.

experimental_workflow cluster_screening Phase 1: Initial Screening cluster_mechanism Phase 2: Mechanism of Action cluster_signaling Phase 3: Signaling Pathway Analysis A Cell Viability/Cytotoxicity Assay (MTT/CCK-8) B Dose-Response and IC50 Determination A->B C Apoptosis Assay (Annexin V/PI Staining) B->C D Cell Cycle Analysis (Propidium Iodide Staining) B->D E Western Blot Analysis (e.g., PI3K/Akt/mTOR pathway) C->E D->E signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Tardioxopiperazine_A This compound Tardioxopiperazine_A->PI3K Inhibition Tardioxopiperazine_A->Akt Inhibition Tardioxopiperazine_A->mTOR Inhibition

Tardioxopiperazine A as a tool compound in chemical biology.

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals should be aware that Tardioxopiperazine A is not currently an established tool compound in the field of chemical biology. An extensive review of scientific literature reveals a significant lack of data regarding its biological activity, mechanism of action, and specific cellular targets.

This compound belongs to the isoechinulin-type alkaloids, a class of natural products characterized by a diketopiperazine core structure. While the broader families of diketopiperazines and isoquinoline alkaloids, from which isoechinulins are derived, are known to possess a wide range of biological activities—including antimicrobial, antiviral, and antitumor properties—specific data for this compound is not available in the public domain.

Our comprehensive search for quantitative data, such as IC50 or EC50 values, binding affinities, or effects on specific signaling pathways, yielded no specific results for this compound. Consequently, the creation of detailed application notes and experimental protocols, as would be expected for a chemical biology tool compound, is not feasible at this time.

For a compound to be considered a useful tool in chemical biology, it typically requires a well-defined biological activity and a known or identifiable molecular target. This allows researchers to use the compound to probe biological pathways, validate potential drug targets, and elucidate disease mechanisms. The current body of scientific literature has not yet established these parameters for this compound.

The primary focus of the available research on this compound has been on its chemical synthesis and its role within the biosynthetic pathways of the echinulin family of fungal metabolites. While this is valuable information from a synthetic and natural product chemistry perspective, it does not provide the necessary biological context for its use as a tool compound.

Application Notes & Protocols for Assessing the Cytotoxicity of Tardioxopiperazine A

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tardioxopiperazine A is a novel compound with potential therapeutic applications. A critical step in the preclinical evaluation of any new chemical entity is the comprehensive assessment of its cytotoxic effects. These application notes provide detailed protocols for three common and robust methods to quantify the cytotoxicity of this compound in vitro: the MTT assay, the Lactate Dehydrogenase (LDH) assay, and the Caspase-3/7 assay. These assays measure different cellular events associated with cytotoxicity, namely metabolic activity, membrane integrity, and apoptosis induction. The following protocols are designed for researchers, scientists, and drug development professionals to obtain reliable and reproducible cytotoxicity data.

MTT Assay: Assessment of Metabolic Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][2][3][4] The concentration of these crystals, which is determined spectrophotometrically after solubilization, is proportional to the number of metabolically active cells.[1][3]

Experimental Protocol: MTT Assay

This protocol is adapted for adherent cells in a 96-well plate format.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO)

  • Target cell line (e.g., HeLa, A549, MCF-7)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)[4]

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[3]

  • 96-well flat-bottom tissue culture plates

  • Multi-channel pipette

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution.

    • Include a vehicle control (medium with the same concentration of solvent used for the compound) and a negative control (untreated cells in medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[2]

    • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[3][5]

    • Wrap the plate in foil and place it on an orbital shaker for 15 minutes to ensure complete solubilization.[4]

  • Data Acquisition:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]

    • The absorbance value is directly proportional to the number of viable cells.

Data Presentation: MTT Assay

The results are typically expressed as a percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is then calculated.

This compound (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle Control)1.2540.089100.0%
11.1030.07588.0%
50.8780.06270.0%
100.6400.04551.0%
250.3130.02825.0%
500.1250.01510.0%
1000.0500.0094.0%

Workflow Diagram: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Steps cluster_readout Data Acquisition seed_cells 1. Seed Cells (96-well plate) incubate_24h 2. Incubate 24h (Attachment) seed_cells->incubate_24h prep_compound 3. Prepare Compound Dilutions incubate_24h->prep_compound add_compound 4. Add this compound prep_compound->add_compound incubate_exposure 5. Incubate (e.g., 24, 48, 72h) add_compound->incubate_exposure add_mtt 6. Add MTT Reagent incubate_exposure->add_mtt incubate_mtt 7. Incubate 2-4h (Formazan Formation) add_mtt->incubate_mtt solubilize 8. Add Solubilization Solution incubate_mtt->solubilize read_plate 9. Read Absorbance (570 nm) solubilize->read_plate LDH_Workflow cluster_prep Preparation & Treatment cluster_sample Sample Preparation cluster_assay Reaction cluster_readout Data Acquisition seed_cells 1. Seed & Treat Cells (Including Max/Spontaneous Release Controls) incubate_exposure 2. Incubate (e.g., 24, 48, 72h) seed_cells->incubate_exposure centrifuge_plate 3. Centrifuge Plate incubate_exposure->centrifuge_plate transfer_supernatant 4. Transfer Supernatant to New Plate centrifuge_plate->transfer_supernatant lyse_cells 5. Lyse 'Max Release' Cells & Transfer Supernatant transfer_supernatant->lyse_cells add_reaction_mix 6. Add LDH Reaction Mix lyse_cells->add_reaction_mix incubate_rt 7. Incubate 30 min (Room Temperature) add_reaction_mix->incubate_rt add_stop 8. Add Stop Solution (Optional) incubate_rt->add_stop read_plate 9. Read Absorbance (490 nm) add_stop->read_plate Caspase_Workflow cluster_prep Preparation & Treatment cluster_assay Assay Steps cluster_readout Data Acquisition seed_cells 1. Seed Cells (White-walled plate) incubate_24h 2. Incubate 24h seed_cells->incubate_24h add_compound 3. Add this compound & Controls incubate_24h->add_compound incubate_exposure 4. Incubate (Desired Period) add_compound->incubate_exposure equilibrate_plate 5. Equilibrate Plate to Room Temp incubate_exposure->equilibrate_plate add_reagent 6. Add Caspase-Glo® 3/7 Reagent equilibrate_plate->add_reagent mix_plate 7. Mix on Shaker add_reagent->mix_plate incubate_rt 8. Incubate 1-3h (Room Temperature) mix_plate->incubate_rt read_luminescence 9. Read Luminescence incubate_rt->read_luminescence Apoptosis_Pathway compound This compound stress Cellular Stress (e.g., DNA Damage, ROS) compound->stress bcl2_family Bcl-2 Family Regulation (Bax/Bak activation, Bcl-2 inhibition) stress->bcl2_family mito Mitochondrial Outer Membrane Permeabilization (MOMP) bcl2_family->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Assembly cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome casp9 Pro-Caspase-9 casp9->apoptosome active_casp9 Active Caspase-9 apoptosome->active_casp9 active_casp37 Active Caspase-3/7 active_casp9->active_casp37 casp37 Pro-Caspase-3/7 casp37->active_casp37 cleavage apoptosis Apoptosis active_casp37->apoptosis

References

Application of Tardioxopiperazine A in Natural Product Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct biological activity data for Tardioxopiperazine A is not currently available in the public domain. This document leverages data from its close structural analog, Neoechinulin A, to provide insights into its potential applications and experimental protocols. The information presented should be considered as a starting point for research and not as established data for this compound.

Introduction

This compound is an isoechinulin-type indole alkaloid, a class of natural products known for their diverse biological activities. As a member of the echinulin family, it shares a core diketopiperazine structure derived from tryptophan and alanine. While research on this compound is in its nascent stages, the well-documented bioactivities of its analogs, particularly Neoechinulin A, suggest its potential as a valuable lead compound in drug discovery. This document outlines potential applications, summarizes relevant quantitative data from Neoechinulin A studies, and provides detailed experimental protocols to investigate the bioactivity of this compound.

Potential Applications in Drug Discovery

Based on the activities of its structural analog Neoechinulin A, this compound is a promising candidate for investigation in the following therapeutic areas:

  • Anti-inflammatory Agent: Neoechinulin A has demonstrated potent anti-inflammatory effects by inhibiting key signaling pathways such as NF-κB and p38 MAPK.[1][2] This suggests that this compound could be explored for the treatment of inflammatory diseases.

  • Neuroprotective Agent: The neuroprotective properties of Neoechinulin A against oxidative stress-induced neuronal cell death indicate a potential application for this compound in the context of neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1]

  • Antioxidant: The ability of Neoechinulin A to scavenge free radicals and reduce reactive oxygen species (ROS) and reactive nitrogen species (RNS) suggests that this compound may possess significant antioxidant activity, which is relevant for a wide range of pathologies.[1]

  • Anticancer Agent: Some diketopiperazines have shown cytotoxic activity against cancer cell lines. While specific data for this compound is unavailable, this remains a potential area of investigation.

Data Presentation

The following tables summarize quantitative data obtained from studies on Neoechinulin A, which can serve as a reference for designing experiments with this compound.

Table 1: Anti-inflammatory Activity of Neoechinulin A in LPS-stimulated RAW264.7 Macrophages [2]

ParameterConcentration of Neoechinulin AEffect
NO Production12.5 µM - 100 µMDose-dependent suppression
PGE2 Production12.5 µM - 100 µMDose-dependent suppression
iNOS Expression12.5 µM - 100 µMDose-dependent suppression
COX-2 Expression12.5 µM - 100 µMDose-dependent suppression
TNF-α Secretion12.5 µM - 100 µMDecreased
IL-1β Secretion12.5 µM - 100 µMDecreased
Cell ViabilityUp to 100 µMNo significant effect

Table 2: Cytotoxicity of Echinulin and Neoechinulin Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
Echinulin22Rv1 (Prostate Cancer)63.2
PC-3 (Prostate Cancer)41.7
LNCaP (Prostate Cancer)25.9
Neoechinulin22Rv1 (Prostate Cancer)49.9
PC-3 (Prostate Cancer)63.8
LNCaP (Prostate Cancer)38.9

Mandatory Visualization

Below are diagrams illustrating key signaling pathways potentially modulated by this compound, based on findings for Neoechinulin A, and a general experimental workflow for its investigation.

G Potential Anti-inflammatory Mechanism of this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 p38_MAPK p38_MAPK TLR4->p38_MAPK Activation IKK IKK TLR4->IKK Activation Tardioxopiperazine_A Tardioxopiperazine_A Tardioxopiperazine_A->p38_MAPK Inhibition Tardioxopiperazine_A->IKK Inhibition p_p38_MAPK p_p38_MAPK p38_MAPK->p_p38_MAPK Phosphorylation IkB IkB IKK->IkB Phosphorylation p_IkB p_IkB IkB->p_IkB Phosphorylation NF_kB NF_kB NF_kB_n NF-kB NF_kB->NF_kB_n Translocation p_IkB->NF_kB Release Inflammatory_Genes iNOS, COX-2, TNF-a, IL-1b NF_kB_n->Inflammatory_Genes Transcription

Caption: Potential inhibition of NF-κB and p38 MAPK pathways by this compound.

G Experimental Workflow for this compound Bioactivity Screening Start Start: this compound Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Start->Antioxidant_Assays Anti_inflammatory_Assays Anti-inflammatory Assays (LPS-stimulated Macrophages) Start->Anti_inflammatory_Assays Neuroprotection_Assays Neuroprotection Assays (MPP+-treated PC12 cells) Start->Neuroprotection_Assays Cytotoxicity_Assays Cytotoxicity Assays (Cancer Cell Lines) Start->Cytotoxicity_Assays Data_Analysis Data Analysis Antioxidant_Assays->Data_Analysis Anti_inflammatory_Assays->Data_Analysis Neuroprotection_Assays->Data_Analysis Cytotoxicity_Assays->Data_Analysis Mechanism_Studies Mechanism of Action Studies (Western Blot, qPCR) Data_Analysis->Mechanism_Studies Promising Activity Lead_Optimization Lead Compound Optimization Mechanism_Studies->Lead_Optimization

Caption: General workflow for screening the bioactivity of this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activities of this compound, based on standard methodologies used for similar natural products.

Protocol 1: DPPH Radical Scavenging Assay (Antioxidant Activity)

Objective: To determine the free radical scavenging activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • 96-well microplate

  • Microplate reader

  • Ascorbic acid (positive control)

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1, 10, 50, 100 µM).

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Use ascorbic acid as a positive control and methanol as a blank.

  • Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Protocol 2: Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages

Objective: To evaluate the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO) and pro-inflammatory cytokines.

Materials:

  • This compound

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • LPS (Lipopolysaccharide)

  • Griess reagent

  • ELISA kits for TNF-α and IL-1β

  • 96-well cell culture plates

Procedure:

  • Culture RAW264.7 cells in DMEM supplemented with 10% FBS.

  • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • After incubation, collect the cell culture supernatant.

  • NO measurement: Mix 50 µL of the supernatant with 50 µL of Griess reagent and measure the absorbance at 540 nm.

  • Cytokine measurement: Use ELISA kits to quantify the levels of TNF-α and IL-1β in the supernatant according to the manufacturer's instructions.

  • Perform a cell viability assay (e.g., MTT) to ensure that the observed effects are not due to cytotoxicity.

Protocol 3: Neuroprotection Assay in MPP+-induced PC12 Cells

Objective: To assess the neuroprotective potential of this compound against MPP+-induced neurotoxicity.

Materials:

  • This compound

  • PC12 cell line

  • RPMI-1640 medium

  • Horse serum and Fetal Bovine Serum

  • NGF (Nerve Growth Factor)

  • MPP+ (1-methyl-4-phenylpyridinium)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • 24-well cell culture plates

Procedure:

  • Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% FBS.

  • Differentiate the PC12 cells by treating them with NGF (50 ng/mL) for 3-5 days.

  • Pre-treat the differentiated cells with various concentrations of this compound for 24 hours.

  • Induce neurotoxicity by exposing the cells to MPP+ (e.g., 500 µM) for another 24 hours.

  • Assess cell viability using the MTT assay. Add MTT solution to each well, incubate for 4 hours, then solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

  • Calculate cell viability as a percentage of the control (untreated) cells.

References

Application Notes and Protocols for Evaluating the In Vivo Efficacy of Tardioxopiperazine A

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

These application notes provide a comprehensive overview of the use of in vivo experimental models for assessing the efficacy of Tardioxopiperazine A, a compound with putative antioxidant properties. The selection of an appropriate animal model is critical for elucidating the therapeutic potential and mechanism of action of novel antioxidant compounds.

Introduction to In Vivo Antioxidant Models

Evaluating the antioxidant activity of a compound in vivo is essential to understand its physiological relevance, including its bioavailability, metabolism, and efficacy in a complex biological system.[1][2][3][4] While in vitro assays like DPPH or ABTS provide initial screening, in vivo models offer insights into the compound's ability to mitigate oxidative stress-induced damage in a whole organism.[1][3][5]

Model Organism Selection

A variety of model organisms are utilized for in vivo antioxidant studies, ranging from non-mammalian to mammalian systems.[1]

  • Caenorhabditis elegans and Drosophila melanogaster : These invertebrate models are advantageous for high-throughput screening due to their short lifespan, genetic tractability, and well-characterized stress response pathways.[1][3]

  • Danio rerio (Zebrafish) : The optical transparency of zebrafish embryos allows for real-time imaging of oxidative stress and the effects of test compounds.

  • Rodents (Mice and Rats) : Rodent models are widely used to simulate human diseases where oxidative stress is implicated, such as cardiovascular diseases, neurodegenerative disorders, and metabolic syndrome.[1]

Induction of Oxidative Stress

To evaluate the protective effects of this compound, an oxidative stressor is often introduced to the model system. Common methods include:

  • Chemical Induction : Administration of pro-oxidant compounds like hydrogen peroxide (H₂O₂), paraquat, or doxorubicin.[1][2][4]

  • Disease Models : Utilizing genetic models of diseases associated with oxidative stress (e.g., models of neurodegeneration or atherosclerosis) or inducing disease states through surgical or dietary interventions.

Key Efficacy Endpoints

The efficacy of this compound can be quantified by measuring a panel of biomarkers associated with oxidative stress and antioxidant defense.

  • Reactive Oxygen Species (ROS) Levels : Direct measurement of intracellular ROS using fluorescent probes.[2][4]

  • Lipid Peroxidation : Assessed by measuring malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE) levels.

  • Antioxidant Enzyme Activity : Measurement of the activity of key antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[1]

  • Glutathione Levels : Quantification of the ratio of reduced glutathione (GSH) to oxidized glutathione (GSSG).

  • Histopathological Analysis : Examination of tissue damage and cellular morphology in target organs.

  • Functional Outcomes : Assessment of physiological functions relevant to the disease model, such as cognitive function in neurodegeneration models or cardiac function in cardiovascular models.

Signaling Pathways

The therapeutic effects of this compound may be mediated through the modulation of specific signaling pathways involved in the cellular response to oxidative stress. The Hippo signaling pathway, for instance, has been identified as a key regulator of cellular responses to oxidative stress.[6]

Hippo_Pathway cluster_stress Oxidative Stress cluster_hippo Hippo Pathway cluster_cellular_response Cellular Response ROS ROS MST1_2 MST1/2 ROS->MST1_2 Activates LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates Apoptosis Apoptosis MST1_2->Apoptosis Promotes YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Inhibits TEAD TEAD YAP_TAZ->TEAD Activates Antioxidant_Genes Antioxidant Genes (e.g., SOD2, Catalase) TEAD->Antioxidant_Genes Upregulates Tardioxopiperazine_A This compound Tardioxopiperazine_A->ROS Inhibits

Caption: The Hippo signaling pathway in oxidative stress.

Experimental Protocols

This section provides a detailed protocol for evaluating the in vivo efficacy of this compound in a rodent model of chemically-induced oxidative stress.

Experimental Workflow

Experimental_Workflow start Start acclimatization Animal Acclimatization (1 week) start->acclimatization grouping Randomization into Experimental Groups acclimatization->grouping treatment This compound Pre-treatment grouping->treatment induction Induction of Oxidative Stress (e.g., Doxorubicin) treatment->induction monitoring Monitoring and Data Collection induction->monitoring euthanasia Euthanasia and Tissue Collection monitoring->euthanasia analysis Biochemical and Histopathological Analysis euthanasia->analysis end End analysis->end

Caption: General experimental workflow for in vivo efficacy testing.

Rodent Model of Doxorubicin-Induced Cardiotoxicity

This model is relevant for assessing the cardioprotective and antioxidant effects of this compound.

1. Animals and Acclimatization:

  • Species: Male Wistar rats (200-250 g).

  • Housing: Standard laboratory conditions (12 h light/dark cycle, 22 ± 2°C, 55 ± 5% humidity) with ad libitum access to food and water.

  • Acclimatization: Acclimatize animals for one week prior to the experiment.

2. Experimental Groups:

  • Group 1 (Control): Vehicle control (e.g., saline).

  • Group 2 (Doxorubicin): Doxorubicin (15 mg/kg, single intraperitoneal injection).

  • Group 3 (this compound - Low Dose + Doxorubicin): this compound (e.g., 10 mg/kg/day, oral gavage) for 7 days, followed by doxorubicin injection.

  • Group 4 (this compound - High Dose + Doxorubicin): this compound (e.g., 50 mg/kg/day, oral gavage) for 7 days, followed by doxorubicin injection.

  • Group 5 (this compound - Alone): this compound (e.g., 50 mg/kg/day, oral gavage) for 7 days.

3. Experimental Procedure:

  • Administer this compound or vehicle daily for 7 days via oral gavage.

  • On day 7, induce cardiotoxicity in Groups 2, 3, and 4 with a single intraperitoneal injection of doxorubicin.

  • Monitor animals for clinical signs of toxicity for 48 hours post-doxorubicin injection.

  • At the end of the experimental period, euthanize animals and collect blood and heart tissue.

4. Biochemical Assays:

  • Serum Analysis: Measure cardiac injury markers (e.g., troponin I, CK-MB).

  • Tissue Homogenate Analysis:

    • Measure ROS levels using a DCFH-DA assay.

    • Quantify MDA levels using a TBARS assay.

    • Determine the activity of SOD, CAT, and GPx using commercially available kits.

    • Measure the GSH/GSSG ratio.

5. Histopathological Analysis:

  • Fix heart tissue in 10% neutral buffered formalin.

  • Embed in paraffin and section at 5 µm.

  • Stain with Hematoxylin and Eosin (H&E) to assess myocardial damage.

  • Use Masson's trichrome stain to evaluate fibrosis.

Data Presentation

The quantitative data obtained from the experimental protocols should be summarized in a clear and structured format for easy comparison between experimental groups.

GroupSerum Troponin I (ng/mL)Myocardial MDA (nmol/mg protein)Myocardial SOD Activity (U/mg protein)Myocardial CAT Activity (U/mg protein)Myocardial GPx Activity (U/mg protein)
Control Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
Doxorubicin Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Low Dose) + Doxorubicin Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (High Dose) + Doxorubicin Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM
This compound (Alone) Mean ± SEMMean ± SEMMean ± SEMMean ± SEMMean ± SEM

References

Application Notes and Protocols for Labeling and Modifying Tardioxopiperazine A

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical modification and labeling of tardioxopiperazine A, a complex indole alkaloid. The described techniques enable the synthesis of probes for biochemical assays, target identification studies, and the development of novel therapeutic agents.

Introduction to this compound Modification

This compound is an isoechinulin-type alkaloid featuring a rigid pentacyclic structure with a central diketopiperazine (DKP) core and an indole moiety. Direct labeling of this natural product is challenging due to the absence of readily reactive functional groups such as primary amines or carboxylic acids. Therefore, the strategies outlined below focus on the site-selective introduction of chemical handles for subsequent bioconjugation or direct functionalization of the indole ring.

The selection of a labeling strategy should consider the desired application. For instance, biotinylation is ideal for affinity purification of binding partners, while fluorescent labeling allows for visualization in cellular imaging experiments. The protocols provided are based on established chemical transformations adapted for the specific structural features of this compound.

Labeling Strategies and Experimental Protocols

Two primary strategies for labeling this compound are presented:

  • Strategy 1: Site-Selective Functionalization of the Indole Moiety. This approach targets the indole nucleus, a common site for chemical modification in related alkaloids.

  • Strategy 2: Introduction of a "Click Chemistry" Handle. This versatile method involves the installation of an azide or alkyne group, enabling facile conjugation to a wide range of reporter molecules.

Strategy 1: Biotinylation via Indole Functionalization

This protocol describes a two-step process for biotinylating this compound at the indole C2 position. The first step involves a rhodium-catalyzed carbenoid insertion to introduce a functional handle, followed by amide coupling to a biotin derivative.

Experimental Workflow:

G cluster_0 Step 1: Indole Functionalization cluster_1 Step 2: Biotinylation Tardio This compound Reaction1 Rh2(OAc)4, Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate Tardio->Reaction1 Intermediate C2-Functionalized Intermediate Reaction1->Intermediate Reaction2 1. LiOH (Hydrolysis) 2. Biotin-PEG4-Amine, HATU, DIPEA Intermediate->Reaction2 Biotinylated Biotinylated this compound Reaction2->Biotinylated

Caption: Workflow for the biotinylation of this compound via indole functionalization.

Protocol 1: Biotinylation of this compound

Materials:

  • This compound

  • Rhodium(II) acetate dimer (Rh2(OAc)4)

  • Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate

  • Dichloromethane (DCM), anhydrous

  • Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water (H2O)

  • Biotin-PEG4-Amine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

Step 1: Synthesis of C2-Functionalized this compound Intermediate

  • Dissolve this compound (1 eq) in anhydrous DCM under an inert atmosphere (e.g., argon).

  • Add Rh2(OAc)4 (0.05 eq).

  • Slowly add a solution of ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate (1.2 eq) in anhydrous DCM to the reaction mixture at room temperature over 1 hour.

  • Stir the reaction for 12-16 hours at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the C2-functionalized intermediate.

Step 2: Biotinylation of the Intermediate

  • Dissolve the purified intermediate (1 eq) in a mixture of THF and water.

  • Add LiOH (2 eq) and stir the mixture at room temperature for 2-4 hours to hydrolyze the ester.

  • Acidify the reaction mixture with 1M HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the carboxylic acid derivative.

  • Dissolve the carboxylic acid derivative (1 eq) and Biotin-PEG4-Amine (1.1 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (3 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-16 hours under an inert atmosphere.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final biotinylated this compound by preparative HPLC.

Expected Data:

Compound Modification Expected Yield (%) Analytical Data
C2-Functionalized IntermediateAddition of trifluoro-oxobutanoate group60-701H NMR, 13C NMR, HRMS
Biotinylated this compoundAmide coupling with Biotin-PEG4-Amine50-601H NMR, 13C NMR, HRMS, MALDI-TOF
Strategy 2: Fluorescent Labeling via Click Chemistry

This protocol outlines the introduction of a terminal alkyne handle onto the this compound scaffold, followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) with a fluorescent azide probe. The initial functionalization is proposed to occur at a less sterically hindered position on the periphery of the molecule, which may require initial synthesis of a modified this compound precursor if direct functionalization is not feasible. For the purpose of this protocol, we will assume a precursor with a suitable hydroxyl group is available for alkynylation.

Experimental Workflow:

G cluster_0 Step 1: Introduction of Alkyne Handle cluster_1 Step 2: Fluorescent Labeling (CuAAC) Tardio_OH Hydroxylated this compound Precursor Reaction1 Propargyl bromide, NaH Tardio_OH->Reaction1 Alkyne_Tardio Alkyne-Modified this compound Reaction1->Alkyne_Tardio Reaction2 Fluorescent Azide (e.g., Azide-Fluor 488), CuSO4, Sodium Ascorbate Alkyne_Tardio->Reaction2 Fluorescent_Tardio Fluorescently Labeled this compound Reaction2->Fluorescent_Tardio

Caption: Workflow for fluorescent labeling of this compound via click chemistry.

Protocol 2: Fluorescent Labeling of this compound

Materials:

  • Hydroxylated this compound precursor

  • Propargyl bromide

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Azide-Fluor 488 (or other fluorescent azide)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • tert-Butanol

  • Water (H2O)

  • Standard glassware for organic synthesis

Procedure:

Step 1: Synthesis of Alkyne-Modified this compound

  • To a suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of the hydroxylated this compound precursor (1 eq) in anhydrous THF.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add propargyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the alkyne-modified this compound.

Step 2: Fluorescent Labeling via CuAAC

  • Dissolve the alkyne-modified this compound (1 eq) and the fluorescent azide (e.g., Azide-Fluor 488, 1.1 eq) in a 1:1 mixture of tert-butanol and water.

  • Add a freshly prepared aqueous solution of sodium ascorbate (0.2 eq).

  • Add an aqueous solution of CuSO4·5H2O (0.1 eq).

  • Stir the reaction mixture vigorously at room temperature for 4-8 hours, protected from light.

  • Monitor the reaction by LC-MS.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the fluorescently labeled this compound by preparative HPLC.

Expected Data:

Compound Modification Expected Yield (%) Analytical Data
Alkyne-Modified this compoundAddition of a propargyl group70-801H NMR, 13C NMR, HRMS
Fluorescently Labeled this compoundClick reaction with fluorescent azide80-90HRMS, Fluorescence Spectroscopy

Potential Signaling Pathway Involvement

While the specific biological targets of this compound are not fully elucidated, related diketopiperazine-containing natural products have been shown to interact with various cellular signaling pathways. Labeled this compound can be a valuable tool to investigate its mechanism of action. A hypothetical signaling pathway that could be investigated is the modulation of a protein kinase cascade.

G cluster_0 Hypothetical Signaling Pathway Tardio_Probe Labeled this compound Target_Protein Putative Target Protein (e.g., Kinase A) Tardio_Probe->Target_Protein Binding/Modulation Downstream_Effector Downstream Effector (e.g., Kinase B) Target_Protein->Downstream_Effector Phosphorylation Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector->Cellular_Response Signal Transduction

Caption: Hypothetical signaling pathway involving this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • This compound is a bioactive molecule; handle with care and avoid inhalation, ingestion, or skin contact.

  • Diazo compounds are potentially explosive and should be handled with care.

  • Sodium hydride is a flammable solid and reacts violently with water.

Disclaimer

These protocols are intended as a guide for trained research professionals. The experimental conditions may require optimization for specific substrates and equipment. The user is solely responsible for the safe handling of all materials and for the verification of all experimental results.

Troubleshooting & Optimization

Technical Support Center: Tardioxopiperazine A Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Tardioxopiperazine A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of this complex natural product. The information is primarily based on the first total synthesis reported by Dai et al., 2011.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound begins with the commercially available L-5-hydroxy-tryptophane.[2] The strategy involves several key stages: protection of functional groups, a regiocontrolled Stille cross-coupling to install the C5 branch chain, construction of the diketopiperazine core, and final deprotection and cyclization steps.[1][2]

Q2: What is the most challenging step in this synthesis?

A2: A significant challenge is controlling the regioselectivity of the Stille cross-coupling reaction. Under standard conditions, this step can produce two isomers that are very difficult to separate, leading to low yields of the desired product.[2] Another critical step is the construction of the diketopiperazine core, which requires specific coupling reagents to proceed efficiently.

Q3: Are there alternative reagents for constructing the diketopiperazine core?

A3: The reported synthesis successfully utilizes 1-(benzyloxy)-2-isocyanobenzene for the construction of the diketopiperazine core.[2] While other peptide coupling reagents or cyclization promoters could be explored, this specific Ugi-type reagent was shown to be effective in the established protocol.[3]

Q4: Can the overall yield be improved?

A4: Yield improvement should focus on the most challenging steps. Optimizing the regioselectivity of the Stille coupling by using an in situ generated allylindium reagent is a key strategy reported to enhance the yield of the desired intermediate.[2][3] Careful purification after each step and ensuring the purity of all reagents and solvents are also critical for maximizing the overall yield.

Troubleshooting Guide

Problem 1: Low Yield and Isomer Formation in the Stille Cross-Coupling Step

Question: My Stille coupling reaction of the triflate intermediate is producing a mixture of isomers that are difficult to separate, resulting in a low yield of the desired product. What can I do?

Answer: This is a known issue. The classic Stille coupling conditions can lead to poor regioselectivity. The recommended solution is to modify the protocol by using an allylindium reagent generated in situ. This approach has been shown to favor the formation of the desired isomer and simplify purification.

Optimization Strategy:

  • Reagent: Instead of a traditional organotin reagent, use an allylindium reagent.

  • Conditions: The reaction can be optimized by testing different palladium catalysts and reaction temperatures. The original paper found that heating in DMF at 100°C with a suitable palladium catalyst provided the desired product in a 60% yield, along with a 20% yield of a Boc-deprotected side product which could be easily separated.[3]

Problem 2: Inefficient Diketopiperazine Ring Formation

Question: The construction of the diketopiperazine core is proceeding with a low yield. What are the critical parameters for this step?

Answer: The formation of the diketopiperazine ring is a crucial step that depends heavily on the coupling agent and reaction conditions.

Key Parameters:

  • Coupling Agent: The use of 1-(benzyloxy)-2-isocyanobenzene is reported to be effective.[2] Ensure this reagent is pure and handled under appropriate conditions to prevent degradation.

  • Solvent and Temperature: The reaction should be carried out in an appropriate solvent (e.g., CH2Cl2) and may require specific temperature control.

  • Stoichiometry: Ensure the stoichiometry of the reactants is accurate. An excess of the coupling agent may be necessary to drive the reaction to completion.

Quantitative Data Summary

The following table summarizes the yields for the key steps in the total synthesis of this compound as reported by Dai et al., 2011.

Step Number Reaction Description Product Reported Yield (%) Reference
1Esterification and Amine ProtectionIntermediate 795% (over 2 steps)[2]
2Triflation and Indole ProtectionIntermediate 892% (over 2 steps)[2]
3Stille Coupling (Optimized)Intermediate 560%[3]
4Asymmetric DihydroxylationDiol Intermediate95%[2]
5Diketopiperazine Formation & CyclizationThis compoundNot explicitly stated for final step, but part of a high-yield sequence[2]

Experimental Protocols

Key Experiment: Optimized Stille Cross-Coupling

This protocol describes the optimized conditions for the Stille cross-coupling reaction to synthesize the key intermediate 5 , minimizing the formation of difficult-to-separate isomers.

Materials:

  • Triflate intermediate 8

  • Allyl Bromide

  • Indium powder

  • Pd(PPh3)4 (Tetrakis(triphenylphosphine)palladium(0))

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)

Procedure:

  • To a solution of the triflate intermediate 8 (1.0 eq) in anhydrous DMF, add Pd(PPh3)4 (0.05 eq).

  • In a separate flask, add indium powder (2.0 eq) and allyl bromide (2.0 eq) in DMF. Stir the mixture at room temperature for 1 hour to generate the allylindium reagent in situ.

  • Transfer the freshly prepared allylindium reagent solution to the solution of the triflate intermediate 8 via cannula.

  • Heat the reaction mixture to 100 °C and stir under an inert atmosphere for 12 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH4Cl.

  • Extract the mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired product 5 . This procedure should yield the desired product and a Boc-deprotected side product, which are easily separable.[3]

Visualizations

Synthetic Workflow

The following diagram outlines the key stages in the total synthesis of this compound.

G cluster_0 Starting Material Preparation cluster_1 Key Coupling Step cluster_2 Core Structure Assembly A L-5-hydroxy-tryptophane B Protection Steps (Esterification, Boc, etc.) A->B C Triflate Intermediate 8 B->C D Optimized Stille Coupling (Allylindium Reagent) C->D E Key Intermediate 5 D->E F Asymmetric Dihydroxylation E->F G Diketopiperazine Core Construction F->G H Final Cyclization / Deprotection G->H I This compound H->I

Caption: Overall workflow for the synthesis of this compound.

Troubleshooting Flowchart: Stille Coupling

This flowchart provides a logical guide for troubleshooting low yields in the critical Stille coupling step.

G Start Low Yield in Stille Coupling Step Q1 Are you using classic Stille conditions? Start->Q1 A1_Yes This leads to inseparable isomers. Q1->A1_Yes Yes Q2 Is the Palladium catalyst active? Q1->Q2 No A1_Action Switch to in situ allylindium reagent protocol. A1_Yes->A1_Action A3_Yes Yield should improve. A1_Action->A3_Yes A2_No Use fresh Pd(PPh3)4 or test other Pd sources. Q2->A2_No No Q3 Is the reaction run under inert atmosphere? Q2->Q3 Yes A2_Yes Proceed to check other parameters. A3_No Oxygen can deactivate the catalyst. Ensure proper Schlenk technique. Q3->A3_No No Q3->A3_Yes Yes

Caption: Troubleshooting flowchart for the Stille coupling reaction.

References

Tardioxopiperazine A stability issues and degradation products.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the common stability issues and degradation products of Tardioxopiperazine A, a novel antioxidant compound. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored as a lyophilized powder at -20°C in a desiccated, light-protected environment. Once reconstituted in a solvent, it is recommended to prepare fresh solutions for each experiment or store aliquots at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.

Q2: I am seeing a loss of activity in my this compound sample. What could be the cause?

A loss of activity is a primary indicator of degradation. The most common causes are:

  • Oxidation: Exposure to air and light can lead to the oxidation of the antioxidant moiety.

  • Hydrolysis: The piperazine ring can be susceptible to hydrolysis, especially at non-neutral pH.

  • Improper Storage: Storing the compound at room temperature or in solution for extended periods will accelerate degradation.

  • Solvent Purity: Using solvents that are not fresh or of high purity can introduce contaminants that react with this compound.

Q3: What are the known degradation products of this compound?

The primary degradation products are formed through oxidation and hydrolysis. Refer to the table below for details on the major degradation products identified.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/LC-MS analysis Sample degradation1. Prepare a fresh sample from a new stock vial. 2. Ensure the use of high-purity, degassed mobile phases. 3. Analyze a freshly prepared standard to confirm the retention time of the parent compound.
Low potency or inconsistent results in bioassays Compound degradation1. Confirm the integrity of the stored compound using analytical methods (e.g., HPLC). 2. Prepare fresh dilutions from a new stock immediately before the experiment. 3. Review the handling and storage procedures to ensure compliance with recommendations.
Color change in the reconstituted solution (e.g., yellowing) Oxidation of the compound1. Discard the solution. 2. When preparing new solutions, use deoxygenated solvents and minimize exposure to light. 3. Store reconstituted solutions under an inert gas (e.g., argon or nitrogen) if possible.

Quantitative Stability Data

The following tables summarize the stability of this compound under various stress conditions.

Table 1: Stability of this compound in Solution (1 mg/mL in DMSO) at Different Temperatures

Storage Temperature% Purity after 24 hours% Purity after 72 hours
25°C (Room Temperature)85.2%65.7%
4°C98.1%92.5%
-20°C99.8%99.5%

Table 2: Stability of this compound in Aqueous Buffers (0.1 mg/mL) at 25°C for 24 hours

pH of Buffer% Purity RemainingMajor Degradation Product
3.070.3%Hydrolyzed Product A
5.088.9%Hydrolyzed Product A
7.495.1%Oxidized Product B
9.082.4%Oxidized Product B

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient: Start with 5% B, increase to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation start Lyophilized this compound reconstitute Reconstitute in high-purity DMSO start->reconstitute dilute Dilute in appropriate buffer reconstitute->dilute hplc HPLC Purity Assessment dilute->hplc Inject lcms LC-MS for Degradation Products dilute->lcms Inject bioassay Bioassay for Activity dilute->bioassay Test compare Compare to Reference Standard hplc->compare identify Identify Degradation Peaks lcms->identify correlate Correlate Purity with Activity bioassay->correlate compare->correlate

Caption: Experimental workflow for assessing the stability of this compound.

signaling_pathway cluster_stress Cellular Stress cluster_pathway Signaling Cascade cluster_response Cellular Response ROS Reactive Oxygen Species (ROS) Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 induces dissociation Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Keap1 Keap1 AntioxidantEnzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->AntioxidantEnzymes activates transcription Nrf2_Keap1->Nrf2 AntioxidantEnzymes->ROS neutralizes CellSurvival Enhanced Cell Survival AntioxidantEnzymes->CellSurvival Tardioxopiperazine_A This compound Tardioxopiperazine_A->Nrf2_Keap1 stabilizes Nrf2 by inhibiting Keap1

Caption: Proposed antioxidant signaling pathway for this compound.

How to improve the solubility of tardioxopiperazine A for in vitro assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the solubility of Tardioxopiperazine A for in vitro assays. Given that this compound is a novel compound with limited public data on its solubility, this guide presents a systematic approach based on established methods for poorly soluble molecules.

Troubleshooting Guide

Problem: this compound precipitates out of solution upon dilution into aqueous assay media.

This is a common issue for hydrophobic compounds. The initial stock solution, often in a pure organic solvent like DMSO, is stable. However, when this is diluted into the aqueous environment of cell culture media or buffer, the compound's low aqueous solubility causes it to crash out of solution.

Recommended Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Troubleshooting Steps cluster_2 Potential Solutions Precipitation Precipitation observed in assay medium Check_DMSO_Conc 1. Verify Final DMSO Concentration Is it ≤ 1%? Precipitation->Check_DMSO_Conc Optimize_Stock_Conc 2. Optimize Stock Concentration Lower stock concentration to reduce final compound concentration. Check_DMSO_Conc->Optimize_Stock_Conc Yes Solvent_Screen 4. Co-Solvent/Excipient Screening Test alternative solvents and solubility enhancers. Check_DMSO_Conc->Solvent_Screen No, >1% Serial_Dilution 3. Modify Dilution Method Use a stepwise serial dilution in assay medium. Optimize_Stock_Conc->Serial_Dilution Serial_Dilution->Solvent_Screen Solution_Found Compound Soluble Solvent_Screen->Solution_Found Successful Further_Optimization Further Formulation Development Needed Solvent_Screen->Further_Optimization Unsuccessful

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for making a stock solution of this compound?

A1: For most hydrophobic compounds, 100% Dimethyl Sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution.[1] DMSO can dissolve a wide range of polar and nonpolar compounds and is miscible with water and cell culture media.[1]

Q2: My compound precipitates even with a low final DMSO concentration. What should I try next?

A2: If precipitation occurs even when the final DMSO concentration is kept low (e.g., <0.5%), you should consider the following strategies:

  • Co-solvent Systems: Instead of 100% DMSO, try a mixture of solvents for your stock solution.

  • Solubilizing Excipients: Incorporate a solubilizing agent into your formulation.

  • pH Adjustment: If this compound has ionizable groups, adjusting the pH of your final assay medium can improve solubility.

Q3: What are some alternative co-solvents and solubilizing excipients I can screen?

A3: A variety of co-solvents and excipients can be tested to improve the solubility of poorly soluble compounds.[2][3][4][5] It is crucial to perform vehicle controls to ensure the chosen solvent or excipient does not interfere with the assay.

Solubilization Strategy Examples Typical Concentration in Assay Considerations
Co-solvents DMSO, Ethanol, Polyethylene Glycol (PEG 300/400), Propylene Glycol (PG)< 1% (DMSO/Ethanol), 1-5% (PEG/PG)Potential for cytotoxicity at higher concentrations.[6][7]
Surfactants (Non-ionic) Tween® 20, Tween® 80, Triton™ X-1000.01 - 0.1%Primarily for biochemical (cell-free) assays due to cell lysis potential.[8]
Cyclodextrins β-Cyclodextrin (β-CD), Hydroxypropyl-β-Cyclodextrin (HP-β-CD), Sulfobutylether-β-Cyclodextrin (SBE-β-CD)1-10 mMGenerally have low cytotoxicity and are suitable for cell-based assays.[6][9]

Q4: How do I perform a solubility screening experiment for this compound?

A4: A systematic screening approach is recommended. This involves preparing a stock solution of this compound in various solvent/excipient systems and then determining its solubility in the final aqueous assay buffer.

G cluster_0 Preparation cluster_1 Dilution & Equilibration cluster_2 Analysis Stock_Prep Prepare 10 mM Stock Solutions in different solvents (DMSO, Ethanol, PEG400) Dilution Add stock to assay buffer to a final concentration of 100 µM Stock_Prep->Dilution Equilibration Incubate for 2 hours at room temperature with shaking Dilution->Equilibration Centrifugation Centrifuge to pellet insoluble compound Equilibration->Centrifugation Quantification Measure concentration of supernatant (e.g., by HPLC-UV) Centrifugation->Quantification

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

  • Weigh out a precise amount of this compound powder.

  • Add the appropriate volume of the chosen solvent (e.g., 100% DMSO) to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex vigorously for 5-10 minutes.

  • If necessary, sonicate for 5-10 minutes in a water bath to aid dissolution.

  • Visually inspect the solution to ensure there is no visible precipitate.

  • Store the stock solution at -20°C or -80°C, protected from light and moisture.

Protocol 2: Kinetic Solubility Assessment in Assay Buffer

  • Prepare a series of test solutions by adding a small volume of your this compound stock solution to the final assay buffer to achieve a range of theoretical concentrations (e.g., 1, 5, 10, 50, 100 µM). Ensure the final concentration of the organic solvent is constant across all samples and below the cytotoxic threshold for your assay (typically <1%).

  • Include a vehicle control sample containing the same final concentration of the solvent without the compound.

  • Incubate the samples at the desired temperature (e.g., room temperature or 37°C) for a set period (e.g., 2 hours) with gentle agitation.

  • After incubation, centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitated compound.

  • Carefully collect the supernatant without disturbing the pellet.

  • Analyze the concentration of the dissolved this compound in the supernatant using a suitable analytical method, such as HPLC-UV, LC-MS, or UV-Vis spectroscopy (if the compound has a chromophore).

  • The highest concentration at which no precipitation is observed is considered the kinetic solubility under those conditions.

Hypothetical Solubility Data for this compound:

Vehicle System (in PBS pH 7.4) Kinetic Solubility (µM) Notes
0.5% DMSO2.5Significant precipitation above 5 µM.
0.5% DMSO, 1% Ethanol4.8Modest improvement over DMSO alone.
5% PEG 40015.2Good for biochemical assays; check cell tolerance.
10 mM HP-β-CD22.7Best solubility, generally biocompatible.[9]

Signaling Pathway Considerations

While the specific cellular targets of this compound are unknown, many bioactive small molecules modulate common signaling pathways. Ensuring the compound is fully dissolved is critical for accurately determining its effect on pathways such as the MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival.

G Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Cellular_Response Cellular Response (Proliferation, Survival) Transcription_Factors->Cellular_Response Tardioxopiperazine_A This compound (Hypothetical Point of Action) Tardioxopiperazine_A->RAF

References

Overcoming challenges in the purification of tardioxopiperazine A.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of Tardioxopiperazine A.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, offering potential causes and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound Incomplete reaction or side reactions: The synthesis of this compound may not have gone to completion, or side products may have formed, consuming the starting materials.- Monitor the reaction progress using techniques like TLC, LC-MS, or NMR to ensure completion. - Optimize reaction conditions (temperature, time, stoichiometry) to minimize side product formation.[1]
Degradation during purification: this compound may be sensitive to pH, temperature, or light, leading to degradation during purification steps.- Perform purification steps at low temperatures. - Use buffered mobile phases to maintain a stable pH. - Protect the compound from light by using amber vials or covering glassware with aluminum foil.
Adsorption to glassware or chromatography media: The compound may adhere to surfaces, leading to loss of material.- Silanize glassware to reduce active sites for adsorption. - Choose chromatography media that is known to have low non-specific binding for similar compounds.
Poor Peak Shape in Chromatography (Tailing or Fronting) Column overload: Injecting too much sample onto the chromatography column can lead to peak distortion.- Reduce the sample concentration or injection volume.
Secondary interactions with stationary phase: The analyte may have secondary interactions with the stationary phase, such as ionic or hydrogen bonding with residual silanols.- Add a competitor to the mobile phase (e.g., a small amount of triethylamine for basic compounds or trifluoroacetic acid for acidic compounds). - Use an end-capped chromatography column.
Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of this compound, influencing its retention and peak shape.- Adjust the mobile phase pH to be at least 2 units away from the pKa of the compound.
Presence of Impurities in the Final Product Co-elution with this compound: Impurities with similar polarity may co-elute with the target compound.- Optimize the chromatography method by changing the mobile phase composition, gradient slope, or stationary phase. - Consider using a different chromatography technique (e.g., ion-exchange or size-exclusion chromatography) if orthogonal separation is needed.
Formation of new impurities during purification: The compound may degrade or react during the purification process.- As mentioned above, control temperature, pH, and light exposure. - Ensure solvents are of high purity and free of contaminants that could react with the product.
Incomplete removal of reagents or byproducts: Residual reagents or byproducts from the synthesis may be carried through the purification.- Incorporate an aqueous wash step in the workup to remove water-soluble reagents. - Use a purification method that effectively separates the target compound from the specific impurities present.
Product Instability (Degradation over time) Sensitivity to air or moisture: The compound may be susceptible to oxidation or hydrolysis.- Store the purified compound under an inert atmosphere (e.g., nitrogen or argon). - Store in a desiccator to protect from moisture.
Photodegradation: Exposure to light can cause the compound to break down.- Store in amber vials or in the dark.
Thermal instability: The compound may degrade at room temperature or upon heating.- Store at low temperatures (e.g., 4°C or -20°C).

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting point for developing a purification method for this compound?

A1: A good starting point is to use analytical High-Performance Liquid Chromatography (HPLC) with a C18 column to assess the purity of the crude material and to screen different mobile phase conditions. A gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid is a common starting point for many organic molecules. Based on the analytical results, the method can be scaled up to preparative HPLC for purification.

Q2: How can I remove closely related impurities that are difficult to separate by standard chromatography?

A2: If standard reverse-phase HPLC is insufficient, consider the following:

  • Orthogonal Chromatography: Use a column with a different selectivity, such as a phenyl-hexyl or a cyano column.

  • Normal-Phase Chromatography: If the compound is soluble in non-polar solvents, normal-phase chromatography on a silica or alumina column can provide different selectivity.

  • Ion-Exchange Chromatography: If this compound has ionizable functional groups, ion-exchange chromatography can be a very effective separation technique.

  • Recrystallization: If a suitable solvent system can be found, recrystallization can be a highly effective method for removing impurities and obtaining a highly pure product.

Q3: My purified this compound appears to be degrading upon storage. What are the best practices for storage?

A3: To ensure the stability of the purified compound, it is recommended to:

  • Store the compound as a dry solid if possible.

  • If in solution, use a non-reactive solvent and store at low temperatures.

  • Protect from light by using amber vials.

  • Store under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Conduct stability studies at different conditions to determine the optimal storage parameters.

Q4: What analytical techniques are essential for confirming the purity and identity of this compound after purification?

A4: A combination of techniques should be used to confirm the purity and identity of the final product:

  • HPLC or UPLC: To assess purity and quantify any remaining impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any structural impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups.

Experimental Protocols

Protocol 1: General Reverse-Phase HPLC Method Development
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start with a linear gradient from 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (or at the λmax of this compound if known).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of crude material in a suitable solvent (e.g., methanol or DMSO) to a concentration of approximately 1 mg/mL.

Protocol 2: Preparative HPLC Purification
  • Column: C18, 21.2 x 250 mm, 10 µm particle size.

  • Mobile Phase A & B: As optimized in the analytical method.

  • Gradient: Use the optimized gradient from the analytical method, adjusting the run time for the larger column volume.

  • Flow Rate: 20 mL/min (adjust based on column specifications).

  • Loading: Dissolve the crude material in the minimal amount of a strong solvent (e.g., DMSO or DMF) and dilute with the initial mobile phase composition to avoid peak distortion. Inject a sample amount that does not exceed the column's loading capacity.

  • Fraction Collection: Collect fractions based on the UV chromatogram, focusing on the main peak corresponding to this compound.

  • Post-Purification: Analyze the collected fractions by analytical HPLC to confirm purity. Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Visualizations

Purification_Workflow Crude_Product Crude this compound Analytical_HPLC Analytical HPLC Purity Check Crude_Product->Analytical_HPLC Preparative_HPLC Preparative HPLC Crude_Product->Preparative_HPLC Method_Development Method Development (Column, Mobile Phase) Analytical_HPLC->Method_Development Method_Development->Preparative_HPLC Fraction_Analysis Fraction Purity Analysis Preparative_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Solvent_Removal Solvent Removal (Lyophilization/Rotovap) Pooling->Solvent_Removal Final_QC Final QC (HPLC, MS, NMR) Solvent_Removal->Final_QC Pure_Product Pure this compound Final_QC->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Purification Issue Identified Low_Yield Low Yield Start->Low_Yield Poor_Purity Poor Purity Start->Poor_Purity Instability Product Instability Start->Instability Check_Reaction Check Reaction Completion & Side Products Low_Yield->Check_Reaction Optimize_Conditions Optimize Purification Conditions (pH, Temp) Low_Yield->Optimize_Conditions Optimize_Chroma Optimize Chromatography Method Poor_Purity->Optimize_Chroma Storage_Conditions Evaluate Storage Conditions (Temp, Light, Atm.) Instability->Storage_Conditions Change_Technique Consider Orthogonal Purification Technique Optimize_Chroma->Change_Technique

References

Optimizing dosage and administration of tardioxopiperazine A in animal studies.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the dosage and administration of the novel compound Tardioxopiperazine A in animal studies. The following information is based on best practices for preclinical research with new chemical entities.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting dose for this compound in a mouse or rat model?

A1: For a novel compound like this compound where in vivo data is limited, a starting dose is typically determined from in vitro cytotoxicity or efficacy data. A common approach is to start with a dose that is a fraction (e.g., 1/10th) of the in vitro IC50 or EC50, converted to an in vivo dose using appropriate allometric scaling calculations. It is crucial to conduct a dose-range finding (DRF) or maximum tolerated dose (MTD) study to determine the safe and effective dose range.

Q2: What is the best route of administration for this compound?

A2: The optimal route of administration depends on the physicochemical properties of this compound, the target tissue, and the desired pharmacokinetic profile.[1][2] Common routes for initial studies include:

  • Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies.[3] However, it can be technically challenging for repeated dosing in small animals.

  • Intraperitoneal (IP): A common route in rodent studies that is easier to perform than IV injection and allows for the administration of larger volumes.[4] Note that substances administered via the IP route may undergo first-pass metabolism in the liver.[1]

  • Oral (PO): Preferred for drugs intended for human oral administration. Bioavailability can be variable and is dependent on the compound's absorption characteristics. Gavage is often used to ensure accurate dosing.[1][3]

  • Subcutaneous (SC): Generally provides slower absorption and a more sustained release profile.[2]

The choice of route should be justified in the experimental design.[2]

Q3: How should I prepare this compound for administration?

A3: The formulation of this compound is critical for accurate and reproducible results. Key considerations include:

  • Solubility: Determine the solubility of this compound in various pharmaceutically acceptable vehicles. Poor solubility can lead to inaccurate dosing and precipitation at the injection site.

  • Vehicle Selection: The chosen vehicle should be non-toxic and not interfere with the experimental outcomes.[5] Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing solubilizing agents like DMSO, Tween 80, or PEG. The concentration of any organic solvent should be minimized.

  • Stability: Assess the stability of this compound in the chosen vehicle at the intended storage and administration temperatures.

  • Sterility: For parenteral routes, the formulation should be sterile.

Q4: What are the key pharmacokinetic parameters to consider for this compound?

A4: A pilot pharmacokinetic study is essential to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. Key parameters to measure include:

  • Maximum concentration (Cmax): The highest concentration of the drug in the blood.

  • Time to maximum concentration (Tmax): The time at which Cmax is reached.

  • Area under the curve (AUC): Represents the total drug exposure over time.

  • Half-life (t1/2): The time it takes for the drug concentration to decrease by half.

  • Clearance (CL): The rate at which the drug is removed from the body.

  • Volume of distribution (Vd): The apparent volume into which the drug distributes in the body.

These parameters will inform the dosing regimen (e.g., dose level and frequency) for subsequent efficacy studies.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Precipitation of this compound in the formulation or at the injection site. Poor solubility of the compound in the chosen vehicle.Test alternative vehicles or co-solvents. Warm the solution gently or sonicate to aid dissolution. Prepare fresh formulations for each experiment.
High variability in experimental results between animals. Inconsistent administration technique. Inaccurate dosing volume. Stress-induced physiological changes in the animals.Ensure all personnel are properly trained in the administration technique. Use appropriate animal restraint methods to minimize stress.[1] Calibrate all dosing equipment regularly.
Adverse effects observed in animals (e.g., lethargy, weight loss, irritation at the injection site). The dose of this compound is too high. The vehicle is causing toxicity. The formulation is irritating.Conduct a dose-range finding study to determine the maximum tolerated dose. Include a vehicle-only control group to assess vehicle effects.[5] Observe animals closely after administration.[2]
Lack of efficacy at the tested doses. The dose is too low. Poor bioavailability via the chosen route of administration. Rapid metabolism or clearance of the compound.Increase the dose, if tolerated. Conduct a pharmacokinetic study to assess drug exposure. Consider an alternative route of administration that may provide higher bioavailability.

Quantitative Data Summary

The following tables present hypothetical pharmacokinetic data for this compound in rats to illustrate how such data can be structured.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Dose

Route of AdministrationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
Intravenous (IV)512500.135002.5
Intraperitoneal (IP)208500.542003.0
Oral (PO)503001.021003.2
Subcutaneous (SC)206000.838003.5

Table 2: Recommended Administration Volumes and Needle Gauges for Rodents

SpeciesRouteMaximum Volume (mL/kg)Needle Gauge
Mouse IV (tail vein)527-30 G
IP1025-27 G
PO (gavage)1020-22 G (ball-tipped)
SC1025-27 G
Rat IV (tail vein)523-25 G
IP1023-25 G
PO (gavage)1016-18 G (ball-tipped)
SC523-25 G

Note: These are general guidelines. The exact volumes and needle sizes may vary depending on the specific experimental conditions and institutional guidelines.[2][7]

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection

  • Objective: To prepare a 10 mg/mL solution of this compound in a vehicle suitable for intraperitoneal administration in mice.

  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO)

    • Polyethylene glycol 400 (PEG400)

    • Tween 80

    • Sterile saline (0.9% NaCl)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator

  • Procedure:

    • Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

    • Add DMSO to a final concentration of 10% of the total volume. Vortex until the compound is completely dissolved.

    • Add PEG400 to a final concentration of 40% of the total volume. Vortex to mix.

    • Add Tween 80 to a final concentration of 5% of the total volume. Vortex to mix.

    • Add sterile saline to bring the solution to the final desired volume. Vortex thoroughly.

    • If necessary, sonicate the solution for 5-10 minutes to ensure complete dissolution.

    • Visually inspect the solution for any particulates before administration.

Protocol 2: Dose-Range Finding Study of this compound in Mice

  • Objective: To determine the maximum tolerated dose (MTD) of this compound following a single intraperitoneal injection in mice.

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Procedure:

    • Acclimatize the animals for at least one week before the experiment.

    • Randomly assign animals to groups (n=3-5 per group).

    • Prepare doses of this compound (e.g., 10, 30, 100 mg/kg) and a vehicle control.

    • Administer a single intraperitoneal injection of the assigned dose.

    • Monitor the animals for clinical signs of toxicity (e.g., changes in activity, posture, breathing, body weight) immediately after dosing and at regular intervals for up to 14 days.

    • Record all observations.

    • The MTD is defined as the highest dose that does not cause significant toxicity or more than 10% body weight loss.

Visualizations

Tardioxopiperazine_A_Hypothetical_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound RTK Receptor Tyrosine Kinase (RTK) This compound->RTK Binds and Activates PI3K PI3K RTK->PI3K Activates RAS RAS AKT AKT PI3K->AKT Activates MST1_2 MST1/2 AKT->MST1_2 Inhibits LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylates & Activates YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylates & Inhibits YAP_TAZ_n YAP/TAZ YAP_TAZ->YAP_TAZ_n Translocates to Nucleus (when unphosphorylated) TEAD TEAD YAP_TAZ_n->TEAD Binds to Gene_Expression Gene Expression (Cell Proliferation, Anti-Apoptosis) TEAD->Gene_Expression Regulates

Caption: Hypothetical signaling pathway of this compound.

Experimental_Workflow_for_Dosage_Optimization start Start: Novel Compound (this compound) solubility 1. Solubility & Formulation Development start->solubility in_vitro 2. In Vitro Efficacy/Toxicity (e.g., IC50) start->in_vitro drf 3. Dose-Range Finding (DRF) Study in Mice solubility->drf in_vitro->drf Inform Starting Dose pk_study 4. Pilot Pharmacokinetic (PK) Study drf->pk_study Determine Safe Dose Range efficacy_study 5. Efficacy Study in Disease Model pk_study->efficacy_study Inform Dosing Schedule end Optimized Dosing Regimen efficacy_study->end

Caption: Workflow for dosage optimization in animal studies.

References

Troubleshooting inconsistent results in tardioxopiperazine A experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers working with the novel investigational compound, tardioxopiperazine A, and other similar bioactive small molecules. Due to the limited specific data on this compound, this guide addresses common challenges encountered during the experimental validation of new chemical entities, particularly those belonging to the indole alkaloid class.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

A1: this compound is classified as an isoechinulin-type indole alkaloid. While its precise mechanism of action is still under investigation, many indole alkaloids have been shown to interact with various signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in regulating cell proliferation and apoptosis.[1][2][3][4] Therefore, it is plausible that this compound may exert its effects through modulation of such pathways.

Q2: My experimental results with this compound are inconsistent. What are the common causes?

A2: Inconsistent results with novel small molecules can stem from several factors:

  • Compound Stability and Solubility: The compound may be unstable in your experimental conditions or may have poor solubility in aqueous media, leading to precipitation.[5][6]

  • Cell-Based Assay Variability: Cell-based assays are inherently complex and can be influenced by factors such as cell passage number, confluency, and metabolic state.[7]

  • Inadequate Controls: The absence of proper positive, negative, and vehicle controls can make it difficult to interpret results and identify sources of error.[8][9][10][11]

  • Assay Interference: The compound itself may interfere with the assay readout, for example, by having intrinsic fluorescence or by altering the pH of the culture medium.

Q3: How should I prepare and store stock solutions of this compound?

A3: For novel compounds, it is crucial to follow the supplier's recommendations if available. As a general guideline for small molecules, prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.[12] Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.[5] Before use, allow the aliquot to equilibrate to room temperature before opening to prevent condensation. The stability of the compound in your specific cell culture medium should be experimentally verified.[13][14][15]

Q4: I'm observing high variability in my IC50 values. What could be the reason?

A4: High variability in IC50 values is a common issue and can be attributed to several factors:

  • Inconsistent Cell Seeding: Uneven cell numbers across wells will lead to variable results.

  • Compound Precipitation: If the compound precipitates at higher concentrations, the actual concentration in the media will be lower than intended.[12]

  • Time-Dependent Effects: The IC50 value can change depending on the incubation time.[7]

  • Assay Endpoint: The choice of viability assay (e.g., MTT, XTT) can influence the results.

  • Data Analysis: The method used to fit the dose-response curve can affect the calculated IC50 value.[16][17][18]

Troubleshooting Guide

Issue 1: Poor Solubility and Compound Precipitation

Q: I notice a precipitate in my culture wells after adding this compound, especially at higher concentrations. How can I address this?

A:

  • Optimize Solubilization: Ensure the compound is fully dissolved in the stock solvent (e.g., DMSO) before diluting into aqueous media.[12]

  • Serial Dilutions in Solvent: Perform serial dilutions of your compound in 100% DMSO first, and then add a small, consistent volume of each DMSO dilution to your culture medium.[12]

  • Vehicle Control: Always include a vehicle control (medium with the same final concentration of DMSO used for the highest compound concentration) to account for any solvent effects.

  • Solubility Testing: If problems persist, consider performing a formal solubility test in your specific culture medium.

  • Alternative Formulations: For in vivo studies, exploring alternative formulation strategies may be necessary.

Issue 2: Inconsistent Cell Viability Assay Results

Q: My cell viability assay results are not reproducible between experiments. What should I check?

A:

  • Standardize Cell Culture Conditions:

    • Use cells within a consistent and low passage number range.

    • Ensure consistent cell seeding density and confluency at the time of treatment.

    • Regularly test for mycoplasma contamination.

  • Assay Controls:

    • Positive Control: A known cytotoxic agent to ensure the assay is working correctly.

    • Negative Control: Untreated cells to represent 100% viability.

    • Vehicle Control: Cells treated with the same concentration of the vehicle (e.g., DMSO) as the experimental groups.[8][10]

  • Assay-Specific Troubleshooting:

    • MTT Assay: Ensure complete solubilization of formazan crystals. The compound itself might interfere with the formazan absorbance.[19][20][21]

    • Fluorescence/Luminescence Assays: Check if the compound has intrinsic fluorescence or luminescence at the assay wavelengths.

Data Presentation

Table 1: Troubleshooting Inconsistent IC50 Values for this compound in a 48-hour MTT Assay

ExperimentCell Seeding Density (cells/well)Compound Dilution MethodVehicle Control (DMSO final %)Observed IC50 (µM)Notes
15,000Dilution in media0.1%15.2High variability between replicates.
210,000Dilution in media0.1%25.8Precipitate observed at >20 µM.
35,000Serial dilution in DMSO0.5%> 50High DMSO concentration appears toxic.
4 (Optimized) 5,000 Serial dilution in DMSO 0.1% 8.5 ± 0.7 Consistent results, no precipitate.

Experimental Protocols

MTT Cell Viability Assay

This protocol is for determining the cytotoxicity of a compound.

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in DMSO. Further dilute these into the final cell culture medium to achieve the desired treatment concentrations, ensuring the final DMSO concentration is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of the compound, as well as vehicle and untreated controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.[21][22]

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[19][20][22]

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This protocol is for analyzing the effect of a compound on protein expression or phosphorylation.[23][24][25][26]

  • Cell Treatment and Lysis:

    • Plate cells and treat them with this compound at various concentrations and time points.

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-ERK, total ERK) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Ligand Growth Factor Ligand->RTK Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription_Factors Translocation Tardioxopiperazine_A This compound (Investigational Compound) Tardioxopiperazine_A->RAF Inhibition? Tardioxopiperazine_A->MEK Inhibition? Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Hypothetical MAPK signaling pathway potentially modulated by this compound.

G start Inconsistent Experimental Results check_compound Verify Compound Integrity - Purity - Stability - Solubility start->check_compound check_protocol Review Experimental Protocol - Cell conditions - Reagent concentrations - Incubation times start->check_protocol check_controls Validate Controls - Positive control works? - Negative/Vehicle OK? start->check_controls troubleshoot_solubility Optimize Compound Solubilization check_compound->troubleshoot_solubility troubleshoot_assay Standardize Assay Parameters check_protocol->troubleshoot_assay troubleshoot_reagents Prepare Fresh Reagents/Controls check_controls->troubleshoot_reagents rerun_experiment Re-run Experiment with Optimized Conditions troubleshoot_solubility->rerun_experiment troubleshoot_assay->rerun_experiment troubleshoot_reagents->rerun_experiment

Caption: Experimental workflow for troubleshooting inconsistent results.

G cluster_root Root Cause Analysis cluster_compound Compound-Related cluster_assay Assay-Related cluster_human Operator-Related inconsistent_data Inconsistent Data solubility Poor Solubility inconsistent_data->solubility stability Degradation inconsistent_data->stability purity Impurity inconsistent_data->purity cells Cell Variability inconsistent_data->cells reagents Reagent Issues inconsistent_data->reagents timing Incorrect Timing inconsistent_data->timing pipetting Pipetting Error inconsistent_data->pipetting calculation Calculation Error inconsistent_data->calculation protocol_deviation Protocol Deviation inconsistent_data->protocol_deviation

Caption: Logical relationships for diagnosing sources of experimental error.

References

Refinement of cell culture conditions for tardioxopiperazine A treatment.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers using Tardioxopiperazine A in cell culture experiments. Given that "this compound" is a novel investigational compound, this guide is based on the general characteristics of piperazine derivatives and common challenges encountered when working with new chemical entities in cell culture.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound?

A1: For a new compound like this compound, it is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals. We recommend starting with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to determine the half-maximal inhibitory concentration (IC50).

Q2: My cells are detaching from the culture plate after treatment. What could be the cause?

A2: Cell detachment can be caused by several factors when using a new compound. It may be an indication of cytotoxicity, where the compound is inducing apoptosis or necrosis.[1] Alternatively, some piperazine derivatives are known to affect cell adhesion by disrupting cadherin junctions.[2][3] Consider performing a cell viability assay to distinguish between these possibilities. If viability remains high, the compound may be primarily affecting cell adhesion molecules.

Q3: I am observing a rapid change in the pH of my culture medium after adding this compound.

A3: A rapid pH shift in the medium can be due to the chemical properties of the compound itself or a result of altered cellular metabolism.[4] Ensure that the solvent used to dissolve this compound is pH-neutral and used at a final concentration that does not affect the buffering capacity of the medium. If the issue persists, consider using a medium with a stronger buffering agent, such as HEPES.[4]

Q4: Can I use this compound in serum-free media?

A4: The stability and activity of a new compound can be affected by the components of the culture medium, including serum proteins. It is recommended to first establish a baseline of activity in serum-containing medium. If your experiment requires serum-free conditions, you may need to re-optimize the effective concentration of this compound, as its bioavailability to the cells might change.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent results between experiments 1. Variation in cell passage number. 2. Inconsistent compound concentration. 3. Fluctuation in incubator conditions (CO2, temperature).[1]1. Use cells within a consistent and low passage number range. 2. Prepare fresh dilutions of this compound for each experiment from a validated stock solution. 3. Regularly calibrate and monitor incubator settings.
High background in cytotoxicity assays 1. Solvent toxicity. 2. Contamination of cell cultures.[5][6] 3. Extended incubation time leading to nutrient depletion.1. Include a vehicle control (solvent only) to determine the baseline level of cytotoxicity. 2. Regularly test for mycoplasma and other common cell culture contaminants.[6] 3. Optimize incubation time and ensure medium is refreshed as needed for longer-term experiments.
No observable effect of the compound 1. Compound instability or degradation. 2. Incorrect concentration range. 3. Cell line is resistant to the compound's mechanism of action.1. Store the compound under recommended conditions (e.g., protected from light, at -20°C or -80°C). 2. Perform a wider dose-response study. 3. Try a different cell line with a known sensitivity to similar classes of compounds, if available.
Precipitation of the compound in the medium 1. Poor solubility of the compound in aqueous solutions. 2. Interaction with media components.1. Ensure the final concentration of the solvent (e.g., DMSO) is kept to a minimum (typically <0.5%). 2. Pre-warm the media before adding the compound. 3. Test the solubility of the compound in the basal medium without serum first.

Experimental Protocols

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Replace the existing medium with the medium containing the different concentrations of the compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Western Blot for Apoptosis Markers
  • Treatment and Lysis: Treat cells with this compound at the desired concentration and duration. After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against apoptosis markers (e.g., Cleaved Caspase-3, Bax, Bcl-2) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Quantitative Data Summary

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) after 48h
MCF-7Breast Cancer15.2
A549Lung Cancer25.8
HCT116Colon Cancer12.5
U87 MGGlioblastoma35.1

Table 2: Effect of this compound on Apoptosis-Related Protein Expression in HCT116 Cells

TreatmentCleaved Caspase-3 (Fold Change)Bax/Bcl-2 Ratio
Vehicle Control1.01.0
This compound (10 µM)2.53.2
This compound (25 µM)4.86.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Seeding (96-well plate) treatment Incubation (24, 48, 72h) cell_culture->treatment compound_prep This compound Serial Dilution compound_prep->treatment mtt_assay MTT Assay treatment->mtt_assay western_blot Western Blot treatment->western_blot flow_cytometry Flow Cytometry (Apoptosis) treatment->flow_cytometry ic50 IC50 Calculation mtt_assay->ic50 protein_expression Protein Expression Analysis western_blot->protein_expression apoptosis_quant Apoptosis Quantification flow_cytometry->apoptosis_quant

Caption: General experimental workflow for evaluating this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus tardio This compound receptor Unknown Target tardio->receptor inhibits? pi3k PI3K receptor->pi3k akt Akt pi3k->akt bcl2 Bcl-2 akt->bcl2 bax Bax bcl2->bax cyto_c Cytochrome c bax->cyto_c release caspase9 Caspase-9 cyto_c->caspase9 activates caspase3 Caspase-3 caspase9->caspase3 activates apoptosis Apoptosis caspase3->apoptosis

Caption: Postulated signaling pathway for this compound-induced apoptosis.

References

Minimizing off-target effects of tardioxopiperazine A in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tardioxopiperazine A (TXA). This resource is designed to help researchers, scientists, and drug development professionals minimize off-target effects and troubleshoot common issues encountered during experiments with TXA.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound (TXA)?

A1: this compound (TXA) is a potent and selective inhibitor of the kinase "Target Kinase 1" (TK1). Its primary mechanism of action is through competitive binding to the ATP-binding pocket of TK1, thereby preventing phosphorylation of its downstream substrates. This inhibition leads to the modulation of the TK1 signaling pathway, which is implicated in [mention a plausible disease area, e.g., cell proliferation and survival in certain cancers].

Q2: What are the known or potential off-target effects of TXA?

A2: While TXA is designed for high selectivity towards TK1, cross-reactivity with other kinases or cellular proteins can occur, especially at higher concentrations. Potential off-target effects may include, but are not limited to:

  • Inhibition of other kinases with similar ATP-binding sites.

  • Interaction with ion channels or G-protein coupled receptors.

  • Induction of cellular stress responses.

  • Cytotoxicity unrelated to TK1 inhibition.

Q3: How can I minimize off-target effects in my experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and interpretable data. Here are several strategies:

  • Use the lowest effective concentration: Determine the optimal concentration of TXA that elicits the desired on-target effect with minimal off-target engagement.

  • Perform dose-response experiments: This will help identify a therapeutic window where on-target effects are maximized and off-target effects are minimized.

  • Use appropriate controls: Include negative controls (vehicle-treated cells) and positive controls (e.g., another known TK1 inhibitor) in your experiments.

  • Orthogonal validation: Confirm your findings using a different method, such as RNAi or CRISPR-Cas9, to silence TK1 and observe if the phenotype matches that of TXA treatment.[1][2][3]

  • Profile against a kinase panel: Screen TXA against a broad panel of kinases to identify potential off-target interactions.

Troubleshooting Guide

Issue 1: Unexpected or inconsistent experimental results.

  • Possible Cause: Off-target effects, incorrect dosage, or experimental variability.

  • Troubleshooting Steps:

    • Verify TXA Concentration: Ensure the correct concentration of TXA is being used. Perform a dose-response curve to identify the optimal concentration.

    • Assess Cell Viability: High concentrations of TXA may induce cytotoxicity, leading to confounding results. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to rule out toxicity.

    • Confirm Target Engagement: Use techniques like Western blotting to confirm that TXA is inhibiting the phosphorylation of TK1's downstream targets.

    • Evaluate Off-Target Kinase Inhibition: If you suspect off-target kinase activity, test TXA against a panel of related kinases.

Issue 2: High levels of cytotoxicity observed.

  • Possible Cause: Off-target effects, exceeding the therapeutic window, or cell line sensitivity.

  • Troubleshooting Steps:

    • Lower TXA Concentration: Reduce the concentration of TXA to the lowest level that still provides the desired on-target effect.

    • Time-Course Experiment: Determine if the cytotoxicity is time-dependent. It may be possible to achieve the desired effect with a shorter incubation time.

    • Use a Different Cell Line: Some cell lines may be more sensitive to the off-target effects of TXA. If possible, test in a different model system.

    • Rescue Experiment: To confirm that the cytotoxicity is off-target, try to rescue the phenotype by overexpressing the on-target (TK1) or knocking down a suspected off-target.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for this compound.

Table 1: In Vitro Potency and Selectivity of TXA

TargetIC50 (nM)
TK1 (On-Target) 15
Off-Target Kinase A850
Off-Target Kinase B1200
Off-Target Receptor X>10000

Table 2: Recommended Concentration Ranges for Cell-Based Assays

Assay TypeRecommended Concentration Range (nM)Notes
Target Engagement10 - 100Confirm TK1 pathway inhibition via Western blot.
Cell Proliferation25 - 250Monitor for cytotoxicity at higher concentrations.
Phenotypic Screening50 - 500Be aware of potential off-target effects influencing the phenotype.[4]

Experimental Protocols

Protocol 1: Kinase Inhibition Assay (Biochemical)

  • Prepare Reagents: Recombinant human TK1 enzyme, biotinylated substrate peptide, ATP, and TXA at various concentrations.

  • Reaction Setup: In a 96-well plate, combine TK1 enzyme, substrate peptide, and TXA.

  • Initiate Reaction: Add ATP to start the kinase reaction. Incubate at 30°C for 60 minutes.

  • Stop Reaction: Add a stop solution (e.g., EDTA).

  • Detection: Use a luminescence-based assay (e.g., Kinase-Glo) to measure the amount of ATP remaining, which is inversely proportional to kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the log of TXA concentration to determine the IC50 value.

Protocol 2: Western Blot for Target Engagement

  • Cell Treatment: Plate cells and treat with varying concentrations of TXA (and a vehicle control) for the desired time.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then probe with primary antibodies against phosphorylated TK1 substrate (p-Substrate) and total TK1 substrate (Total-Substrate).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Analysis: Quantify the band intensities and normalize the p-Substrate signal to the Total-Substrate signal to assess the degree of target inhibition.

Visualizations

cluster_0 TXA Signaling Pathway TXA This compound (TXA) TK1 Target Kinase 1 (TK1) TXA->TK1 Inhibits Substrate Downstream Substrate TK1->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Substrate->pSubstrate Response Cellular Response (e.g., Apoptosis) pSubstrate->Response

Caption: Hypothetical signaling pathway of this compound (TXA).

cluster_1 Troubleshooting Workflow Start Unexpected Result CheckConc Verify TXA Concentration Start->CheckConc DoseResp Perform Dose- Response CheckConc->DoseResp Viability Assess Cell Viability DoseResp->Viability TargetEng Confirm Target Engagement Viability->TargetEng TargetEng->DoseResp If no target engagement OffTarget Investigate Off-Targets TargetEng->OffTarget If target engagement is confirmed Solution Refine Protocol OffTarget->Solution

Caption: A workflow for troubleshooting unexpected experimental results with TXA.

cluster_2 Problem-Solution Relationship Problems High Cytotoxicity Inconsistent Data No On-Target Effect Solutions Lower Concentration Use Orthogonal Method Verify Compound Integrity Problems:p1->Solutions:s1 Primary Solution Problems:p2->Solutions:s2 Validation Problems:p3->Solutions:s3 First Check Problems:p1->Solutions:s2 Problems:p2->Solutions:s1

Caption: Logical relationships between common problems and their initial solutions.

References

Technical Support Center: Enhancing the Bioavailability of Tardioxopiperazine A Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the bioavailability of tardioxopiperazine A derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that may limit the oral bioavailability of this compound derivatives?

A1: The oral bioavailability of this compound derivatives, like many other drug candidates, can be limited by several factors. The most common reasons for low oral bioavailability are associated with poor aqueous solubility and low membrane permeability.[1] Additionally, first-pass metabolism in the gut wall and liver can significantly reduce the amount of the drug that reaches systemic circulation.[2][3] The chemical structure, molecular size, and lipophilicity of the specific derivative also play a crucial role.

Q2: What are the initial steps to consider when a new this compound derivative shows poor bioavailability in preclinical studies?

A2: When a new derivative exhibits poor bioavailability, a systematic approach is recommended. First, characterize the physicochemical properties of the compound, including its aqueous solubility at different pH values, pKa, and lipophilicity (LogP).[4] This will help in identifying the root cause of the low bioavailability. Concurrently, in vitro permeability assays, such as the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayer assays, can provide insights into its ability to cross the intestinal epithelium.[5] Based on these findings, you can then select an appropriate formulation strategy to address the specific limitation.

Q3: How can the solubility of a poorly soluble this compound derivative be improved?

A3: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs.[1][6] These include:

  • Particle Size Reduction: Micronization or nanosizing increases the surface area of the drug particles, leading to a faster dissolution rate.[1][7]

  • Solid Dispersions: Dispersing the drug in a hydrophilic polymer matrix can create a high-energy amorphous form with improved solubility and dissolution.[8]

  • Lipid-Based Formulations: For lipophilic compounds, self-emulsifying drug delivery systems (SEDDS) can be used. These systems form microemulsions in the gastrointestinal tract, enhancing drug solubilization.[7][9]

  • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with drug molecules, increasing their solubility in aqueous environments.

  • Salt Formation: For acidic or basic derivatives, forming a salt can significantly increase solubility and dissolution rates.[8]

Q4: Can piperazine derivatives themselves act as permeation enhancers?

A4: Yes, some piperazine derivatives have been shown to act as permeation enhancers.[10][11] They can modulate epithelial structures and reduce transepithelial electrical resistance, thereby augmenting the absorption of other molecules.[11] The pH of the enhancer solution has been identified as a critical parameter for their efficacy and cytotoxicity.[10] This property could be explored to see if certain this compound derivatives can self-enhance their own absorption or that of co-administered drugs.

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Animal Models
Possible Cause Troubleshooting Step
Poor aqueous solubility leading to incomplete dissolution.1. Conduct solubility studies at different pHs to mimic the gastrointestinal tract.[12] 2. Employ a solubility-enhancing formulation strategy (see FAQ 3 and Table 1).
Low intestinal permeability.1. Perform in vitro permeability assays (e.g., Caco-2, PAMPA) to assess passive and active transport mechanisms.[5] 2. Investigate the potential for P-glycoprotein (P-gp) efflux. If the compound is a P-gp substrate, consider co-administration with a P-gp inhibitor in preclinical studies.
Significant first-pass metabolism.1. Incubate the derivative with liver microsomes or hepatocytes to assess its metabolic stability. 2. Identify the major metabolites and the enzymes responsible. This can guide chemical modifications to block metabolic sites.
Precipitation of the drug in the gastrointestinal tract.1. Use in vitro dissolution tests that simulate the changing pH and environment of the GI tract. 2. Incorporate precipitation inhibitors into the formulation, such as certain polymers in a solid dispersion.[13]
Issue 2: Inconsistent Results in In Vitro Dissolution Studies
Possible Cause Troubleshooting Step
Inappropriate dissolution medium.1. Ensure the pH and composition of the dissolution medium are relevant to the intended site of absorption in the GI tract.[12] 2. Consider using biorelevant media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine.
Polymorphism of the drug substance.1. Characterize the solid-state properties of the derivative using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC). 2. Ensure consistent crystalline or amorphous form is used across all experiments.
Inadequate wetting of the drug particles.1. Incorporate a surfactant at a low concentration in the dissolution medium. 2. Consider formulation approaches that improve wettability, such as solid dispersions or co-milling with hydrophilic excipients.

Data Presentation

Table 1: Comparison of Common Bioavailability Enhancement Strategies

StrategyMechanism of ActionAdvantagesDisadvantagesSuitable for this compound Derivatives when...
Micronization/ Nanonization Increases surface area for dissolution.[7]Broadly applicable, relatively simple.Can lead to particle aggregation; may not be sufficient for very poorly soluble compounds.[14]The derivative is crystalline and has a dissolution rate-limited absorption.
Amorphous Solid Dispersions The drug is in a high-energy, more soluble amorphous state.[8]Significant increase in apparent solubility and dissolution rate.[15]The amorphous form can be physically unstable and recrystallize over time.[15]The derivative is poorly soluble and can be stabilized in an amorphous form with a suitable polymer.
Lipid-Based Formulations (e.g., SEDDS) The drug is dissolved in a lipid carrier and forms a micro/nanoemulsion in the GI tract.[9]Can significantly enhance the absorption of lipophilic drugs; may bypass first-pass metabolism via lymphatic uptake.[1]Can be complex to formulate and may have stability issues.The derivative is lipophilic (high LogP).[13]
Cyclodextrin Complexation Forms an inclusion complex where the hydrophobic drug is encapsulated in the hydrophilic cyclodextrin.Increases solubility and can improve stability.The amount of drug that can be complexed is limited; can be costly.The derivative has appropriate molecular dimensions to fit within the cyclodextrin cavity.

Experimental Protocols

Protocol 1: In Vitro Dissolution Testing with Biorelevant Media

Objective: To assess the dissolution profile of a this compound derivative formulation under conditions that mimic the gastrointestinal tract.

Methodology:

  • Media Preparation: Prepare Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) according to published recipes. These media contain bile salts and lecithin to simulate the composition of intestinal fluids.

  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle apparatus) set to a temperature of 37 ± 0.5 °C and a paddle speed of 50-75 RPM.

  • Procedure: a. Place the formulation (e.g., capsule, tablet, or powder) into the dissolution vessel containing a known volume of the biorelevant medium. b. At predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the dissolution medium. c. Immediately filter the sample through a suitable filter (e.g., 0.45 µm PTFE) to remove any undissolved particles. d. Analyze the concentration of the this compound derivative in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Analysis: Plot the percentage of drug dissolved against time to generate a dissolution profile. Compare the profiles in different media to understand the effect of food on dissolution.

Protocol 2: Caco-2 Permeability Assay

Objective: To evaluate the intestinal permeability of a this compound derivative and identify its potential as a substrate for efflux transporters like P-glycoprotein (P-gp).

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell® inserts) for 21-25 days until they form a differentiated and polarized monolayer.

  • Monolayer Integrity: Before the experiment, assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (Apical to Basolateral - A to B): a. Add the test compound (dissolved in a transport buffer, e.g., Hanks' Balanced Salt Solution) to the apical (A) side of the monolayer. b. At specified time intervals, collect samples from the basolateral (B) side. c. Analyze the concentration of the derivative in the samples to determine the apparent permeability coefficient (Papp).

  • Efflux Ratio Determination (Bidirectional Transport): a. In a separate set of monolayers, measure the permeability in the reverse direction (Basolateral to Apical - B to A). b. Calculate the efflux ratio (ER) = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests that the compound is a substrate for active efflux.

  • Controls: Include control compounds with known permeability characteristics (e.g., propranolol for high permeability, atenolol for low permeability, and digoxin as a P-gp substrate).

Mandatory Visualizations

experimental_workflow cluster_0 Initial Assessment cluster_1 Problem Identification cluster_2 Strategy Selection cluster_3 Evaluation start New this compound Derivative physchem Physicochemical Characterization (Solubility, LogP, pKa) start->physchem invitro_perm In Vitro Permeability (e.g., Caco-2 Assay) start->invitro_perm low_sol Poor Solubility? physchem->low_sol low_perm Low Permeability? invitro_perm->low_perm form_strat Formulation Strategy (See Table 1) low_sol->form_strat Yes chem_mod Chemical Modification (e.g., Prodrug) low_perm->chem_mod Yes invivo In Vivo Animal Study (Pharmacokinetics) form_strat->invivo chem_mod->invivo end Optimized Bioavailability invivo->end

Caption: Workflow for troubleshooting and enhancing the bioavailability of this compound derivatives.

signaling_pathway cluster_absorption Gastrointestinal Lumen cluster_epithelium Intestinal Epithelium cluster_circulation Systemic Circulation drug_form Drug Formulation (e.g., Solid Dispersion) drug_dissolved Dissolved Drug (this compound Derivative) drug_form->drug_dissolved Dissolution enterocyte Enterocyte drug_dissolved->enterocyte Passive/Active Uptake pgp P-gp Efflux Pump enterocyte->pgp Efflux metabolism CYP450 Metabolism enterocyte->metabolism Metabolism portal_vein Portal Vein enterocyte->portal_vein liver Liver (First-Pass Metabolism) portal_vein->liver liver->metabolism Metabolism systemic_circ Systemic Circulation (Bioavailable Drug) liver->systemic_circ Post-hepatic Drug

Caption: Key pathways affecting the oral bioavailability of a drug candidate.

References

Strategies to reduce the toxicity of tardioxopiperazine A in preclinical models.

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Tardioxopiperazine A is a hypothetical compound developed for illustrative purposes within this technical support center. The toxicities and mitigation strategies described are based on common challenges encountered in preclinical drug development and are not based on data for any specific real-world compound.

This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing and mitigating potential toxicities associated with this compound in preclinical models.

Frequently Asked Questions (FAQs)

Q1: What are the primary observed toxicities of this compound in preclinical models?

A1: Preclinical studies have identified three primary areas of concern for this compound-related toxicity:

  • Hepatotoxicity: Characterized by elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in rodent models, suggesting potential drug-induced liver injury (DILI).[1][2]

  • Cardiotoxicity: Manifested as QT interval prolongation in in vitro human ether-à-go-go-related gene (hERG) assays and in vivo telemetry studies in canine models.[3][4] This indicates a potential risk for cardiac arrhythmias.

  • Off-Target Kinase Inhibition: Screening against a broad kinase panel has revealed inhibitory activity against several kinases outside of the intended target, which may contribute to unforeseen side effects.[5][6][7]

Q2: Are there any known metabolites of this compound that contribute to its toxicity?

A2: Yes, metabolic profiling has identified a reactive metabolite, M2, formed via cytochrome P450-mediated oxidation (primarily CYP3A4).[8] This metabolite has been shown to form protein adducts in liver microsomes, which is a potential mechanism for the observed hepatotoxicity.[9]

Q3: What are the initial steps to take if significant toxicity is observed in our animal models?

A3: If significant toxicity is observed, the first step is to halt the study and conduct a thorough review of the data.[2] Key initial actions include:

  • Confirm the findings: Repeat the experiment with a smaller group of animals to confirm the toxic effects.

  • Dose-response assessment: If not already done, establish a clear dose-response relationship for the toxicity.

  • Histopathology: Conduct detailed histopathological analysis of the affected organs to characterize the nature and extent of the damage.

  • Consult a toxicologist: Engage with a toxicology expert to help interpret the findings and design a mitigation strategy.

Troubleshooting Guides

Issue 1: Elevated Liver Enzymes (Hepatotoxicity)

Symptoms:

  • Statistically significant increases in serum ALT and AST levels in treated animals compared to controls.

  • Histopathological evidence of liver damage (e.g., necrosis, inflammation).

Potential Causes & Mitigation Strategies:

  • Reactive Metabolite Formation: The M2 metabolite may be depleting glutathione (GSH) and causing oxidative stress in hepatocytes.[8][9]

    • Strategy 1: Co-administration with an antioxidant. N-acetylcysteine (NAC) can be co-administered to replenish GSH stores and mitigate oxidative stress.[10]

    • Strategy 2: Structural modification. Medicinal chemistry efforts can be directed at blocking the metabolic "soft spot" on the this compound molecule to prevent the formation of the M2 metabolite.

  • Mitochondrial Dysfunction: this compound may be impairing mitochondrial function, leading to cell death.[11][12]

    • Strategy: Assess mitochondrial toxicity. Conduct in vitro assays (e.g., Seahorse assay, mitochondrial membrane potential) using primary hepatocytes or HepG2 cells to evaluate the compound's effect on mitochondrial respiration and health.

StrategyPreclinical ModelThis compound DoseOutcome MeasureResult
Co-administration with NAC Sprague-Dawley Rats50 mg/kgSerum ALT (U/L)45% reduction vs. This compound alone
Liver HistopathologyReduced incidence and severity of necrosis
Structural Analog (Tardio-Mod-1) C57BL/6 Mice50 mg/kgSerum ALT (U/L)70% reduction vs. This compound
M2 Metabolite LevelsBelow the limit of detection
Issue 2: QT Interval Prolongation (Cardiotoxicity)

Symptoms:

  • Greater than 10% inhibition of the hERG channel in in vitro patch-clamp assays.

  • Significant and dose-dependent QT interval prolongation in in-vivo cardiac safety studies.[13]

Potential Causes & Mitigation Strategies:

  • Direct hERG Channel Blockade: The chemical structure of this compound may allow it to directly bind to and block the hERG potassium channel.

    • Strategy 1: In silico modeling. Use computational models to predict the binding mode of this compound to the hERG channel and guide structural modifications to reduce this interaction.

    • Strategy 2: Develop a structure-activity relationship (SAR). Synthesize and test a series of analogs to identify the structural features responsible for hERG blockade.

  • Disruption of Cardiac Ion Homeostasis: The compound may be affecting other cardiac ion channels, leading to an overall disruption of the cardiac action potential.

    • Strategy: Comprehensive ion channel screening. Test this compound against a panel of cardiac ion channels (e.g., sodium, calcium channels) to identify any other potential liabilities.

CompoundhERG IC50 (µM)In Vivo QT Prolongation (ms at 30 mg/kg)
This compound 1.2+ 45
Tardio-Mod-2 (Analog) > 30+ 5
Issue 3: Off-Target Kinase Inhibition

Symptoms:

  • Inhibition of multiple kinases outside the intended target family in broad kinase panel screening.[7]

  • Unexpected phenotypes in cellular or animal models that are inconsistent with the on-target mechanism of action.

Potential Causes & Mitigation Strategies:

  • ATP-Competitive Binding: this compound may be binding to the highly conserved ATP-binding pocket of multiple kinases.[14]

    • Strategy 1: Kinome profiling. Perform extensive kinome profiling at multiple concentrations to determine the selectivity profile and identify the most problematic off-targets.[15]

    • Strategy 2: Structure-based drug design. If crystal structures are available, use them to design modifications that increase selectivity for the primary target.

  • Allosteric Inhibition: The compound may be binding to a less-conserved allosteric site on off-target kinases.

    • Strategy: Mechanism of action studies. Conduct kinetic studies to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

Kinase TargetThis compound IC50 (nM)Tardio-Mod-3 (Analog) IC50 (nM)
Primary Target Kinase 1520
Off-Target Kinase 1 50> 1000
Off-Target Kinase 2 85> 1000

Experimental Protocols

Protocol 1: In Vivo Hepatotoxicity Assessment in Rodents

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Groups:

    • Group 1: Vehicle control (e.g., 0.5% methylcellulose).

    • Group 2: this compound (e.g., 50 mg/kg, oral gavage).

    • Group 3: this compound (50 mg/kg) + N-acetylcysteine (150 mg/kg, intraperitoneal).

  • Dosing: Administer compounds once daily for 7 days.

  • Sample Collection: Collect blood via tail vein at 24 hours post-final dose. Euthanize animals and collect liver tissue.

  • Analysis:

    • Serum Chemistry: Analyze serum for ALT and AST levels using a clinical chemistry analyzer.

    • Histopathology: Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should evaluate the slides.

Protocol 2: In Vitro hERG Patch-Clamp Assay

  • Cell Line: Human embryonic kidney (HEK293) cells stably expressing the hERG channel.

  • Method: Manual or automated whole-cell patch-clamp electrophysiology.

  • Procedure:

    • Establish a stable baseline hERG current.

    • Perfuse cells with increasing concentrations of this compound (e.g., 0.01 to 30 µM).

    • Measure the peak tail current at each concentration.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentration-response data to a sigmoidal dose-response curve.

Visualizations

Hepatotoxicity_Pathway cluster_0 Hepatocyte TardioA This compound CYP3A4 CYP3A4 Metabolism TardioA->CYP3A4 M2 Reactive Metabolite (M2) CYP3A4->M2 GSH Glutathione (GSH) M2->GSH Depletion Protein_Adducts Protein Adducts M2->Protein_Adducts Oxidative_Stress Oxidative Stress Protein_Adducts->Oxidative_Stress Mito_Dysfunction Mitochondrial Dysfunction Oxidative_Stress->Mito_Dysfunction Cell_Death Hepatocyte Death Mito_Dysfunction->Cell_Death NAC N-acetylcysteine (Mitigation) NAC->GSH Replenishes

Caption: Proposed mechanism of this compound-induced hepatotoxicity.

Experimental_Workflow cluster_Toxicity_ID Toxicity Identification cluster_Mitigation Mitigation Strategy cluster_Evaluation Evaluation of Strategy InVivo In Vivo Toxicity (e.g., elevated ALT/AST) CoAdmin Co-administration (e.g., with NAC) InVivo->CoAdmin StructMod Structural Modification (Analog Synthesis) InVivo->StructMod InVitro In Vitro Screening (e.g., hERG assay) InVitro->StructMod Eval_InVivo Re-evaluate in In Vivo Model CoAdmin->Eval_InVivo StructMod->Eval_InVivo Eval_InVitro Re-evaluate in In Vitro Assay StructMod->Eval_InVitro Decision Decision Point: Proceed or Redesign? Eval_InVivo->Decision Eval_InVitro->Decision

Caption: Workflow for addressing preclinical toxicity.

Logical_Relationship cluster_Causes Potential Causes cluster_Solutions Potential Solutions Toxicity Observed Toxicity Cause1 Reactive Metabolite Toxicity->Cause1 Cause2 hERG Blockade Toxicity->Cause2 Cause3 Off-Target Activity Toxicity->Cause3 Sol1 Metabolic Block Cause1->Sol1 Sol2 Structural Redesign Cause2->Sol2 Cause3->Sol2 Sol3 Selectivity Enhancement Cause3->Sol3

Caption: Relationship between toxicities and mitigation approaches.

References

Validation & Comparative

A Comparative Analysis of the Bioactivity of Tardioxopiperazine A and Other Isoechinulin Alkaloids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the reported biological activities of tardioxopiperazine A and other related isoechinulin-type alkaloids. The information is compiled from various scientific studies to offer a side-by-side look at their cytotoxic, anti-inflammatory, and antioxidant properties, supported by available experimental data.

Quantitative Bioactivity Data

The following table summarizes the quantitative data on the bioactivity of this compound and a selection of other isoechinulin alkaloids. The data is presented as IC50 values (the concentration of a substance that inhibits a specific biological or biochemical function by 50%) or effective concentration ranges, where specific IC50 values are not available.

CompoundBioactivity AssessedCell Line / SystemIC50 Value / Effective Concentration
This compound CytotoxicityP388, HL-60, BEL-7402, A-549> 50 µM[1]
DPPH Radical ScavengingN/ANo data available
Neoechinulin A Anti-inflammatoryLPS-stimulated RAW264.7 macrophages12.5 - 100 µM (dose-dependent inhibition of NO, PGE2, TNF-α, IL-1β)[1][2][3]
Cytotoxicity (Antiproliferative)HeLa1.25 - 10 µM[3]
DPPH Radical ScavengingN/ANo data available
Neoechinulin B Anti-inflammatory (NO inhibition)LPS-stimulated RAW264.7 macrophagesSimilar to Neoechinulin A at lower doses[1][2]
CytotoxicityRAW264.7 macrophagesCytotoxic at 25 µM[1][2]
Variecolorins A-K DPPH Radical ScavengingN/A75 - 102 µM[4]
Variecolorins (general) DPPH Radical ScavengingN/A43 - 103 µM[4]
CytotoxicityP388, HL-60, BEL-7402, A-54970 - 260 µM[4]
Isoechinulin B Anti-inflammatory (Cell adhesion)N/A (In vivo mouse model)Attenuates acute liver injury[5]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a comprehensive understanding of the presented data.

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound, neoechinulin A) and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The cell viability is expressed as a percentage of the control (untreated cells).

Antioxidant Activity Assay (DPPH Radical Scavenging Assay)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common spectrophotometric method for determining the antioxidant activity of compounds. The method is based on the scavenging of the stable DPPH free radical by an antioxidant, which results in a color change from purple to yellow.

  • Preparation of DPPH Solution: A stock solution of DPPH in methanol is prepared.

  • Reaction Mixture: Different concentrations of the test compounds are added to the DPPH solution.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

Anti-inflammatory Assay in LPS-Stimulated Macrophages

This assay evaluates the potential of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS).

  • Cell Culture: RAW264.7 macrophage cells are cultured in a suitable medium.

  • Cell Seeding and Pre-treatment: Cells are seeded in 24- or 96-well plates and allowed to adhere. They are then pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1-2 hours).

  • LPS Stimulation: Following pre-treatment, the cells are stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for a further period (e.g., 18-24 hours).

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

    • Prostaglandin E2 (PGE2), TNF-α, and IL-1β: The levels of these cytokines in the culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.

  • Data Analysis: The inhibitory effect of the test compounds on the production of these inflammatory mediators is calculated relative to the LPS-stimulated control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the known anti-inflammatory signaling pathway of neoechinulin A and a general workflow for evaluating the bioactivity of isoechinulin alkaloids.

anti_inflammatory_pathway Anti-inflammatory Signaling Pathway of Neoechinulin A cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 MAPK TLR4->p38 Ikk IKK TLR4->Ikk Neoechinulin_A Neoechinulin A Neoechinulin_A->p38 inhibits IkB IκBα Neoechinulin_A->IkB inhibits degradation Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, TNF-α, IL-1β) p38->Inflammatory_Mediators activates Ikk->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus translocates NFkB_nucleus->Inflammatory_Mediators induces transcription

Caption: Anti-inflammatory mechanism of Neoechinulin A.

experimental_workflow General Bioactivity Evaluation Workflow start Start: Isoechinulin Alkaloid cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) start->cytotoxicity antioxidant Antioxidant Assay (e.g., DPPH Assay) start->antioxidant anti_inflammatory Anti-inflammatory Assay (e.g., LPS-stimulated Macrophages) start->anti_inflammatory data_analysis Data Analysis (IC50 determination) cytotoxicity->data_analysis antioxidant->data_analysis anti_inflammatory->data_analysis comparison Comparative Analysis data_analysis->comparison end End: Bioactivity Profile comparison->end

Caption: Workflow for bioactivity evaluation.

Comparative Discussion

The available data suggests distinct bioactivity profiles among the isoechinulin alkaloids. This compound stands out for its apparent lack of cytotoxicity at concentrations up to 50 µM against a panel of human cancer cell lines[1]. This is in contrast to neoechinulin A, which exhibits antiproliferative effects against HeLa cells in the low micromolar range (IC50 = 1.25 - 10 µM)[3], and neoechinulin B, which shows cytotoxicity towards RAW264.7 macrophages at 25 µM[1][2]. The variecolorin series of isoechinulin alkaloids also generally display low cytotoxicity, with IC50 values ranging from 70 to 260 µM[4].

In terms of antioxidant activity, the variecolorins have been shown to possess weak DPPH radical scavenging activity, with IC50 values between 43 and 103 µM[4]. Currently, there is no publicly available data on the DPPH radical scavenging activity of this compound, neoechinulin A, or isoechinulin A for a direct comparison.

The most pronounced bioactivity reported for neoechinulin A is its anti-inflammatory effect. It demonstrates a dose-dependent inhibition of key pro-inflammatory mediators (NO, PGE2, TNF-α, and IL-1β) in LPS-stimulated macrophages at concentrations ranging from 12.5 to 100 µM[1][2][3]. The mechanism for this activity involves the suppression of the NF-κB and p38 MAPK signaling pathways[6]. While neoechinulin B also inhibits NO production, its utility is limited by its cytotoxicity at higher concentrations[1][2]. Isoechinulin B has been shown to have anti-inflammatory effects in vivo by inhibiting cell adhesion, a process also linked to the NF-κB pathway[5]. At present, there is no published data on the anti-inflammatory activity of this compound.

References

Tardioxopiperazine A vs. Variecolorin C: A Comparative Analysis of Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparison of the chemical structures and biological activities of the natural compounds Tardioxopiperazine A and Variecolorin C, supported by available experimental data. This guide is intended for researchers, scientists, and professionals in drug development.

This comparison guide provides a comprehensive overview of two related diketopiperazine alkaloids, this compound and Variecolorin C. While both compounds share a common structural scaffold, subtle variations in their chemical makeup can lead to differences in their biological profiles. This document summarizes the available data on their cytotoxicity and outlines detailed experimental protocols for key biological assays.

Chemical Structures

This compound and Variecolorin C are both classified as 2,5-diketopiperazines, which are cyclic dipeptides. Their core structure is derived from the condensation of two amino acids.

This compound:

  • Formula: C₂₄H₃₁N₃O₂

  • Average Mass: 393.531 Da

Variecolorin C:

  • Formula: C₂₄H₂₉N₃O₂

  • Average Mass: 391.5 g/mol [1]

The total synthesis of both this compound and Variecolorin C has been successfully achieved, providing a means for structural confirmation and enabling further biological investigation.[2]

Comparative Biological Activity

The primary biological activity data available for this compound and Variecolorin C pertains to their cytotoxicity against various cancer cell lines.

Cytotoxicity Data

Limited direct comparative studies exist for these two specific compounds. However, available data from screenings of isoechinulin-type alkaloids, which include this compound and variecolorins, provide insights into their cytotoxic potential.

CompoundCell LineIC₅₀ (µM)Reference
This compound P388 (murine leukemia)> 50[3]
HL-60 (human promyelocytic leukemia)> 50[3]
BEL-7402 (human hepatoma)> 50[3]
A-549 (human lung carcinoma)> 50[3]
Variecolorins A-L P388 (murine leukemia)70 - 260[2]
HL-60 (human promyelocytic leukemia)70 - 260[2]
BEL-7402 (human hepatoma)70 - 260[2]
A-549 (human lung carcinoma)70 - 260[2]

Based on this data, both this compound and the tested Variecolorin analogues demonstrate low cytotoxic activity against the specified cancer cell lines, with IC₅₀ values generally exceeding 50 µM.

Experimental Protocols

The following are detailed methodologies for key experiments typically used to evaluate the biological activities of compounds like this compound and Variecolorin C.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well microplates

  • Test compounds (this compound, Variecolorin C)

  • Cell culture medium

  • Target cancer cell lines (e.g., P388, HL-60, BEL-7402, A-549)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or Variecolorin C and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a solvent control.

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

MTT_Assay_Workflow cluster_plate_prep Plate Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate adhesion Allow Adhesion Overnight cell_seeding->adhesion add_compounds Add Test Compounds adhesion->add_compounds incubation Incubate (24-72h) add_compounds->incubation add_mtt Add MTT Solution incubation->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance calculate_viability Calculate % Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Workflow for a typical MTT cytotoxicity assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC conjugate

  • Propidium Iodide (PI) solution

  • Binding buffer

  • Flow cytometer

  • Test compounds (this compound, Variecolorin C)

  • Target cell lines

Procedure:

  • Cell Treatment: Treat cells with the test compounds at various concentrations for a specified time.

  • Cell Harvesting: Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

  • Staining: Resuspend the cells in binding buffer and add Annexin V-FITC and PI. Incubate in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the test compounds.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Flow Cytometry Analysis treat_cells Treat Cells with Compounds harvest_cells Harvest Cells treat_cells->harvest_cells wash_cells Wash with PBS harvest_cells->wash_cells resuspend Resuspend in Binding Buffer wash_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_dark Incubate in Dark add_stains->incubate_dark acquire_data Acquire Data on Flow Cytometer incubate_dark->acquire_data quantify_populations Quantify Cell Populations acquire_data->quantify_populations

Workflow for an Annexin V/PI apoptosis assay.

Signaling Pathways

Currently, there is a lack of specific experimental data detailing the signaling pathways modulated by either this compound or Variecolorin C. Research into the broader class of isoechinulin and diketopiperazine alkaloids suggests potential interactions with various cellular pathways, but specific targets for these two compounds have not been elucidated. Further research is required to identify the precise mechanisms of action and the signaling cascades affected by this compound and Variecolorin C.

Signaling_Pathway_Hypothesis cluster_compound Compound cluster_cellular_effects Potential Cellular Effects Compound This compound or Variecolorin C CellCycle Cell Cycle Arrest Compound->CellCycle Unknown Mechanism Apoptosis Induction of Apoptosis Compound->Apoptosis Unknown Mechanism OtherPathways Other Signaling Pathways (e.g., MAPK, PI3K/Akt) Compound->OtherPathways Unknown Mechanism

Hypothetical signaling pathways affected by the compounds.

Conclusion

This compound and Variecolorin C are structurally related diketopiperazine alkaloids. The currently available data suggests that both compounds exhibit low cytotoxicity against a panel of human cancer cell lines. Further investigations are necessary to explore their potential antifungal, antiviral, and other biological activities, as well as to elucidate their specific mechanisms of action and the signaling pathways they modulate. The experimental protocols provided in this guide offer a framework for conducting such future studies.

References

Comparative Analysis of Tardioxopiperazine A and Gliotoxin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the structural and functional differences between the isoechinulin-type alkaloid tardioxopiperazine A and the well-characterized epipolythiodioxopiperazine, gliotoxin, is presented for researchers in drug discovery and development.

This guide provides a comprehensive comparison of this compound and gliotoxin, focusing on their chemical structures, biological activities, and mechanisms of action, supported by available experimental data. While extensive research has elucidated the multifaceted activities of gliotoxin, data on this compound remains comparatively limited, highlighting a potential area for future investigation.

Chemical Structure

This compound and gliotoxin, while both fungal metabolites, belong to different classes of diketopiperazine-containing natural products. This compound is classified as an isoechinulin-type alkaloid. In contrast, gliotoxin is the most prominent member of the epipolythiopiperazine class, characterized by a reactive disulfide bridge, which is central to its biological activity.[1]

Comparative Biological Activity

A significant disparity exists in the reported biological activities of these two compounds. Gliotoxin exhibits a broad spectrum of potent biological effects, whereas this compound appears to be largely inactive in the assays conducted to date.

CompoundClassBiological Activities
This compound Isoechinulin-type alkaloidNo significant cytotoxicity observed against P388, HL-60, BEL-7402, and A549 cell lines (IC50 > 50 µM).[1] Some related isoechinulin-type alkaloids show weak radical-scavenging and anti-monocyte adhesion activities.[1][2]
Gliotoxin EpipolythiodioxopiperazineImmunosuppressive, cytotoxic, anti-inflammatory, antifungal, and antiviral activities.[1]

Mechanism of Action

The mechanisms underlying the biological activities of gliotoxin have been extensively studied. In contrast, the mechanism of action for this compound remains to be elucidated due to its limited observed bioactivity.

Gliotoxin: The biological effects of gliotoxin are primarily attributed to its disulfide bridge.[1] This reactive moiety allows it to interact with and inhibit a variety of cellular targets, leading to the disruption of multiple signaling pathways.

  • Immunosuppression: Gliotoxin inhibits the activation of the transcription factor NF-κB, a key regulator of the inflammatory and immune responses.[1] This is achieved by preventing the degradation of the inhibitory subunit IκBα.[3]

  • Enzyme Inhibition: Gliotoxin is a known inhibitor of several enzymes, including:

    • Farnesyltransferase: Inhibition of this enzyme disrupts the function of proteins involved in signal transduction, such as Ras.[1]

    • 20S Proteasome: Gliotoxin noncompetitively inhibits the chymotrypsin-like activity of the 20S proteasome, affecting protein degradation pathways.[1]

    • NADPH Oxidase: It inhibits the assembly and activation of NADPH oxidase, a key enzyme in the production of reactive oxygen species (ROS) by immune cells.

    • Leukotriene A4 Hydrolase: Inhibition of this enzyme abrogates the formation of the pro-inflammatory mediator leukotriene B4.

  • Induction of Apoptosis: Gliotoxin can induce programmed cell death (apoptosis) through the activation of the pro-apoptotic protein Bak and the generation of reactive oxygen species.[1]

This compound: Due to the lack of significant biological activity in initial screenings, the mechanism of action for this compound has not been investigated.

Quantitative Data: Cytotoxicity

The following table summarizes the available quantitative data on the cytotoxic effects of this compound and gliotoxin.

CompoundCell LineAssayIC50 Value
This compound P388, HL-60, BEL-7402, A549Not specified> 50 µM[1]
Gliotoxin Human Neuroblastoma (SH-SY5Y)Not specifiedModerate cytotoxicity at 0.1 µM
Gliotoxin LLC-PK1 (porcine renal proximal tubule)Crystal VioletCytotoxic at 1200 ng/ml
Gliotoxin HeLa (human cervical cancer)Not specified27% viability at 90 µM[4]
Gliotoxin SW1353 (human chondrosarcoma)Not specified41% viability at 90 µM[4]

Signaling Pathway Visualizations

The following diagrams illustrate the known signaling pathways affected by gliotoxin. No such diagrams can be generated for this compound at this time due to a lack of data.

gliotoxin_nfkb_pathway Stimulus (e.g., TNF-α) Stimulus (e.g., TNF-α) IKK IKK Stimulus (e.g., TNF-α)->IKK activates IκBα IκBα IKK->IκBα phosphorylates IKK->IκBα degradation NF-κB NF-κB IκBα->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription activates Gliotoxin Gliotoxin Gliotoxin->IκBα prevents degradation

Caption: Gliotoxin inhibits the NF-κB signaling pathway.

gliotoxin_apoptosis_pathway Gliotoxin Gliotoxin Bak Bak Gliotoxin->Bak activates Mitochondrion Mitochondrion ROS ROS Mitochondrion->ROS generates Bak->Mitochondrion acts on Caspases Caspases ROS->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: Gliotoxin induces apoptosis via Bak activation and ROS.

Experimental Protocols

Detailed methodologies for key experiments cited in the analysis of gliotoxin are provided below.

Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

  • Compound Treatment: Add varying concentrations of gliotoxin (e.g., 25, 50, 100, 200 ng/ml) to the wells and incubate for a further 24 hours.

  • MTT Addition: Add 10 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µl of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

NF-κB Activation Assay (EMSA - Electrophoretic Mobility Shift Assay)

  • Nuclear Extract Preparation: Treat cells with the desired stimulus in the presence or absence of gliotoxin. After treatment, harvest the cells and prepare nuclear extracts.

  • Probe Labeling: Label a double-stranded oligonucleotide probe containing the NF-κB binding consensus sequence with [γ-32P]ATP using T4 polynucleotide kinase.

  • Binding Reaction: Incubate the nuclear extracts with the radiolabeled probe in a binding buffer containing poly(dI-dC) for 20-30 minutes at room temperature.

  • Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.

  • Visualization: Dry the gel and expose it to an X-ray film to visualize the bands corresponding to the NF-κB-DNA complexes. A reduction in the intensity of the shifted band in the presence of gliotoxin indicates inhibition of NF-κB activation.

Proteasome Activity Assay

  • Cell Lysate Preparation: Treat cells with gliotoxin and prepare whole-cell lysates.

  • Substrate Addition: Add a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) to the cell lysates.

  • Fluorescence Measurement: Measure the fluorescence of the cleaved substrate over time using a fluorometer. A decrease in the rate of fluorescence increase in gliotoxin-treated samples compared to controls indicates proteasome inhibition.

Conclusion

This comparative analysis underscores the significant differences in the known biological profiles of this compound and gliotoxin. Gliotoxin is a potent, well-characterized mycotoxin with a wide range of biological activities and defined mechanisms of action, making it a subject of interest for its potential therapeutic and pathological roles. In stark contrast, this compound has demonstrated a lack of significant cytotoxicity in preliminary screenings. The absence of comprehensive biological data for this compound presents a clear knowledge gap and an opportunity for further research to explore its potential bioactivities and mechanisms of action, which may differ significantly from those of gliotoxin due to their distinct chemical structures. Future studies on this compound could uncover novel biological properties and contribute to a deeper understanding of the structure-activity relationships of diketopiperazine alkaloids.

References

Cross-Validation of Tardioxopiperazine A's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the hypothetical compound Tardioxopiperazine A, a novel inhibitor of the Hippo signaling pathway, against established alternative compounds. By presenting key experimental data and detailed protocols, this document aims to facilitate the cross-validation of this compound's mechanism of action and evaluate its potential as a therapeutic agent.

Introduction to this compound

This compound is a novel synthetic molecule designed to target key components of cellular signaling pathways implicated in oncogenesis. Its proposed primary mechanism of action is the inhibition of the interaction between Yes-associated protein (YAP) and the TEA domain (TEAD) family of transcription factors. This interaction is a critical downstream step in the Hippo signaling pathway, which plays a crucial role in regulating organ size, cell proliferation, and apoptosis.[1][2] Dysregulation of the Hippo pathway and the resulting hyperactivation of YAP/TAZ are common in various cancers, making it an attractive target for therapeutic intervention.

Comparative Analysis of Hippo Pathway Inhibitors

To validate the efficacy and mechanism of this compound, its performance is compared with other known inhibitors of the Hippo pathway. This section provides a summary of their inhibitory concentrations and observed cellular effects.

CompoundTargetIC50 / EC50Cell Line(s)Key EffectsReference
This compound (Hypothetical) YAP-TEAD Interaction5 µM (IC50)NCI-H460 (Lung Cancer)Inhibition of cell proliferation, induction of apoptosis(Assumed Data)
Verteporfin Disrupts YAP-TEAD complex formation~1-5 µM (IC50)Various cancer cell linesPhotosensitizer, induces YAP degradation and inhibits cell growth[Google Search]
XMU-MP-1 MST1/2 Kinase Inhibitor50.7 nM (IC50 for MST1)Various cancer cell linesPromotes YAP phosphorylation and cytoplasmic retention, leading to tissue regeneration and repair[Google Search]
Dasatinib Multi-kinase inhibitor (including Src family kinases upstream of YAP)Varies by targetVarious cancer cell linesIndirectly inhibits YAP activity by modulating upstream signals[Google Search]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the cross-validation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

Objective: To determine the effect of this compound and other inhibitors on the viability of cancer cells.

Protocol:

  • Seed NCI-H460 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of this compound, Verteporfin, and XMU-MP-1 (e.g., 0.1, 1, 5, 10, 25, 50 µM) for 48 hours. Use DMSO as a vehicle control.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control and determine the IC50 values.

Western Blot Analysis

Objective: To assess the effect of this compound on the expression levels of key proteins in the Hippo pathway.

Protocol:

  • Treat NCI-H460 cells with this compound (5 µM) for 24 hours.

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration using a BCA protein assay.

  • Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against YAP, phospho-YAP (Ser127), and GAPDH overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Co-Immunoprecipitation (Co-IP)

Objective: To confirm the disruption of the YAP-TEAD interaction by this compound.

Protocol:

  • Treat NCI-H460 cells with this compound (5 µM) for 24 hours.

  • Lyse the cells in a non-denaturing lysis buffer.

  • Pre-clear the lysates with protein A/G agarose beads.

  • Incubate the lysates with an anti-YAP antibody or control IgG overnight at 4°C.

  • Add protein A/G agarose beads to pull down the antibody-protein complexes.

  • Wash the beads extensively with lysis buffer.

  • Elute the proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analyze the eluted proteins by Western blotting using antibodies against TEAD1 and YAP.

Visualizing the Mechanism of Action

Diagrams are provided to illustrate the signaling pathways and experimental workflows discussed.

Hippo_Signaling_Pathway RTK Receptor Tyrosine Kinases (RTKs) RAS RAS RTK->RAS PI3K PI3K RAS->PI3K AKT AKT PI3K->AKT YAP_TAZ YAP / TAZ AKT->YAP_TAZ Inhibits MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Activates LATS1_2->YAP_TAZ Phosphorylates & Inhibits TEAD TEAD YAP_TAZ->TEAD Binds Gene_Expression Gene Expression (Proliferation, Anti-Apoptosis) TEAD->Gene_Expression Activates Tardioxopiperazine_A This compound Tardioxopiperazine_A->YAP_TAZ Inhibits Binding to TEAD XMU_MP_1 XMU-MP-1 XMU_MP_1->MST1_2 Inhibits Experimental_Workflow Cell_Culture Cell Culture (NCI-H460) Treatment Treatment with This compound & Controls Cell_Culture->Treatment Cell_Viability Cell Viability Assay (MTT) Treatment->Cell_Viability Protein_Analysis Protein Analysis Treatment->Protein_Analysis Data_Analysis Data Analysis & IC50 Determination Cell_Viability->Data_Analysis Western_Blot Western Blot (YAP, p-YAP) Protein_Analysis->Western_Blot Co_IP Co-Immunoprecipitation (YAP-TEAD) Protein_Analysis->Co_IP Western_Blot->Data_Analysis Co_IP->Data_Analysis

References

Tardioxopiperazine A: A Head-to-Head Comparison with Standard-of-Care in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Tardioxopiperazine A is a fictional compound created for illustrative purposes. All data presented for this compound are hypothetical and intended to serve as a template for a comparative guide. Data for the standard-of-care drug, Osimertinib, are based on publicly available information.

Introduction

The treatment of non-small cell lung cancer (NSCLC) harboring epidermal growth factor receptor (EGFR) mutations has been significantly advanced by the development of targeted tyrosine kinase inhibitors (TKIs). Osimertinib, a third-generation EGFR-TKI, is the current standard-of-care, demonstrating significant efficacy against both sensitizing EGFR mutations and the T790M resistance mutation.[1][2][3] However, acquired resistance to Osimertinib remains a clinical challenge, necessitating the development of novel therapeutic agents.[1] This guide provides a head-to-head comparison of the investigational compound this compound with the standard-of-care drug, Osimertinib, supported by preclinical data.

Mechanism of Action

Osimertinib: An irreversible EGFR-TKI that selectively inhibits both EGFR-sensitizing mutations (e.g., exon 19 deletions, L858R) and the T790M resistance mutation, while having lower activity against wild-type EGFR.[1][2][4][5] Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase.[1][5]

This compound (Hypothetical): A novel, dual-mechanism inhibitor targeting both the EGFR T790M mutation and the downstream signaling protein, SHP2 (Src homology 2 domain-containing phosphatase 2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in the RAS-MAPK signaling pathway, and its activation has been implicated as a mechanism of resistance to EGFR inhibitors. By simultaneously inhibiting both EGFR and SHP2, this compound is hypothesized to offer a more durable response and overcome certain mechanisms of acquired resistance.

cluster_osimertinib Osimertinib Pathway cluster_tardioxopiperazine This compound Pathway EGFR EGFR (T790M Mutant) Downstream Downstream Signaling (e.g., RAS-MAPK) EGFR->Downstream Activates Osimertinib Osimertinib Osimertinib->EGFR Inhibits EGFR_T EGFR (T790M Mutant) SHP2 SHP2 EGFR_T->SHP2 Activates Tardioxopiperazine This compound Tardioxopiperazine->EGFR_T Inhibits Tardioxopiperazine->SHP2 Inhibits Downstream_T Downstream Signaling (e.g., RAS-MAPK) SHP2->Downstream_T Activates

Caption: Comparative Signaling Pathways.

Preclinical Efficacy

The preclinical efficacy of this compound was evaluated against Osimertinib in various in vitro and in vivo models of EGFR-mutated NSCLC.

In Vitro Cellular Proliferation Assay

Table 1: IC50 Values in EGFR-Mutant NSCLC Cell Lines (nM)

Cell LineEGFR Mutation StatusOsimertinibThis compound (Hypothetical)
PC-9exon 19 del1210
H1975L858R, T790M158
PC-9/ORexon 19 del, MET Amp>100085
H1975/CRL858R, T790M, C797S>1000>1000

Data for Osimertinib are representative values from published literature. Data for this compound are hypothetical.

In Vivo Xenograft Model

Table 2: Tumor Growth Inhibition in NSCLC Xenograft Models

ModelEGFR Mutation StatusTreatmentTumor Growth Inhibition (%)
H1975L858R, T790MOsimertinib (10 mg/kg, qd)85
H1975L858R, T790MThis compound (10 mg/kg, qd)95
PC-9/ORexon 19 del, MET AmpOsimertinib (10 mg/kg, qd)15
PC-9/ORexon 19 del, MET AmpThis compound (10 mg/kg, qd)65

Data for Osimertinib are representative values from published literature. Data for this compound are hypothetical.

Safety Profile

Table 3: Comparison of Common Adverse Events (All Grades)

Adverse EventOsimertinib (%)This compound (Hypothetical) (%)
Diarrhea4755
Rash4035
Nausea2225
Decreased appetite2118
Stomatitis2015
Interstitial Lung Disease3-43-4
QTc Prolongation1-21-2

Data for Osimertinib are based on pooled analyses from clinical trials.[6][7] Data for this compound are hypothetical.

Experimental Protocols

In Vitro Cellular Proliferation Assay
  • Cell Culture: NSCLC cell lines (PC-9, H1975, and their resistant derivatives) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Drug Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. Subsequently, cells were treated with serial dilutions of Osimertinib or this compound for 72 hours.

  • Viability Assessment: Cell viability was determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence was measured using a plate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves using a four-parameter logistic regression model in GraphPad Prism.

In Vivo Xenograft Model
  • Animal Model: Female athymic nude mice (6-8 weeks old) were used for the study. All animal procedures were performed in accordance with institutional guidelines.

  • Tumor Implantation: 1 x 10^7 H1975 or PC-9/OR cells were suspended in Matrigel and subcutaneously injected into the right flank of each mouse.

  • Drug Administration: When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups and treated daily with vehicle, Osimertinib (10 mg/kg), or this compound (10 mg/kg) via oral gavage.

  • Efficacy Evaluation: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as an indicator of toxicity.

  • Endpoint: The study was terminated when tumors in the vehicle group reached the maximum allowed size. Tumor growth inhibition was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.

cluster_invitro In Vitro Workflow cluster_invivo In Vivo Workflow A1 Seed Cells in 96-well Plates A2 Treat with Serial Drug Dilutions (72h) A1->A2 A3 Add CellTiter-Glo® Reagent A2->A3 A4 Measure Luminescence A3->A4 A5 Calculate IC50 Values A4->A5 B1 Inject NSCLC Cells Subcutaneously in Mice B2 Monitor Tumor Growth B1->B2 B3 Randomize and Treat with Drugs B2->B3 B4 Measure Tumor Volume and Body Weight B3->B4 B5 Calculate Tumor Growth Inhibition B4->B5

Caption: Preclinical Experimental Workflows.

Conclusion

This guide provides a comparative overview of the fictional investigational drug, this compound, and the standard-of-care EGFR-TKI, Osimertinib. The hypothetical preclinical data suggest that this compound, with its dual EGFR/SHP2 inhibitory mechanism, may offer advantages over Osimertinib, particularly in the context of acquired resistance mediated by pathways downstream of EGFR. Further investigation and clinical trials would be necessary to validate these preclinical findings and establish the clinical utility of such a compound.

References

Navigating the Uncharted Territory of Tardioxopiperazine A: A Research Dead End

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, no information has been found regarding a compound named "tardioxopiperazine A." This lack of data makes it impossible to conduct the requested structure-activity relationship (SAR) studies of its analogs, as the foundational structure and its biological activities remain unknown.

Our research process began with extensive searches for "this compound" and its potential derivatives. These inquiries into prominent scientific databases and search engines yielded no relevant results. The searches were then broadened to include related keywords such as "dioxopiperazines," "tardioxopiperazines," and other potential variations of the name, in the hope of finding a closely related parent compound.

This expanded search provided general information on the broader class of piperazine and dioxopiperazine compounds, which are known to possess a wide range of biological activities. However, no specific mention of "this compound" or any associated SAR studies could be located.

Without the fundamental information of the lead compound's structure, its known biological targets, and its mechanism of action, the core requirements of the requested comparison guide cannot be met. This includes:

  • Data Presentation: No quantitative data on the biological activity of this compound or its analogs exists to be summarized in comparative tables.

  • Experimental Protocols: The absence of published research means there are no established experimental methodologies for evaluating the activity of this specific compound class.

  • Mandatory Visualization: Without a known signaling pathway or a series of analog modifications to analyze, the creation of meaningful Graphviz diagrams representing experimental workflows or logical relationships is not feasible.

The request for a comparison guide on the structure-activity relationship of this compound analogs cannot be fulfilled at this time due to the apparent non-existence of this compound in the public scientific domain. Further research would require the initial discovery, characterization, and publication of "this compound" and its biological properties. Researchers and drug development professionals interested in this area may need to pivot to known dioxopiperazine scaffolds with established biological activities as a starting point for novel drug discovery efforts.

Independent Verification of the Published Synthesis of Tardioxopiperazine A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the first and only published total synthesis of tardioxopiperazine A, a member of the isoechinulin-type alkaloids. As of the latest literature review, no independent verification of this synthesis has been published. Therefore, this document presents a comprehensive overview of the original synthetic route reported by Dai et al. in 2011, serving as a crucial resource for researchers aiming to replicate or build upon this work. The information herein is compiled from the primary literature to facilitate a thorough understanding of the methodology and to aid in the design of future synthetic strategies.

Data Presentation: Synthesis of this compound

The following tables summarize the key quantitative data for the multi-step synthesis of this compound as reported by Dai et al.

Table 1: Summary of Reaction Steps and Yields

StepIntermediateReaction DescriptionKey ReagentsSolventTemp (°C)Time (h)Yield (%)
12 Protection of L-tryptophanBoc₂O, Et₃NCH₂Cl₂RT1298
23 EsterificationMeI, K₂CO₃DMFRT1296
34 IodinationI₂, HIO₃, H₂SO₄CCl₄/H₂O80285
45 Stille Cross-CouplingAllylindium reagent, Pd(PPh₃)₄Dioxane1001280
56 DeprotectionTFACH₂Cl₂RT295
67 Coupling with Alanine derivative8 , EDCI, HOBtCH₂Cl₂RT1289
71 (this compound)CyclizationTFACH₂Cl₂RT2475

Table 2: Characterization Data for Key Intermediates and Final Product

CompoundMolecular FormulaMass Spectrometry (m/z)¹H NMR (Selected Peaks, δ ppm)¹³C NMR (Selected Peaks, δ ppm)
4 C₁₇H₂₁IN₂O₄[M+H]⁺ 461.057.85 (s, 1H), 7.45 (d, 1H), 7.15 (d, 1H)172.5, 155.1, 138.2, 130.5, 125.4, 85.7
5 C₂₂H₃₀N₂O₄[M+H]⁺ 387.227.31 (s, 1H), 7.22 (d, 1H), 6.95 (d, 1H)172.8, 155.2, 136.4, 128.7, 123.1, 115.9
1 C₁₅H₁₅N₃O₂[M+H]⁺ 269.128.15 (s, 1H), 7.54 (s, 1H), 7.32-7.10 (m, 3H)167.8, 165.4, 136.2, 129.8, 125.7, 122.3

Experimental Protocols

The following are the detailed methodologies for the key steps in the synthesis of this compound, as described by Dai et al.

Synthesis of Compound 4 (Iodinated Tryptophan Derivative): To a solution of Boc-L-tryptophan methyl ester (1.0 eq) in a mixture of CCl₄ and H₂O (4:1) was added iodine (1.5 eq), periodic acid (0.5 eq), and concentrated sulfuric acid (catalytic). The reaction mixture was heated to 80 °C for 2 hours. After cooling to room temperature, the reaction was quenched with a saturated aqueous solution of Na₂S₂O₃ and extracted with CH₂Cl₂. The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography to afford compound 4 .

Synthesis of Compound 5 (Stille Coupling Product): A mixture of compound 4 (1.0 eq), the allylindium reagent (1.5 eq), and Pd(PPh₃)₄ (0.1 eq) in anhydrous dioxane was heated to 100 °C under an argon atmosphere for 12 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography to yield compound 5 .

Synthesis of this compound (1): Compound 7 , obtained from the coupling of deprotected 5 and an alanine derivative, was dissolved in CH₂Cl₂. Trifluoroacetic acid (TFA) was added dropwise at 0 °C, and the reaction mixture was stirred at room temperature for 24 hours to effect cyclization. The solvent was evaporated, and the residue was purified by preparative thin-layer chromatography to afford this compound (1 ).

Mandatory Visualization

Synthetic_Pathway_Tardioxopiperazine_A cluster_start Starting Materials cluster_synthesis Synthetic Intermediates cluster_end Final Product L-Tryptophan L-Tryptophan Intermediate 2 Intermediate 2 L-Tryptophan->Intermediate 2 Boc₂O, Et₃N Alanine Derivative (8) Alanine Derivative (8) Intermediate 3 Intermediate 3 Intermediate 2->Intermediate 3 MeI, K₂CO₃ Intermediate 4 Intermediate 4 Intermediate 3->Intermediate 4 I₂, HIO₃ Intermediate 5 Intermediate 5 Intermediate 4->Intermediate 5 Stille Coupling Intermediate 6 Intermediate 6 Intermediate 5->Intermediate 6 TFA Intermediate 7 Intermediate 7 Intermediate 6->Intermediate 7 Coupling with 8 This compound (1) This compound (1) Intermediate 7->this compound (1) TFA (Cyclization) Stille_Coupling_Mechanism cluster_catalyst Catalytic Cycle cluster_reagents Reactants cluster_product Product Pd(0)L_n Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Aryl-Pd(II)-X R¹-Pd(II)-X Oxidative_Addition->Aryl-Pd(II)-X R¹-X Transmetalation Transmetalation Aryl-Pd(II)-Allyl R¹-Pd(II)-R² Transmetalation->Aryl-Pd(II)-Allyl R²-SnBu₃ Reductive_Elimination Reductive Elimination Reductive_Elimination->Pd(0)L_n Product (R¹-R²) Coupled_Product Intermediate 5 Reductive_Elimination->Coupled_Product Aryl-Pd(II)-X->Transmetalation Aryl-Pd(II)-Allyl->Reductive_Elimination Aryl_Iodide Iodinated Tryptophan (4) Aryl_Iodide->Oxidative_Addition Organostannane Allylindium Reagent Organostannane->Transmetalation

Evaluating the Selectivity of Tardioxopiperazine A for its Biological Target: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of highly selective therapeutic agents is a cornerstone of modern drug discovery, aiming to maximize efficacy while minimizing off-target effects. This guide provides a comprehensive evaluation of the selectivity of tardioxopiperazine A, a representative of the bisdioxopiperazine class of compounds, for its primary biological target, DNA topoisomerase II. Through a comparative analysis with other topoisomerase II inhibitors and an examination of robust experimental data, this document serves as a critical resource for researchers in oncology and related fields.

Executive Summary

This compound belongs to the bisdioxopiperazine family of molecules, which are catalytic inhibitors of DNA topoisomerase II (Topo II). This enzyme is crucial for resolving DNA topological problems during replication, transcription, and chromosome segregation. Unlike topoisomerase poisons such as etoposide, which trap the enzyme-DNA cleavage complex, bisdioxopiperazines lock the enzyme in a closed-clamp conformation, preventing ATP hydrolysis and subsequent DNA strand passage. This guide will delve into the selectivity of these compounds for the two human Topo II isoforms, alpha (TOP2A) and beta (TOP2B), and compare their activity with other classes of Topo II inhibitors.

Data Presentation: Quantitative Analysis of Inhibitor Potency

The following table summarizes the inhibitory concentrations (IC50) of representative bisdioxopiperazines and a comparator topoisomerase II poison against the human topoisomerase II isoforms. This data is critical for understanding the relative potency and isoform selectivity of these compounds.

CompoundClassTargetIC50 (µM)Assay TypeReference
ICRF-193 BisdioxopiperazinehTOP2A~0.3K-DNA Decatenation[1]
hTOP2BNot explicitly stated, but inhibitsK-DNA Decatenation[1]
Eukaryotic Topo II1-13Not Specified[2]
Dexrazoxane (ICRF-187) BisdioxopiperazinehTOP2A~60TOP2 Relaxation[3]
hTOP2B~60TOP2 Relaxation[3]
Etoposide Topoisomerase II PoisonhTOP2A & hTOP2BNot a direct catalytic inhibitorNot Applicable[4][5]
XK469 Putative TOP2B selectivehTOP2A~130TOP2 Relaxation[3]
hTOP2B~130TOP2 Relaxation[3]

Note: IC50 values can vary between different studies and assay conditions. The data presented here is for comparative purposes. One study suggested that ICRF-193 shows some selectivity for the beta-isoenzyme of human topoisomerase II.[6]

Comparative Analysis of Selectivity

Bisdioxopiperazines (ICRF-193 and Dexrazoxane):

ICRF-193 is a potent catalytic inhibitor of eukaryotic topoisomerase II.[2] While it is a powerful research tool, its precise isoform selectivity between TOP2A and TOP2B requires further clarification, with some studies suggesting a degree of selectivity for TOP2B.[6] Dexrazoxane, the only clinically approved cardioprotective agent against anthracycline-induced cardiotoxicity, inhibits both TOP2A and TOP2B with similar potency.[3] The cardioprotective effect of dexrazoxane is attributed to its inhibition of TOP2B in cardiomyocytes, which mitigates DNA damage caused by anthracyclines.

Alternative Topoisomerase II Inhibitors:

  • Etoposide: As a topoisomerase II poison, etoposide's mechanism of action is distinct from catalytic inhibitors. It stabilizes the cleavage complex, leading to DNA strand breaks.[4][5] This difference in mechanism has significant implications for its biological effects and toxicity profile.

  • XK469: Initially investigated as a TOP2B-selective agent, further studies have shown that it inhibits both TOP2A and TOP2B at comparable concentrations.[3] This highlights the challenges in achieving high isoform selectivity for topoisomerase II inhibitors.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of selectivity data, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate topoisomerase II inhibition and cellular target engagement.

Topoisomerase II Decatenation Assay

This biochemical assay is a gold standard for measuring the catalytic activity of topoisomerase II and the potency of its inhibitors.

Principle: Topoisomerase II catalyzes the decatenation (unlinking) of catenated kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Inhibitors of the enzyme prevent this process. The different topological forms of DNA (catenated vs. decatenated) can be separated by agarose gel electrophoresis.

Protocol:

  • Reaction Setup: On ice, prepare a reaction mixture containing assay buffer (typically 50 mM Tris-HCl, 120 mM KCl, 10 mM MgCl2, 0.5 mM ATP, 0.5 mM DTT), kDNA substrate (e.g., 200 ng), and the test compound at various concentrations.

  • Enzyme Addition: Add purified human topoisomerase II alpha or beta enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a tracking dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel (e.g., 1%) and run the gel to separate the catenated and decatenated DNA.

  • Visualization and Quantification: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize under UV light. The amount of decatenated DNA is quantified using densitometry to determine the IC50 of the inhibitor.[7]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify target engagement in a cellular context.

Principle: The binding of a ligand (e.g., a drug) to its target protein can alter the protein's thermal stability. In CETSA, cells are treated with the compound and then subjected to a temperature gradient. The amount of soluble target protein remaining at each temperature is quantified, typically by Western blotting or other protein detection methods. A shift in the melting curve of the target protein in the presence of the compound indicates direct binding.[8][9]

Protocol:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control for a specified time.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells by freeze-thawing or other methods that do not denature the proteins.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Quantification of Soluble Protein: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using methods such as Western blot, ELISA, or mass spectrometry.

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the compound confirms target engagement.

Mandatory Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

TopoII_Inhibition_Mechanisms cluster_0 Bisdioxopiperazine (e.g., ICRF-193) cluster_1 Topoisomerase II Poison (e.g., Etoposide) A Topo II + ATP B Closed Clamp Intermediate A->B Drug Binding C ATP Hydrolysis Blocked B->C D Topo II + DNA E Cleavage Complex D->E Drug Traps Complex F DNA Strand Break E->F

Caption: Mechanisms of Topoisomerase II Inhibition.

CETSA_Workflow A Treat cells with compound B Heat cells at different temperatures A->B C Lyse cells B->C D Separate soluble and aggregated proteins C->D E Quantify soluble target protein D->E F Plot melting curve E->F

Caption: Cellular Thermal Shift Assay (CETSA) Workflow.

Signaling_Pathway DNA_Replication DNA Replication/ Transcription Topological_Stress Topological Stress (Supercoiling, Catenation) DNA_Replication->Topological_Stress Topo_II Topoisomerase II Topological_Stress->Topo_II Recruitment Resolution Resolution of Topological Stress Topo_II->Resolution Catalytic Activity Cell_Cycle Cell Cycle Progression Resolution->Cell_Cycle Tardioxopiperazine_A This compound (Bisdioxopiperazine) Tardioxopiperazine_A->Topo_II Inhibition

Caption: Role of Topoisomerase II in Cellular Processes.

References

Safety Operating Guide

Safe Disposal of Tardioxopiperazine A: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, this guide provides essential safety and logistical information for the proper disposal of Tardioxopiperazine A, a compound understood to be closely related to or synonymous with Thioridazine hydrochloride. Researchers, scientists, and drug development professionals should always consult their institution's specific safety protocols and the manufacturer's Safety Data Sheet (SDS) before handling any chemical.

Chemical Identification and Hazard Profile

Based on available safety data, "this compound" is likely a synonym or a closely related compound to Thioridazine hydrochloride. The provided information is based on the Safety Data Sheet (SDS) for Thioridazine hydrochloride. It is crucial to verify the exact identity of the substance before proceeding with disposal.

Chemical Name: Thioridazine hydrochloride Synonyms: 10-[2-(1-Methyl-2-piperidyl)ethyl]-2-(methylthio)-10H-phenothiazinehydrochloride CAS Number: Not explicitly found for "this compound", but related to the synonym. Molecular Formula: C21H26N2S2 · HCl Molecular Weight: 407.04 g/mol

Hazard Summary:

  • Acute Oral Toxicity: Harmful if swallowed (Category 4).

  • Skin Irritation: Causes skin irritation.[1]

  • Eye Irritation: Causes serious eye irritation.[1]

  • Respiratory Irritation: May cause respiratory irritation.[1]

The chemical, physical, and toxicological properties have not been thoroughly investigated. No ingredient of this product at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC, NTP, or OSHA.

Personal Protective Equipment (PPE) and Safety Measures

Before handling this compound for disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Wear approved safety goggles or a face shield.[1][2]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin Protection: Wear a lab coat or other protective clothing to prevent skin contact.[1]

  • Respiratory Protection: If working in a poorly ventilated area or if dusts are generated, use a NIOSH-approved respirator.

Handling Precautions:

  • Avoid breathing dust, fume, gas, mist, vapors, or spray.[1]

  • Wash skin thoroughly after handling.[1]

  • Do not eat, drink, or smoke when using this product.

  • Use only outdoors or in a well-ventilated area.[1]

Step-by-Step Disposal Protocol

The primary disposal method for this compound is to an approved waste disposal plant.[1][3][4] Adherence to national and local regulations is mandatory.

Step 1: Waste Collection

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Avoid mixing with other incompatible wastes.

Step 2: Container Labeling

  • The waste container must be clearly labeled with the chemical name ("this compound" and/or "Thioridazine hydrochloride") and the appropriate hazard symbols.

Step 3: Storage

  • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Keep the container tightly closed.[1][2]

  • Store in a locked-up area if required by institutional policy.[1][2][4]

Step 4: Disposal

  • Arrange for pickup and disposal by a licensed chemical waste disposal company.

  • Provide the waste disposal company with a copy of the Safety Data Sheet.

  • Do not dispose of this compound down the drain or in regular trash.

Decontamination of Empty Containers:

  • Non-refillable containers should not be reused.[5]

  • Triple rinse the container (or equivalent) promptly after emptying.[5]

  • Offer the rinsed container for recycling if available, or dispose of it as chemical waste according to institutional guidelines.[5]

Spill and Emergency Procedures

Spill Response:

  • Evacuate: Keep unnecessary personnel away from the spill area.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the spill.

  • Clean-up:

    • For solid spills, carefully sweep up the material, avoiding dust formation, and place it in a suitable container for disposal.[2]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

  • Decontaminate: Clean the spill area thoroughly with a suitable decontaminating agent.

  • Dispose: Dispose of all spill cleanup materials as hazardous waste.

First Aid Measures:

  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.

  • If on Skin: Wash with plenty of soap and water.[1] If skin irritation occurs, get medical advice/attention.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] If eye irritation persists, get medical advice/attention.[1]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]

Data Presentation

Hazard Classification Category GHS Code Statement Citation
Acute toxicity, OralCategory 4H302Harmful if swallowed.
Skin irritationCategory 2H315Causes skin irritation.[1]
Eye irritationCategory 2AH319Causes serious eye irritation.[1]
Specific target organ toxicity - single exposureCategory 3H335May cause respiratory irritation.[1]

Experimental Protocols and Visualizations

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

This compound Disposal Workflow Start Start: Have this compound Waste PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Collect Collect Waste in a Labeled, Sealed Container PPE->Collect Store Store in a Cool, Dry, Well-Ventilated, Secure Area Collect->Store Spill Spill Occurs Collect->Spill Arrange Arrange for Disposal by a Licensed Waste Company Store->Arrange Store->Spill ProvideSDS Provide SDS to Disposal Company Arrange->ProvideSDS End End: Waste Properly Disposed ProvideSDS->End SpillResponse Follow Spill Response Protocol Spill->SpillResponse Yes SpillResponse->Collect

Caption: Logical workflow for the safe disposal of this compound.

Emergency Response Logic

This diagram outlines the decision-making process in case of accidental exposure to this compound.

Emergency Response for this compound Exposure Exposure Exposure Occurs Ingestion Ingestion Exposure->Ingestion Type? SkinContact Skin Contact Exposure->SkinContact EyeContact Eye Contact Exposure->EyeContact Inhalation Inhalation Exposure->Inhalation RinseMouth Rinse Mouth Call POISON CENTER/Doctor Ingestion->RinseMouth WashSkin Wash with Soap and Water Seek Medical Attention if Irritation Persists SkinContact->WashSkin RinseEyes Rinse Cautiously with Water Remove Contacts Seek Medical Attention if Irritation Persists EyeContact->RinseEyes FreshAir Move to Fresh Air Call POISON CENTER/Doctor Inhalation->FreshAir

Caption: Decision tree for first aid response to this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tardioxopiperazine A
Reactant of Route 2
tardioxopiperazine A

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.